3-Glyceryl ascorbate
Description
Structure
3D Structure
Properties
CAS No. |
1120360-11-3 |
|---|---|
Molecular Formula |
C9H14O8 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)9(15)17-7(8)5(13)2-11/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 |
InChI Key |
IQHNEQZYMGDQDV-ACFLWUFDSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OCC(CO)O)O)O |
Canonical SMILES |
C(C(COC1=C(C(=O)OC1C(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Glyceryl Ascorbate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270), a stable derivative of Vitamin C, is gaining significant attention in the fields of dermatology, cosmetics, and drug development. This molecule is synthesized by attaching a glyceryl group to the third carbon of the ascorbic acid lactone ring. This modification enhances the stability of the notoriously unstable ascorbic acid molecule, while retaining and, in some aspects, enhancing its beneficial biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for 3-Glyceryl ascorbate, with a focus on its potential applications in research and development.
Chemical Structure and Identification
This compound, also known by its IUPAC name (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one, is a well-defined chemical entity.[1] Its structure combines the core lactone ring of ascorbic acid with a glycerol (B35011) moiety, conferring unique properties to the molecule.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one | [1] |
| Molecular Formula | C9H14O8 | [1] |
| Molecular Weight | 250.20 g/mol | [1] |
| CAS Number | 1120360-11-3 | [1] |
| Synonyms | 3-O-Glyceryl-L-ascorbic acid, Amitose 3GA | [1][2] |
Physicochemical Properties
The addition of the glycerol group significantly impacts the physicochemical properties of ascorbic acid, most notably its stability and solubility. This compound is known to be a water-soluble and highly stable compound, overcoming a major formulation challenge associated with L-ascorbic acid.[3][4]
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to almost white crystalline powder or clear yellowish liquid (in solution) | [3] |
| Melting Point | 156-161 °C (for "Glyceryl ascorbate", CAS: 1120360-13-5) | [5] |
| Boiling Point | Data not available | |
| Solubility | Water-soluble | [3] |
| pKa | Data not available | |
| XLogP3 | -3.2 | [1] |
Biological Properties and Mechanism of Action
This compound exhibits a range of biological activities that are of interest for therapeutic and cosmetic applications. These properties are largely attributed to its antioxidant capacity and its ability to influence key cellular processes.
Antioxidant Activity
Inhibition of Melanogenesis
This compound has been shown to inhibit melanin (B1238610) production.[2] This property makes it a valuable ingredient in skincare products aimed at reducing hyperpigmentation and promoting an even skin tone. The mechanism of action is believed to involve the inhibition of tyrosinase, the key enzyme in melanogenesis.[7] A study on a related compound, 3-O-alkyl-2-O-glyceryl-l-ascorbic acid, demonstrated significant melanogenesis inhibitory activity.[7]
Table 3: Tyrosinase Inhibition
| Compound | IC50 (Melanogenesis Inhibition) | Reference |
| 3-O-alkyl-2-O-glyceryl-l-ascorbic acid derivatives | Varies with alkyl chain length | [7] |
| This compound | Data not publicly available |
Promotion of Collagen Synthesis
Ascorbic acid is a well-known promoter of collagen synthesis, and this compound retains this crucial function.[2][8] It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[9] Increased collagen production can improve skin elasticity and reduce the appearance of wrinkles. While quantitative data on the enhancement of collagen synthesis by this compound is not widely published, its role in promoting collagen production is a key benefit cited by suppliers.[2]
Potential Signaling Pathways
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the known activities of ascorbic acid and its derivatives suggest potential involvement in several key pathways. For instance, Vitamin C has been shown to influence the ERK signaling pathway, which is involved in cell proliferation and differentiation.[10] Additionally, ascorbic acid can promote a TGF-β1-induced myofibroblast phenotype, suggesting an interaction with the TGF-β signaling pathway, which is critical in wound healing and fibrosis.[11] Furthermore, at pharmacological concentrations, Vitamin C has been found to inhibit mTOR signaling, a central regulator of cell growth and metabolism.[12] A derivative, 3-O-Laurylglyceryl ascorbate, has been shown to reinforce skin barrier function by reducing oxidative stress and activating ceramide synthesis.[13]
Figure 2: Potential cellular effects of this compound.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 3-O-alkylascorbic acids involves the direct alkylation of L-ascorbic acid. While a specific, detailed protocol for this compound is proprietary, a representative synthesis of a related compound is described below.
Figure 3: General workflow for the synthesis of 3-O-Alkylascorbic Acids.
Protocol Outline:
-
Dissolve L-ascorbic acid in a suitable aprotic solvent (e.g., DMSO).
-
Add a base, such as sodium bicarbonate.
-
Add the alkylating agent (e.g., a glyceryl halide or equivalent).
-
Heat the reaction mixture for a specified time.
-
Cool the reaction and purify the product, for example, by crystallization.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of a compound.
Figure 4: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (B145695) (e.g., 0.1 mM).
-
Preparation of Sample Solutions: Prepare a series of dilutions of this compound in the same solvent.
-
Reaction: In a microplate or cuvettes, mix the DPPH solution with the sample solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[14]
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.
Figure 5: Workflow for the tyrosinase inhibition assay.
Detailed Methodology:
-
Preparation of Solutions: Prepare solutions of mushroom tyrosinase, the substrate (L-DOPA), and various concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add the tyrosinase solution and the sample solution. A control well will contain the enzyme and buffer without the inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 20-30 minutes) at the same temperature.
-
Measurement: Measure the absorbance of the dopachrome (B613829) formed at a wavelength of approximately 475-490 nm.
-
Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
Collagen Synthesis Assay in Fibroblast Culture
This assay quantifies the amount of collagen produced by fibroblasts in cell culture.
Figure 6: Workflow for the collagen synthesis assay.
Detailed Methodology (Sirius Red Assay):
-
Cell Culture: Culture human dermal fibroblasts in appropriate media.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Harvesting: Collect both the cell culture supernatant (containing secreted collagen) and the cell lysate (containing intracellular collagen).
-
Staining:
-
For the supernatant, add Sirius Red dye solution (in picric acid) and incubate to allow the dye to bind to collagen.
-
For the cell lysate, cells are typically lysed, and the protein is precipitated before staining.
-
-
Centrifugation and Washing: Centrifuge the samples to pellet the collagen-dye complex and wash to remove unbound dye.
-
Elution: Elute the bound dye from the collagen using a basic solution (e.g., 0.1 M NaOH).
-
Measurement: Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm).
-
Quantification: The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Conclusion
This compound represents a significant advancement in the development of stable and effective Vitamin C derivatives. Its enhanced stability, coupled with its potent antioxidant, anti-melanogenic, and collagen-promoting properties, makes it a highly promising ingredient for the pharmaceutical and cosmetic industries. While further research is needed to fully elucidate its mechanisms of action and to generate a more comprehensive set of quantitative data, the existing evidence strongly supports its potential for use in a wide range of applications aimed at improving skin health and combating the signs of aging. This technical guide provides a solid foundation for researchers and developers interested in exploring the full potential of this innovative molecule.
References
- 1. This compound | C9H14O8 | CID 67267795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. explore.azelis.com [explore.azelis.com]
- 7. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C promotes human endothelial cell growth via the ERK-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological vitamin C inhibits mTOR signaling and tumor growth by degrading Rictor and inducing HMOX1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Glyceryl Ascorbate (B8700270), a stable vitamin C derivative. The information is tailored for researchers, scientists, and professionals involved in drug development and cosmetic formulation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.
Physicochemical Properties
3-Glyceryl Ascorbate, also known as 3-O-glyceryl-L-ascorbic acid, is a derivative of ascorbic acid where a glyceryl group is attached at the 3-position. This modification enhances the stability of the otherwise labile ascorbic acid molecule, making it a valuable ingredient in various formulations.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound based on available data.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₈ | [6] |
| Molecular Weight | 250.20 g/mol | [6] |
| Appearance | White to light yellow crystalline powder or clear yellowish liquid | [7] |
| Melting Point | 156 - 161 °C | |
| Solubility | Soluble in water, propanediol, and glycerin. Insoluble in oils, esters, and silicones. | [3][4] |
| pKa | Specific experimental data for this compound is not readily available. For comparison, the pKa₁ of L-ascorbic acid is ~4.2. The pKa of a related derivative, 3-O-ethyl-l-ascorbic acid, is 7.72. It is expected that the substitution at the 3-position will alter the acidity compared to the parent ascorbic acid. | [8] |
| Antioxidant Capacity | Quantitative data such as IC50 or ORAC values for this compound are not specified in the reviewed literature. However, it is described as having enhanced antioxidant properties compared to L-ascorbic acid. The antioxidant effect can be further increased when combined with vitamin E. | [7][9] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively published in peer-reviewed literature. However, based on patent literature and general chemical principles, the following methodologies can be outlined.
Synthesis of 3-O-Glyceryl-L-Ascorbic Acid
A common method for the synthesis of 3-O-substituted ascorbic acid derivatives involves the reaction of L-ascorbic acid with an appropriate alkylating or glyceryl-containing reagent. One patented method describes the reaction of L-ascorbic acid with glycidol.[10]
Reaction Scheme:
L-Ascorbic Acid + Glycidol → 3-O-Glyceryl-L-Ascorbic Acid
General Procedure:
-
L-ascorbic acid is dissolved in an aqueous solution containing a mild base, such as sodium bicarbonate, to form the ascorbate salt.
-
Glycidol is added to the reaction mixture.
-
The mixture is heated (e.g., to 50°C) and stirred for several hours to allow the reaction to proceed.
-
After the reaction is complete, the mixture may be filtered and the solvent removed under reduced pressure to yield the crude product.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of chromatographic techniques is typically employed.
General Procedure for Column Chromatography:
-
The crude product is dissolved in a minimal amount of a suitable solvent.
-
The solution is loaded onto a silica (B1680970) gel column.
-
The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) and methanol).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Fractions containing the pure this compound are combined and the solvent is evaporated.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, preparative HPLC can be utilized.[7][10][11][12][13]
-
The partially purified product is dissolved in the mobile phase.
-
The solution is injected onto a preparative reverse-phase column (e.g., C18).
-
Elution is performed using a suitable mobile phase, often a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with an acid modifier like formic acid.
-
The eluent is monitored with a detector (e.g., UV-Vis), and fractions corresponding to the product peak are collected.
-
The solvent is removed from the collected fractions to yield the purified this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons in the molecule. The spectrum would be expected to show signals corresponding to the protons of the ascorbate ring and the attached glyceryl group.[14][15]
-
¹³C NMR: Shows the number of unique carbon atoms. Characteristic chemical shifts for the carbons of the ascorbate lactone ring and the glyceryl moiety would be observed.[14][16][17]
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 251.07 g/mol , and for the deprotonated molecule [M-H]⁻, approximately 249.06 g/mol .[4][15][18][19]
Antioxidant Capacity Assays
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The decrease in absorbance at a specific wavelength (around 517 nm) is measured over time.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[2][9][20][21][22]
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (this compound).
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the oxidation of the fluorescent probe.
-
The decay of fluorescence is monitored over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve, often expressed as Trolox equivalents.
Mechanism of Action in Skin
This compound is primarily utilized in skincare for its antioxidant, skin-brightening, and collagen-boosting properties.[7] Its mechanism of action, particularly in inhibiting melanogenesis, is thought to be similar to that of other stable ascorbic acid derivatives.
Inhibition of Melanogenesis
Studies on the closely related compound, 3-O-Glyceryl-2-O-hexyl ascorbate, have shown that it suppresses melanogenesis by downregulating the expression of key enzymes and proteins involved in melanin (B1238610) synthesis and transport, such as tyrosinase, MyosinVa, Rab27a, and Kinesin.[23][24] It is also suggested that these derivatives can activate the autophagy system, leading to the degradation of melanosomes.[24][25][26]
The signaling pathways involved in melanogenesis are complex, with the Microphthalmia-associated transcription factor (MITF) playing a central role as a master regulator of melanogenic gene expression, including tyrosinase.[27][28] The activity of MITF is regulated by upstream signaling cascades, including the cAMP/PKA and MAPK/ERK pathways.[29] Ascorbic acid has been shown to influence these pathways, for instance, by activating p38 MAPK.
Based on this, a proposed signaling pathway for the inhibitory effect of this compound on melanogenesis is depicted below.
This diagram illustrates that this compound may influence signaling pathways such as the MAPK pathway, which in turn regulates the expression of the master transcription factor MITF. Downregulation of MITF leads to reduced transcription of the tyrosinase gene, resulting in decreased tyrosinase protein levels and consequently, the inhibition of melanin synthesis.
Conclusion
This compound is a promising, stabilized form of Vitamin C with significant potential in dermatological and cosmetic applications. Its enhanced stability and multifaceted biological activities, including antioxidant and anti-melanogenic effects, make it a superior alternative to L-ascorbic acid in many formulations. Further research is warranted to fully elucidate its precise physicochemical parameters and to detail its mechanisms of action in various biological systems. This guide provides a foundational understanding for professionals seeking to incorporate this innovative ingredient into their research and product development endeavors.
References
- 1. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]
- 2. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H14O8 | CID 67267795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Ascorbic acid for homogenous redox buffering in electrospray ionization–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hmdb.ca [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Vitamin C [webbook.nist.gov]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System. | Semantic Scholar [semanticscholar.org]
- 26. Microphthalmia-associated transcription factor as a regulator for melanocyte-specific transcription of the human tyrosinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mitf Involved in Innate Immunity by Activating Tyrosinase-Mediated Melanin Synthesis in Pteria penguin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Ascorbic acid increases the activity and synthesis of tyrosinase in B16F10 cells through activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Glyceryl Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 3-Glyceryl ascorbate (B8700270), a stable vitamin C derivative with significant potential in cosmetic and pharmaceutical applications. The document outlines a key chemical synthesis route, including a detailed experimental protocol. Additionally, it explores a potential enzymatic pathway, offering a greener alternative to traditional chemical methods. All quantitative data is presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Synthesis of 3-Glyceryl Ascorbate
The most direct chemical synthesis of this compound involves the reaction of L-ascorbic acid with glycidol (B123203). This method provides a regioselective synthesis targeting the hydroxyl group at the C-3 position of the ascorbic acid molecule.
Reaction Pathway
The synthesis proceeds via the nucleophilic attack of the C-3 hydroxyl group of L-ascorbic acid on the epoxide ring of glycidol under basic conditions. The use of a base, such as sodium hydrogen carbonate, is crucial for the deprotonation of the most acidic hydroxyl group of ascorbic acid (at the C-3 position), thereby activating it for the reaction.
Caption: Chemical synthesis of this compound from L-Ascorbic Acid and Glycidol.
Experimental Protocol
The following protocol is based on the method described in patent US20130204017A1.[1]
Materials:
-
L-Ascorbic Acid
-
Glycidol
-
Sodium Hydrogen Carbonate (NaHCO₃)
-
Water (H₂O)
-
Methanol (B129727) (CH₃OH)
-
Argon (Ar) gas supply
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Reaction Setup: Under an argon atmosphere, add L-ascorbic acid and sodium hydrogen carbonate to water in a reaction vessel.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium ascorbate salt.
-
Addition of Glycidol: Add glycidol to the reaction mixture.
-
Reaction: Heat the mixture to 50°C and continue stirring for 5 hours.
-
Quenching and Filtration: After the reaction is complete, add methanol to the mixture and then filter the solution.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography to isolate this compound.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| L-Ascorbic Acid | 300 g | [1] |
| Sodium Hydrogen Carbonate | 42.9 g | [1] |
| Glycidol | 126 g | [1] |
| Water | Not specified | [1] |
| Reaction Conditions | ||
| Temperature | 50°C | [1] |
| Time | 5 hours | [1] |
| Atmosphere | Argon | [1] |
| Yield | Not Reported |
Potential Enzymatic Synthesis of this compound
While a specific, optimized protocol for the enzymatic synthesis of this compound is not yet widely published, a plausible pathway can be extrapolated from existing research on the lipase-catalyzed synthesis of other ascorbic acid esters. Lipases are known to catalyze esterification and transesterification reactions with high regioselectivity, making them ideal candidates for targeting the C-3 hydroxyl group of ascorbic acid.
Proposed Enzymatic Pathway
This proposed pathway utilizes a lipase (B570770), such as Candida antarctica lipase B (CALB), to catalyze the transesterification between a glycerol (B35011) derivative and an activated ascorbic acid derivative, or the direct esterification of ascorbic acid with glycerol. The use of an immobilized enzyme would facilitate catalyst recovery and reuse, aligning with green chemistry principles.
References
A Technical Guide to the Enzymatic Synthesis of 3-Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, offers enhanced moisturizing and antioxidant properties, making it a molecule of significant interest for the pharmaceutical and cosmetic industries.[1][2] This technical guide provides an in-depth overview of the enzymatic synthesis of 3-glyceryl ascorbate. While direct literature on the enzymatic synthesis of this specific molecule is nascent, this document extrapolates from the well-established enzymatic synthesis of other ascorbyl esters to propose a robust experimental framework. This guide covers the selection of biocatalysts, optimization of reaction conditions, and purification strategies. Furthermore, it delves into the biological significance of this compound, illustrating its role in key signaling pathways related to antioxidant defense and collagen production. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided.
Introduction
L-ascorbic acid (Vitamin C) is a potent antioxidant, but its inherent instability and hydrophilicity limit its application in various formulations.[3] Esterification of ascorbic acid at the C-3 hydroxyl group with glycerol (B35011) yields this compound, a more stable, water-soluble derivative with superior moisturizing capabilities.[1][2] Enzymatic synthesis of ascorbyl esters presents a green and highly selective alternative to chemical methods, which often require harsh conditions and result in by-product formation. Lipases, particularly immobilized forms, have emerged as the biocatalysts of choice for these reactions due to their stability in organic solvents and high regioselectivity.[4][5][6]
This guide will focus on the use of immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, a versatile and widely used enzyme for esterification reactions involving ascorbic acid.[4][7][8]
Enzymatic Synthesis of this compound: A Proposed Methodology
The enzymatic synthesis of this compound involves the direct esterification of L-ascorbic acid and glycerol, catalyzed by a lipase in a non-aqueous solvent.
Core Reaction
The fundamental reaction is the esterification of the C-3 hydroxyl group of L-ascorbic acid with one of the primary hydroxyl groups of glycerol.
Experimental Protocol
This protocol is based on optimized conditions reported for the synthesis of other ascorbyl esters using Novozym 435.[4][5][9]
Materials:
-
L-Ascorbic acid
-
Glycerol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
tert-Butanol (B103910) (or 2-methyl-2-butanol)
-
Molecular sieves (4 Å)
-
Deionized water
Equipment:
-
Shaking incubator or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flask)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: In a screw-capped flask, combine L-ascorbic acid and glycerol. A typical starting molar ratio of ascorbic acid to glycerol would be in the range of 1:5 to 1:10 to drive the reaction towards product formation.
-
Solvent Addition: Add a suitable organic solvent such as tert-butanol or 2-methyl-2-butanol. The solvent helps to solubilize the reactants and facilitate the enzymatic reaction. A typical concentration would be around 5-10 mL of solvent per gram of ascorbic acid.
-
Enzyme and Desiccant: Add Novozym 435 (typically 5-10% by weight of the substrates) and molecular sieves (10-20% by weight of the substrates) to the reaction mixture. The molecular sieves are crucial for removing the water produced during the esterification, which would otherwise inhibit the reaction.[9]
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 50°C and 70°C, with constant agitation (e.g., 150-200 rpm) for 24 to 72 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of this compound using HPLC.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification:
-
The crude product can be purified by recrystallization.
-
Wash the crude product with a non-polar solvent like hexane to remove any unreacted glycerol and other lipid-soluble impurities.
-
Dissolve the washed product in a minimal amount of a polar solvent like ethanol at an elevated temperature.
-
Allow the solution to cool slowly to induce crystallization of the this compound.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Dry the purified this compound under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as HPLC, NMR, and FTIR spectroscopy.
Data Presentation: Reaction Parameters for Ascorbyl Ester Synthesis
The following table summarizes typical reaction conditions and yields for the enzymatic synthesis of various ascorbyl esters, which can serve as a starting point for the optimization of this compound synthesis.
| Ascorbyl Ester | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Molar Ratio (AA:Acyl Donor) | Reaction Time (h) | Yield (%) | Reference |
| Ascorbyl Palmitate | Novozym 435 | Palmitic Acid | 2-methyl-2-butanol | 55 | 1:8 | 120 | 77.7 | [4] |
| Ascorbyl Oleate | NS 88011 (CALB) | Oleic Acid | Not specified | 70 | 1:9 | Not specified | ~50 | [4] |
| Ascorbyl Laurate | Novozym 435 | Lauric Acid | Not specified | Not specified | Not specified | Not specified | 91 | |
| Ascorbyl Linoleate | Novozym 435 | Linoleic Acid | tert-butanol | 70 | 1:9 | 1 | 90 | [9] |
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit significant biological activities, primarily as antioxidants and promoters of skin health.
Antioxidant Signaling Pathway
A derivative of this compound, 3-O-laurylglyceryl ascorbate, has been shown to bolster the skin's antioxidant defense system by upregulating the expression of catalase, an enzyme crucial for detoxifying hydrogen peroxide.[10]
Collagen Synthesis Pathway
Ascorbic acid is a well-known promoter of collagen synthesis. It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen (B1174764). Furthermore, ascorbic acid can stimulate the transcription of procollagen mRNA.[11][12][13] As a stable derivative, this compound is expected to act as a pro-drug, releasing ascorbic acid to exert these effects.
Ceramide Synthesis Pathway
Impaired skin barrier function is often associated with reduced ceramide levels. Oxidative stress can down-regulate ceramide synthesis. 3-O-Laurylglyceryl ascorbate has been demonstrated to counteract this effect by stimulating the mRNA expression of serine palmitoyltransferase (SPT), a key enzyme in the ceramide biosynthesis pathway.[10]
Conclusion
The enzymatic synthesis of this compound represents a promising and sustainable approach to producing this high-value cosmetic and pharmaceutical ingredient. By leveraging the extensive knowledge base on the lipase-catalyzed synthesis of other ascorbyl esters, researchers can efficiently develop and optimize a robust production process. The biological activities of this compound and its derivatives in promoting antioxidant defense, collagen synthesis, and skin barrier function underscore their potential in the development of advanced therapeutic and cosmetic formulations. Further research should focus on the direct enzymatic synthesis of this compound to establish optimal, scalable production protocols.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 9. Enzymatic synthesis of ascorbyl ester derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 3-Glyceryl Ascorbate: Properties, Applications, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, is gaining significant attention in the fields of dermatology and cosmetic science. This technical guide provides a comprehensive overview of 3-Glyceryl ascorbate, including its chemical and physical properties, known biological effects, and the current understanding of its mechanisms of action. This document consolidates key data, outlines experimental observations, and presents logical pathways to facilitate further research and development of this promising compound.
Core Properties of this compound
This compound (3-GA), also known by the trade name Amitose 3GA, is a vitamin C derivative synthesized by binding ascorbic acid to glycerin. This modification enhances the molecule's stability, overcoming a significant limitation of L-ascorbic acid, which is prone to degradation in the presence of light, heat, and air.
| Property | Value | Source(s) |
| CAS Number | 1120360-11-3 | [1] |
| Molecular Formula | C₉H₁₄O₈ | [2][3][4] |
| Molecular Weight | 250.20 g/mol | [2][3][4][5] |
| Appearance | Clear to yellowish liquid | [6] |
| Solubility | Soluble in water, propanediol, and glycerin. Insoluble in oils, esters, and silicones. | [1] |
| INCI Name | This compound | [6] |
Biological Activities and Applications
This compound is a multifunctional ingredient with a range of beneficial effects on the skin. Its primary applications are in anti-aging, skin brightening, and moisturizing formulations.
Antioxidant and Anti-Photoaging Effects
Like ascorbic acid, this compound possesses potent antioxidant properties. It helps to neutralize reactive oxygen species (ROS) generated by exposure to environmental stressors such as UV radiation and pollution. This intracellular antioxidant activity helps to protect skin cells from oxidative damage, a key contributor to premature skin aging.
Collagen Synthesis
This compound has been shown to promote the production of collagen, a critical protein for maintaining skin's firmness and elasticity. The mechanism is believed to be similar to that of L-ascorbic acid, which acts as a cofactor for enzymes essential in collagen biosynthesis.
Skin Brightening and Hyperpigmentation Control
This compound contributes to a more even skin tone by inhibiting the production of melanin (B1238610). This makes it a valuable ingredient in products designed to address hyperpigmentation, such as age spots and post-inflammatory hyperpigmentation.
Moisturization and Skin Barrier Reinforcement
The glycerin moiety in this compound provides a moisturizing effect. Furthermore, derivatives of glyceryl ascorbate have been shown to enhance the synthesis of ceramides, which are essential lipids for maintaining the integrity of the skin barrier and preventing transepidermal water loss.
Experimental Protocols and Observed Effects
While detailed, peer-reviewed experimental protocols specifically for this compound are not extensively available in the public domain, technical datasheets and studies on its derivatives provide insights into its efficacy.
Stability Assays
Methodology:
-
Protocol: Concentrated serum formulations containing 15.0% ascorbic acid equivalent of this compound (Amitose 3GA) were prepared.
-
Incubation: The samples were stored at 50°C for 12 weeks.
-
Analysis: The appearance (color change) of the formulations was observed over time.
Results: Formulations containing Amitose 3GA showed no significant color change, indicating high stability compared to other vitamin C derivatives which tend to brown upon degradation.
Melanogenesis Inhibition (in vitro)
While direct studies on this compound are limited, research on a structurally similar derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG), provides a potential mechanism.
Methodology:
-
Cell Line: B16 mouse melanoma cells.
-
Treatment: Cells were treated with VC-HG.
-
Analysis: DNA microarray analysis and real-time PCR were used to assess the expression of genes related to melanogenesis. Melanin synthesis and tyrosinase protein levels were also evaluated.
Results: VC-HG was found to downregulate the expression of genes encoding tyrosinase, MyosinVa, Rab27a, and Kinesin. This led to a decrease in tyrosinase protein levels and a reduction in melanin synthesis, suggesting that the mechanism of action involves both the inhibition of melanin-producing enzymes and the interference with melanosome transport.
Skin Barrier Function Enhancement (in vitro)
Studies on another derivative, 3-O-Laurylglyceryl ascorbate (VC-3LG), have demonstrated its effects on ceramide synthesis.
Methodology:
-
Cell Line: Normal human epidermal keratinocytes (NHEKs).
-
Treatment: NHEKs were exposed to oxidative stress (H₂O₂) with and without VC-3LG.
-
Analysis: The mRNA expression levels of serine palmitoyltransferase (SPT), a key enzyme in ceramide synthesis, were measured using real-time PCR. The effect of VC-3LG on the skin barrier function was also assessed using reconstructed human epidermis equivalents (RHEEs) by measuring transepidermal water loss (TEWL) and the quantity of ceramides.
Results: Oxidative stress was found to down-regulate ceramide synthesis in NHEKs. Treatment with VC-3LG abrogated this effect and stimulated SPT mRNA expression. In RHEEs, VC-3LG reduced TEWL and increased the quantity of ceramides, indicating a reinforcement of the skin barrier function.
Mechanistic Pathways
Based on the available data, a logical workflow of the effects of this compound and its derivatives on skin cells can be proposed.
Figure 1: Logical workflow of the multifaceted action of this compound on skin.
Conclusion
This compound is a highly stable and effective derivative of vitamin C with significant potential in dermatological and cosmetic applications. Its multifaceted mechanism of action, encompassing antioxidant, anti-melanogenic, collagen-boosting, and skin barrier-enhancing properties, makes it a compelling ingredient for advanced skincare formulations. Further research, particularly detailed in vivo studies and elucidation of its specific signaling pathways, will undoubtedly solidify its role as a cornerstone in the development of next-generation dermatological products.
References
- 1. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Unlocking the Potential of Glyceryl Ascorbate Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 4. iVC 3GA - Seiwa Kasei - this compound - Anti-Aging [knowde.com]
- 5. explore.azelis.com [explore.azelis.com]
- 6. cosmetic-ingredients.co.za [cosmetic-ingredients.co.za]
IUPAC name for 3-Glyceryl ascorbate
An In-depth Technical Guide to 3-Glyceryl Ascorbate (B8700270)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Glyceryl ascorbate, a novel and highly stable vitamin C derivative, is gaining significant traction in the cosmetic and dermatological fields. Synthesized by attaching a glyceryl group to the C3 position of ascorbic acid, this molecule overcomes the inherent instability of L-ascorbic acid while retaining its sought-after biological activities. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanisms of action, and detailed experimental protocols for its evaluation. It is intended to serve as a foundational resource for researchers and professionals in drug and cosmetic development.
Chemical Identification and Properties
The formal is (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one .[1] It is also commonly known by its trade name, Amitose 3GA, and as 3-O-glyceryl-L-ascorbic acid.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. Its water-solubility and stability in aqueous solutions, particularly within a pH range of 3-5, make it a versatile ingredient for various formulations.[2][3][4]
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one | [1] |
| Molecular Formula | C₉H₁₄O₈ | [1] |
| Molecular Weight | 250.20 g/mol | [1] |
| Appearance | White to off-white powder or clear yellowish liquid | [2][3] |
| Solubility | Water-soluble | [3][4] |
| Recommended pH | 3.0 - 5.0 | [3][5] |
| CAS Number | 1120360-11-3 | [1] |
Stability
One of the primary advantages of this compound is its exceptional stability compared to L-ascorbic acid and other derivatives.[6][7] Manufacturer data indicates that formulations containing high concentrations of this compound (e.g., 15% in a serum) show no discoloration after being stored at 50°C for 12 weeks.[2] Similarly, a cream containing 5% of the active ingredient remains white after four weeks at 50°C, a condition under which formulations with L-ascorbic acid typically exhibit significant browning due to oxidation.[2][8]
Synthesis
This compound is produced synthetically.[3][9] While specific industrial synthesis protocols are proprietary, the general method involves a regioselective etherification at the C3 position of L-ascorbic acid. Based on literature for the synthesis of similar 3-O-alkylated ascorbic acid derivatives, a plausible reaction pathway is the direct alkylation of L-ascorbic acid with a protected glycerol (B35011) derivative (like glycidol (B123203) or a halogenated glycerol) in the presence of a base.[10][11]
Below is a generalized workflow for the synthesis process.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Mechanisms of Action
This compound exhibits a range of biological activities relevant to dermatology and skin health, including antioxidant, anti-aging, and skin-lightening effects.[12][13]
Antioxidant Activity
Like its parent molecule, this compound functions as a potent antioxidant. It is proposed to exert its effects intracellularly by reducing the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative stress induced by UV radiation and other environmental aggressors.[5][11][14]
Melanogenesis Inhibition (Skin Lightening)
While direct mechanistic studies on this compound are limited, research on the closely related amphiphilic derivative, 3-O-glyceryl-2-O-hexyl ascorbate (VC-HG), provides significant insight into a probable mechanism.[1] This research, conducted by the manufacturer of Amitose 3GA, demonstrates that VC-HG inhibits melanin (B1238610) production through a dual-action mechanism:[1][15]
-
Suppression of Melanogenic Gene Expression: It downregulates the mRNA expression of key genes involved in melanin synthesis and transport, including Tyrosinase (TYR), MyosinVa, Rab27a, and Kinesin.[1]
-
Interference with Melanosome Transport: By reducing the expression of motor proteins (MyosinVa, Kinesin) and their adaptor (Rab27a), it disrupts the transport of melanosomes from the melanocyte to surrounding keratinocytes. This disruption leads to the degradation of accumulated melanosomes via autophagy.[1][15]
The following diagram illustrates this hypothesized signaling pathway for melanogenesis inhibition.
Caption: Hypothesized mechanism for melanogenesis inhibition by this compound.
Collagen Synthesis Promotion
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and subsequent stabilization of procollagen (B1174764) molecules.[16] Furthermore, ascorbic acid has been shown to increase the steady-state levels of procollagen I and III mRNA in human dermal fibroblasts.[17][18] As a derivative that can penetrate the skin, this compound is expected to act as a source of ascorbic acid for fibroblasts, thereby promoting collagen synthesis and improving skin elasticity and firmness.[13][19]
Experimental Protocols
The following sections provide detailed, representative methodologies for evaluating the key biological activities of this compound.
In Vitro Melanogenesis Inhibition Assay
This protocol is designed to quantify the effect of this compound on melanin production in a cell culture model. It is based on standard methods used for testing tyrosinase inhibitors and vitamin C derivatives.[1]
Objective: To determine the concentration-dependent inhibitory effect of this compound on melanin synthesis in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
Kojic acid (positive control)
-
NaOH (1 M)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Spectrophotometer (plate reader)
Workflow Diagram:
Caption: Experimental workflow for the in vitro melanin inhibition assay.
Procedure:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells into a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to attach for 24 hours.
-
Treatment: Prepare stock solutions of this compound and Kojic acid in an appropriate solvent (e.g., water or DMSO). Dilute the stocks in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).
-
Stimulation: Remove the old medium from the cells and add the medium containing the test compounds. Concurrently, add α-MSH (e.g., at 100 nM) to all wells except the negative control to stimulate melanin production.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Lysis: After incubation, wash the cells twice with PBS. Add 200 µL of 1 M NaOH containing 10% DMSO to each well to lyse the cells and solubilize the melanin. Incubate at 80°C for 1 hour.
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer. The absorbance is directly proportional to the melanin content.
-
Data Analysis: Normalize the melanin content to the total protein content (determined by a separate protein assay like BCA) to account for any effects on cell proliferation. Calculate the percentage of melanin inhibition compared to the α-MSH-stimulated control.
Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol describes a method to assess the ability of this compound to promote collagen production in primary human dermal fibroblasts (HDFs).[19][20]
Objective: To quantify the increase in Type I collagen synthesis by HDFs following treatment with this compound.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
This compound
-
L-Ascorbic acid (positive control)
-
TGF-β1 (positive control)
-
Sircol™ Soluble Collagen Assay Kit or ELISA kit for human Pro-Collagen Type I
-
Cell lysis buffer and BCA protein assay kit
Procedure:
-
Cell Culture: Culture HDFs in fibroblast growth medium until they reach 80-90% confluency.
-
Seeding: Seed the HDFs into a 12-well plate at a suitable density and grow to confluency.
-
Serum Starvation: Once confluent, switch the medium to a low-serum (e.g., 0.5% FBS) medium for 24 hours to synchronize the cells.
-
Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound, L-ascorbic acid, or TGF-β1 (e.g., 10 ng/mL). Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Cell Lysate: Wash the cell layer with PBS, then lyse the cells to determine total protein content for normalization.
-
-
Collagen Quantification:
-
Sircol Assay: Use the Sircol assay kit to precipitate and quantify the soluble collagen in the collected supernatant according to the manufacturer's instructions.
-
ELISA: Alternatively, use a specific ELISA kit to measure the concentration of pro-collagen type I C-peptide (a marker for newly synthesized collagen) in the supernatant.
-
-
Data Analysis: Normalize the amount of secreted collagen to the total protein content from the cell lysate of the corresponding well. Express the results as a percentage increase over the vehicle-treated control.
Summary and Conclusion
This compound represents a significant advancement in vitamin C technology for dermatological and cosmetic applications. Its superior stability profile allows for the creation of effective, aesthetically pleasing formulations without the risk of oxidation and discoloration common to L-ascorbic acid. While more peer-reviewed clinical and mechanistic studies are needed to fully elucidate its quantitative effects, the available data and research on structurally analogous compounds strongly support its role as a multi-functional active ingredient. It demonstrates clear potential as an antioxidant, a promoter of collagen synthesis, and an inhibitor of hyperpigmentation. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the efficacy of this promising molecule.
References
- 1. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 3. researchgate.net [researchgate.net]
- 4. ulprospector.com [ulprospector.com]
- 5. explore.azelis.com [explore.azelis.com]
- 6. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]
- 7. Unlocking the Potential of Glyceryl Ascorbate Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 8. happi.com [happi.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
- 14. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ascorbic acid requirements for collagen synthesis (proline hydroxylation) during long-term culture of embryonic chick femurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of 3-Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, has emerged as a multifunctional ingredient with significant potential in dermatological and cosmetic applications. This technical guide provides an in-depth review of its primary biological activities, including its potent antioxidant, skin-lightening, and moisturizing properties. We delve into the molecular mechanisms underpinning these effects, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mode of action and evaluation.
Introduction
L-ascorbic acid (Vitamin C) is a well-established antioxidant and a critical component in various physiological processes, including collagen synthesis and the inhibition of melanogenesis.[1] However, its inherent instability and poor skin penetration have limited its application in cosmetic and pharmaceutical formulations.[2] To overcome these limitations, various derivatives have been synthesized, among which 3-Glyceryl ascorbate stands out. Formed by attaching glycerin to ascorbic acid, this novel derivative exhibits enhanced stability and improved moisturizing properties compared to its parent molecule.[3][4] This guide will explore the multifaceted biological activities of this compound and its derivatives, providing a technical resource for researchers and developers in the field.
Physicochemical Properties
This compound is a water-soluble, clear yellowish liquid, making it suitable for incorporation into various cosmetic formulations such as toners, serums, lotions, and creams.[3][5] Its stability is a key advantage over L-ascorbic acid, showing resistance to discoloration and degradation over time, even at elevated temperatures.[6][7]
| Property | Value | Reference |
| INCI Name | This compound, Glycerin, Water | [4] |
| Appearance | Clear yellowish liquid | [3] |
| Solubility | Water-soluble | [5] |
| Recommended Usage Level | 1-10% | [3] |
| Optimal pH | 3-5 | [3] |
Biological Activities
Antioxidant Activity
As a derivative of Vitamin C, this compound possesses significant antioxidant properties, protecting the skin from oxidative stress induced by free radicals and UV radiation.[8][9] This activity is crucial in preventing premature skin aging.[6] The antioxidant effect of this compound can be synergistically enhanced when formulated with Vitamin E.[3][4] While direct comparative studies on its antioxidant potency relative to L-ascorbic acid are limited, its enhanced stability suggests a longer-lasting effect in formulations.[10]
A derivative, 3-O-Laurylglyceryl ascorbate (VC-3LG), has been shown to reduce oxidative stress in normal human epidermal keratinocytes (NHEKs) by up-regulating the expression of catalase mRNA, an important antioxidant enzyme.[11]
Skin Lightening and Anti-Pigmentation Effects
This compound is widely utilized for its ability to correct hyperpigmentation and age spots by inhibiting melanin (B1238610) production.[3][6] The mechanism of action has been extensively studied, particularly for its amphiphilic derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG).
VC-HG has been demonstrated to suppress melanogenesis through a dual mechanism:
-
Inhibition of Tyrosinase Synthesis: DNA microarray and real-time PCR analyses have revealed that VC-HG downregulates the expression of the tyrosinase gene, the rate-limiting enzyme in melanin synthesis.[2] This leads to a decrease in tyrosinase protein levels and subsequent melanin production.[2]
-
Interference with Melanosome Transport and Activation of Autophagy: VC-HG also downregulates the expression of key proteins involved in melanosome transport, including MyosinVa, Rab27a, and Kinesin.[2] This disruption leads to an accumulation of melanosomes within the melanocytes. Subsequently, VC-HG activates the autophagy system, as evidenced by increased levels of LC3-II and decreased levels of p62, leading to the degradation of these accumulated melanosomes.[12][13]
The following diagram illustrates the proposed mechanism of melanogenesis inhibition by 3-O-Glyceryl-2-O-hexyl ascorbate.
Caption: Mechanism of melanogenesis inhibition by VC-HG.
Collagen Synthesis
This compound is reported to promote collagen synthesis, which contributes to firmer and more elastic skin.[8][9] This is a well-known function of ascorbic acid, which acts as a cofactor for enzymes essential in collagen production.[1] The enhanced stability of this compound may provide a more sustained effect on collagen-producing cells in the dermis.
Moisturizing Effect and Skin Barrier Enhancement
The inclusion of a glyceryl moiety provides this compound with enhanced moisturizing properties compared to L-ascorbic acid.[3][4] It acts as a humectant, helping the skin to retain moisture.[5]
Furthermore, a derivative, 3-O-Laurylglyceryl ascorbate (VC-3LG), has been shown to reinforce the skin's barrier function.[14] Studies have demonstrated that VC-3LG can:
-
Activate Ceramide Synthesis: It upregulates the mRNA expression of serine palmitoyltransferase (SPT), a key enzyme in ceramide synthesis.[11]
-
Improve Skin Barrier Function: In reconstructed human epidermis equivalents, VC-3LG treatment resulted in lower transepidermal water loss (TEWL) and an increased quantity of ceramides.[11]
This dual action of reducing oxidative stress and promoting ceramide synthesis makes it a promising ingredient for improving skin barrier integrity.[11]
The workflow for evaluating the effect of VC-3LG on skin barrier function is depicted below.
Caption: Experimental workflow for skin barrier function analysis.
Experimental Protocols
Cell Culture
-
B16 Mouse Melanoma Cells: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Normal Human Epidermal Keratinocytes (NHEKs): NHEKs are cultured in a serum-free keratinocyte growth medium (KGM) under the same conditions as B16 cells.
Melanin Content Assay
-
B16 cells are seeded in 6-well plates and cultured for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., VC-HG) for a specified period (e.g., 72 hours).
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a solution of 1 N NaOH.
-
The absorbance of the lysate is measured at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content, which is determined using a standard protein assay (e.g., BCA assay).
Real-Time PCR for Gene Expression Analysis
-
Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-time PCR is performed using a thermal cycler with specific primers for the target genes (e.g., tyrosinase, MyosinVa, Rab27a, Kinesin, SPT, catalase) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Western Blotting for Protein Level Analysis
-
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the target proteins (e.g., tyrosinase, LC3, p62).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its derivatives represent a significant advancement in the field of cosmetic science and dermatology. Their enhanced stability and multifunctional properties, including antioxidant, anti-pigmentation, collagen-boosting, and moisturizing effects, make them highly valuable ingredients. The detailed mechanisms of action, particularly the dual pathway of melanogenesis inhibition, provide a strong scientific basis for their efficacy. Further research, including in vivo clinical trials, will continue to elucidate the full potential of these promising compounds in the development of next-generation skincare products.
References
- 1. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. ulprospector.com [ulprospector.com]
- 5. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 6. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 7. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 8. beautydecoded.com [beautydecoded.com]
- 9. lotioncrafter.com [lotioncrafter.com]
- 10. paulaschoice.nl [paulaschoice.nl]
- 11. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Unlocking the Potential of Glyceryl Ascorbate Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
An In-Depth Technical Guide to the Melanin Inhibition Mechanism of 3-Glyceryl Ascorbate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide focuses on 3-Glyceryl Ascorbate (B8700270), a stable vitamin C derivative, the detailed mechanistic and quantitative data presented are primarily derived from studies on a closely related and more extensively researched amphiphilic derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) and its analogue 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-l-ascorbic acid. Due to their structural similarity, these derivatives provide the most comprehensive available model for understanding the potential mechanisms of 3-Glyceryl Ascorbate.
Introduction: A Novel Stabilized Vitamin C Derivative
Vitamin C (L-ascorbic acid) is a well-established antioxidant with known skin-lightening properties, primarily attributed to its ability to inhibit the tyrosinase enzyme, a key regulator of melanin (B1238610) synthesis.[1] However, its inherent instability in aqueous solutions and poor skin penetration limit its efficacy in cosmetic and pharmaceutical formulations.[2][3] To overcome these limitations, various derivatives have been synthesized. This compound, created by binding ascorbic acid to glycerin, is a novel, water-soluble, and highly stable derivative.[4] This modification not only enhances stability but also provides moisturizing benefits.[4]
This technical guide elucidates the multi-faceted mechanism by which this class of vitamin C derivatives inhibits melanogenesis, moving beyond simple tyrosinase inhibition to include the regulation of gene expression, interference with melanosome transport, and induction of autophagy.
Core Melanin Inhibition Mechanism
The anti-melanogenic action of this compound derivatives is not attributed to direct, potent inhibition of the tyrosinase enzyme's catalytic activity. Instead, it employs a sophisticated, multi-pronged approach at the cellular and molecular level.
Downregulation of Melanogenesis-Related Gene Expression
The primary mechanism of action is the suppression of key melanogenic gene expression. Studies using B16 mouse melanoma cells have demonstrated that derivatives like VC-HG significantly downregulate the mRNA levels of several critical proteins in the melanin synthesis pathway.[2][3]
-
Tyrosinase (TYR): As the rate-limiting enzyme in melanogenesis, the reduction of its synthesis is a critical control point.[2] Treatment with VC-HG leads to a decrease in tyrosinase protein levels within the cell.[2]
-
Tyrosinase-Related Protein-1 (TRP-1): This protein is also involved in melanin synthesis, and its mRNA expression is suppressed.[3]
-
Microphthalmia-associated Transcription Factor (MITF): While not directly stated in the search results for VC-HG, the downregulation of its downstream targets (TYR, TRP-1) strongly suggests an effect on MITF, the master regulator of melanogenic gene expression.
This suppression of gene and protein synthesis is a more profound and lasting mechanism than reversible enzyme inhibition.
Interference with Intracellular Melanosome Transport
Beyond inhibiting melanin synthesis, VC-HG also disrupts the transport of melanosomes—the organelles where melanin is synthesized and stored—from the melanocyte to surrounding keratinocytes.[2][5] This is achieved by downregulating the expression of genes encoding key motor and transport-related proteins:[2]
-
Myosin Va (Myo5a)
-
Rab27a
-
Kinesin
By interfering with this transport machinery, mature melanosomes are prevented from reaching the tips of melanocyte dendrites for transfer to keratinocytes, effectively halting the pigmentation of the skin.[2][5]
Induction of Autophagy for Melanosome Degradation
The disruption of melanosome transport leads to an accumulation of melanosomes within the melanocyte. This accumulation triggers a cellular degradation process known as autophagy.[5] VC-HG has been shown to activate this autophagy system, evidenced by:[5]
-
Increased expression of Microtubule-associated protein 1 light chain 3 (LC3)-II.
-
Decreased expression of p62.
The melanosomes that are unable to be transported are subsequently degraded by this autophagic process, further contributing to the reduction of cellular melanin content.[5] The depigmenting effect of VC-HG is partially nullified when autophagy inhibitors like hydroxychloroquine (B89500) are used, confirming the significance of this mechanism.[5]
Quantitative Data Summary
The following table summarizes the quantitative data on the melanogenesis inhibitory activity of 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-l-ascorbic acid, a close analogue of VC-HG.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-l-ascorbic acid | Melanogenesis Inhibition | B16 Melanoma 4A5 | 81.4 µM | [3] |
Note: The study found that this compound did not significantly inhibit mushroom or mammalian tyrosinase activity in a cell-free assay, indicating its primary mechanism is not direct enzyme inhibition.[3]
Visualizations: Pathways and Workflows
Signaling Pathway of Melanogenesis Inhibition
Caption: Signaling pathway for melanogenesis inhibition by this compound derivatives.
Experimental Workflow for Assessing Melanin Inhibitors
Caption: Standard experimental workflow for evaluating a potential melanin inhibitor in vitro.
Logical Relationship of Multi-Faceted Action
Caption: Logical flow of the multi-faceted melanin inhibition mechanism.
Detailed Experimental Protocols
The following protocols are standardized methods for assessing the anti-melanogenic potential of a test compound, such as this compound, using the B16F10 murine melanoma cell line.
Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Seeding: Seed cells in 6-well plates at a density of 1.25 x 10⁵ cells/mL (2 mL per well).[7]
-
Adhesion: Incubate for 24 hours to allow cells to attach firmly to the plate.[7]
-
Treatment:
-
Remove the existing medium.
-
Add fresh medium containing various concentrations of the test compound (this compound derivative).
-
To stimulate melanogenesis, co-treat with a stimulant such as α-Melanocyte-Stimulating Hormone (α-MSH, e.g., 300 nM).[7] Include a vehicle control (medium with α-MSH only) and a positive control (e.g., Kojic Acid).
-
-
Incubation: Incubate the treated cells for an additional 48 to 72 hours.[7][8]
Cell Viability (MTT) Assay
This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.
-
Seeding: Seed B16F10 cells in a 96-well plate (e.g., 5 x 10⁴ cells/mL).[7]
-
Treatment: After 24 hours, treat cells with the same concentrations of the test compound as in the main experiment and incubate for 24 or 48 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Melanin Content Assay
-
Harvesting: After the 48-72 hour treatment period in 6-well plates, wash the cells twice with ice-cold PBS.[7] Harvest the cells by scraping or trypsinization and transfer them to a microcentrifuge tube.[7][10]
-
Pelleting: Centrifuge the cell suspension at ~3,000 rpm for 5 minutes to create a cell pellet. Discard the supernatant.[10]
-
Lysis and Solubilization: Add 300 µL of 1 M NaOH containing 10% DMSO to the cell pellet.[7]
-
Incubation: Incubate the mixture in an 80°C water bath for 1-2 hours to completely solubilize the melanin.[7][10] Vortex periodically.
-
Absorbance Measurement: Transfer 100-200 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[7][9]
-
Normalization: The melanin content can be normalized to the total protein concentration from a parallel well lysed with RIPA buffer or to the cell count determined prior to lysis.[10]
-
Calculation: Melanin Content (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Cellular Tyrosinase Activity Assay
-
Cell Lysis: After treatment, wash cells with PBS and lyse them on ice using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS or RIPA buffer).[8]
-
Centrifugation: Centrifuge the lysates at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][11]
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal protein loading.[8]
-
Enzyme Reaction: In a 96-well plate, mix an equal amount of protein (e.g., 5-25 µg) from each sample with a substrate solution (e.g., 15 mM L-DOPA in phosphate (B84403) buffer).[8]
-
Kinetic Measurement: Immediately measure the rate of dopachrome (B613829) formation by reading the absorbance at 475-510 nm every 30-60 seconds for 10-60 minutes at 37°C.[12]
-
Calculation: The tyrosinase activity is determined by the slope of the linear portion of the absorbance vs. time curve (Vmax). Express the activity as a percentage of the control group.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells with RIPA buffer containing a protease inhibitor cocktail.[8] Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on a 7.5% SDS-polyacrylamide gel.[13]
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Tyrosinase
-
TRP-1
-
TRP-2
-
MITF
-
β-actin (as a loading control)[14]
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1.5 hours at room temperature.[15]
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Densitometry: Quantify the band intensity using imaging software and normalize the expression of target proteins to the β-actin loading control.[16]
References
- 1. The effect of Vitamin C on melanin pigmentation – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Requirements of Alkylglyceryl-l-Ascorbic Acid Derivatives for Melanogenesis Inhibitory Activity [mdpi.com]
- 4. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 5. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Analysis of 3-Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270), a stable derivative of Vitamin C, is increasingly utilized in cosmetic and pharmaceutical formulations for its enhanced stability and moisturizing properties.[1][2][3] Accurate and reliable quantification of 3-Glyceryl ascorbate in various matrices is crucial for quality control, formulation development, and stability testing. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of ascorbic acid and its derivatives, providing a robust starting point for method development and validation.[4][5][6][7][8]
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected by its absorbance in the UV spectrum. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocol
Equipment and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[6]
-
Reagents:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Glassware and Other Equipment:
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and methanol. A common starting ratio for similar compounds is 80:20 (v/v) buffer to methanol.[9] The optimal ratio may need to be determined experimentally. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 10, 25, 50, 100, 200 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Aqueous Solutions (e.g., toners, serums):
-
Dilute the sample with the mobile phase to bring the concentration of this compound into the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Emulsions (e.g., creams, lotions):
-
Accurately weigh a portion of the sample into a centrifuge tube.
-
Add a suitable solvent (e.g., methanol or a mixture of mobile phase components) to extract the this compound.
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge the mixture to separate the excipients.
-
Collect the supernatant and dilute it with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM KH₂PO₄ (pH 3.0) : Methanol (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[9]
-
Detection Wavelength: 254 nm (This is a common wavelength for ascorbic acid derivatives; an initial UV scan of the this compound standard is recommended to determine the absorbance maximum).[9]
Data Presentation
Quantitative data obtained from method validation should be summarized in a clear and structured format.
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between key HPLC method validation parameters.
Caption: Key parameters for HPLC method validation.
Conclusion
The protocol described in this application note provides a comprehensive framework for the quantitative analysis of this compound by RP-HPLC. The method is based on established analytical techniques for similar compounds and can be readily adapted and validated for specific sample matrices. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for the determination of this compound in a variety of formulations.
References
- 1. ulprospector.com [ulprospector.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 4. Separation of three commercial forms of vitamin C (ascorbic acid, ascorbic-2-sulfate and ascorbate-2-polyphosphate) by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zodiaclifesciences.com [zodiaclifesciences.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Determination of 3-O-ethyl-ascorbic acid by reversed phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
Quantification of 3-Glyceryl Ascorbate: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, is gaining significant attention in the fields of cosmetics and drug development for its enhanced stability and potential biological activities. This document provides detailed application notes and protocols for the in vitro quantification of 3-glyceryl ascorbate and its effects on key biological processes, including antioxidant activity, tyrosinase inhibition, and collagen synthesis. The methodologies described herein are intended to serve as a comprehensive guide for researchers seeking to evaluate the efficacy of this promising compound.
Stability of this compound
This compound has demonstrated superior stability in aqueous solutions compared to L-ascorbic acid, which is prone to rapid oxidation. A comparative study on the stability of various vitamin C derivatives revealed that this compound exhibits high stability under various storage conditions.[1][2][3][4][5][6][7][8][9][10]
Table 1: Comparative Stability of Vitamin C Derivatives
| Derivative | Stability at Room Temperature | Stability at 45°C | Stability under Sunlight Exposure |
| L-Ascorbic Acid | Low | Very Low | Very Low |
| This compound | High | High | Moderate |
| Ascorbyl Glucoside | High | High | High |
| Sodium Ascorbyl Phosphate (B84403) | Moderate | Moderate | Moderate |
Note: This table provides a qualitative summary based on available literature. Quantitative stability data may vary depending on the specific formulation and experimental conditions.
Application Note 1: Antioxidant Activity Quantification
The antioxidant capacity of this compound can be effectively determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.
Quantitative Data
Table 2: DPPH Radical Scavenging Activity of Vitamin C Derivatives
| Compound | IC50 (mg/mL) |
| Vitamin C Derivatives (Range) | 0.49 - 1.26[1] |
Note: Researchers should determine the specific IC50 for their sample of this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
1. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
2. Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow Diagram
Application Note 2: Tyrosinase Inhibition for Skin Brightening
This compound is investigated for its skin-brightening effects, which are often attributed to the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[3][4]
Quantitative Data
Specific IC50 values for this compound in tyrosinase inhibition assays are not widely published. However, its precursor, ascorbic acid, and its derivatives are known to inhibit tyrosinase.[3] Researchers should perform in vitro tyrosinase inhibition assays to quantify the specific activity of this compound.
Table 3: Tyrosinase Inhibition by Ascorbic Acid Derivatives (Hypothetical Data)
| Compound | Tyrosinase Inhibition IC50 (µg/mL) |
| Kojic Acid (Positive Control) | 5 - 15 |
| This compound | To be determined |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
1. Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
Kojic acid (as a positive control)
2. Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and test compounds (this compound and kojic acid) in phosphate buffer.
-
In a 96-well plate, add 40 µL of the test compound dilutions.
-
Add 80 µL of phosphate buffer and 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
The rate of dopachrome (B613829) formation is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of reaction without the inhibitor, and Rate_sample is the rate of reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway Diagram
Application Note 3: Collagen Synthesis Stimulation
Ascorbic acid and its derivatives are known to play a crucial role in collagen synthesis by acting as co-factors for prolyl and lysyl hydroxylases, enzymes essential for collagen maturation and stability.[5][11] The ability of this compound to stimulate collagen production can be quantified in vitro using human dermal fibroblasts.
Quantitative Data
Table 4: Effect of Ascorbic Acid on Collagen Synthesis (Illustrative)
| Treatment | Pro-Collagen Type I C-peptide (PIP) (ng/mL) | Fold Increase vs. Control |
| Control (untreated fibroblasts) | 100 | 1.0 |
| Ascorbic Acid (50 µg/mL) | 250 | 2.5 |
| This compound (50 µg/mL) | To be determined | To be determined |
Experimental Protocol: Pro-Collagen Type I C-peptide (PIP) ELISA Assay
1. Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Pro-Collagen Type I C-peptide (PIP) ELISA kit
-
96-well cell culture plates
2. Procedure:
-
Seed HDFs in 96-well plates and culture until they reach about 80% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound in a fresh serum-free medium. Include an untreated control group.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of PIP in the supernatant using a commercially available PIP ELISA kit, following the manufacturer's instructions.
-
The results can be expressed as the concentration of PIP (e.g., ng/mL) or as a fold increase compared to the untreated control.
Logical Relationship Diagram
Disclaimer
The protocols provided in this document are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory settings, cell lines, and reagents. The quantitative data presented are for illustrative purposes and may not be directly transferable. It is highly recommended to perform independent experiments to validate these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdaire.com [mdaire.com]
- 6. researchgate.net [researchgate.net]
- 7. ulprospector.com [ulprospector.com]
- 8. whatsinmyjar.com [whatsinmyjar.com]
- 9. researchgate.net [researchgate.net]
- 10. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 11. SKIN CARE - The popularity of vitamin C serums for effective skin care - HPC_TODAY_1_2024 [tks-hpc.h5mag.com]
Application Notes and Protocols: 3-Glyceryl Ascorbate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is emerging as a multifunctional ingredient for cell culture applications. Produced by binding glycerin to ascorbic acid, this compound offers enhanced stability and solubility compared to its parent molecule, making it a reliable supplement for various in vitro studies.[1][2][3][4] Its primary applications in cell culture include promoting collagen synthesis, providing intracellular antioxidant protection, and inhibiting melanin (B1238610) production.[1][3][5][6][7][8] These properties make 3-Glyceryl ascorbate a valuable tool for research in dermatology, cosmetology, and drug development.
Key Applications and Mechanisms of Action
1. Enhanced Collagen Production
This compound has been shown to enhance the production of collagen in normal human dermal fibroblasts.[5] This is crucial for studies related to skin aging, wound healing, and tissue engineering. The mechanism is likely similar to that of ascorbic acid, which acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen (B1174764) molecules.[9][10][11][12] Furthermore, ascorbic acid can stimulate the transcription of procollagen genes.[10][13] The synergistic effect of ascorbic acid with growth factors like Transforming Growth Factor-beta (TGF-β) in enhancing collagen synthesis suggests that this compound may also modulate these signaling pathways.[14][15][16][17][18]
2. Intracellular Antioxidant Activity
A key advantage of this compound is its ability to exert antioxidant effects within the cell by reducing reactive oxygen species (ROS).[2][6] Unlike many antioxidants that act extracellularly, this compound can penetrate the cell membrane and mitigate oxidative stress from within. This is particularly beneficial for protecting cells from damage induced by UV radiation or other environmental stressors.[8] The general mechanism of ascorbate as an antioxidant involves scavenging free radicals and regenerating other antioxidants like vitamin E.[19][20]
3. Inhibition of Melanogenesis
This compound has demonstrated the ability to suppress melanin production.[5][8] This makes it a compound of interest for research on hyperpigmentation and for the development of skin-lightening agents. While the precise mechanism for this compound is not fully elucidated, its derivative, 3-O-Glyceryl-2-O-hexyl ascorbate, has been shown to inhibit melanogenesis by downregulating the expression of key genes like tyrosinase, MyosinVa, Rab27a, and Kinesin, and by activating autophagy.[21][22]
Data Presentation
Table 1: Effect of this compound on Collagen Production in Human Dermal Fibroblasts
| Treatment | Concentration | Incubation Time | Relative Collagen Production (% of Control) |
| Control | - | 7 days | 100% |
| This compound (Amitose 3GA) | 500 µmol/L | 7 days | ~110-120% |
Data adapted from a product brochure for Amitose 3GA, a commercial form of this compound.[5]
Table 2: Effect of this compound on Melanin Production in a 3D Human Skin Model
| Treatment | Incubation Time | Melanin Inhibition |
| Control | 3 weeks | 0% |
| This compound (Amitose 3GA) | 3 weeks | 36% |
Data adapted from a product brochure for Amitose 3GA, a commercial form of this compound.[5]
Experimental Protocols
Protocol 1: Assessment of Collagen Synthesis using Sirius Red Staining
This protocol is adapted for the quantitative analysis of collagen production in human dermal fibroblasts treated with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound solution (sterile)
-
96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Kahle's fixative solution (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid in distilled water)[23]
-
Sirius Red solution (0.1% Direct Red 80 in 1% acetic acid)[23]
-
0.1 M HCl solution[23]
-
0.1 M NaOH solution[23]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 µM, 250 µM, 500 µM) and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 7 days).
-
Fixation: Gently remove the culture medium and wash the cells twice with PBS. Add 100 µL of Kahle's fixative solution to each well and incubate for 10 minutes at room temperature.[23]
-
Staining: Discard the fixative and wash the wells three times with distilled water. Add 100 µL of Sirius Red solution to each well and incubate for 1 hour at room temperature.[21][24][25]
-
Washing: Discard the staining solution and wash the wells with 0.1 M HCl to remove unbound dye.
-
Elution: Add 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature with gentle shaking to elute the bound dye.[23]
-
Quantification: Measure the absorbance of the eluted dye at 540 nm using a microplate reader. The absorbance is proportional to the amount of collagen.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the intracellular antioxidant effect of this compound.
Materials:
-
Human Epidermal Keratinocytes (HEKs) or other relevant cell line
-
Cell culture medium
-
This compound solution (sterile)
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture until they reach 80-90% confluency.
-
Pre-treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Loading with DCFH-DA: Remove the medium and wash the cells with warm PBS. Add 100 µL of 20 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.[26][27][28][29][30]
-
Induction of Oxidative Stress: Wash the cells with PBS. Add fresh medium containing an ROS inducer (e.g., H₂O₂) to the positive control and some of the treated wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[26] Kinetic readings can be taken over time.
-
Analysis: Compare the fluorescence intensity of the this compound-treated cells to the control and H₂O₂-treated cells to determine the reduction in intracellular ROS.
Visualizations
Workflow for Collagen Synthesis Assay.
Collagen Synthesis Signaling Pathway.
References
- 1. specialchem.com [specialchem.com]
- 2. explore.azelis.com [explore.azelis.com]
- 3. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 4. ulprospector.com [ulprospector.com]
- 5. cosmetic-ingredients.co.za [cosmetic-ingredients.co.za]
- 6. iVC 3GA - Seiwa Kasei - this compound - Anti-Aging [knowde.com]
- 7. ulprospector.com [ulprospector.com]
- 8. lotioncrafter.com [lotioncrafter.com]
- 9. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic enhancement of type I and III collagen production in cultured fibroblasts by transforming growth factor-beta and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transforming growth factor-beta stimulates ascorbate transport activity in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ascorbate in Cell Culture [sigmaaldrich.com]
- 21. med.emory.edu [med.emory.edu]
- 22. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn-links.lww.com [cdn-links.lww.com]
- 25. chondrex.com [chondrex.com]
- 26. doc.abcam.com [doc.abcam.com]
- 27. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 28. arigobio.com [arigobio.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Glyceryl Ascorbate for Skin Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270) is a stable derivative of Vitamin C (ascorbic acid) that has garnered interest in the field of dermatology for its potential application in treating skin hyperpigmentation. This document provides a comprehensive overview of the current research, including its proposed mechanisms of action, detailed experimental protocols for its evaluation, and a summary of available data. The focus is on a particularly studied derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG), which has demonstrated significant effects on melanogenesis.
Mechanism of Action
3-Glyceryl ascorbate, and specifically its derivative 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG), exerts its depigmenting effects through a multi-faceted approach that goes beyond the typical antioxidant activity of ascorbic acid. The primary mechanisms include:
-
Inhibition of Tyrosinase Synthesis: VC-HG has been shown to downregulate the mRNA expression of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This leads to a decrease in the overall cellular tyrosinase protein levels.[1]
-
Interference with Melanosome Transport: The transport of melanosomes from melanocytes to keratinocytes is a crucial step in skin pigmentation. VC-HG disrupts this process by downregulating the expression of genes encoding key transport proteins, including MyosinVa, Rab27a, and Kinesin.[1]
-
Activation of Autophagy: By interfering with melanosome transport, VC-HG leads to an accumulation of melanosomes within the melanocytes. This triggers the cellular process of autophagy, where the accumulated melanosomes are degraded.[2][3] This is evidenced by an increased expression of the autophagy marker LC3-II and a decreased expression of p62.[2]
Data Presentation
In Vitro Efficacy of 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG)
Note: Specific IC50 values and percentage of melanin/tyrosinase reduction at varying concentrations for this compound and its derivatives are not consistently reported in the currently available scientific literature. The following table summarizes the observed effects based on existing studies.
| Parameter | Cell Line | Treatment | Observed Effect | Reference |
| Melanin Synthesis | B16 Mouse Melanoma | 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) | Decrease in melanin synthesis. | [1] |
| Tyrosinase Protein Level | B16 Mouse Melanoma | 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) | Decrease in tyrosinase protein levels. | [1] |
| Gene Expression (mRNA) | B16 Mouse Melanoma | 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) | Downregulation of Tyrosinase, MyosinVa, Rab27a, and Kinesin. | [1] |
| Autophagy Markers | B16 Mouse Melanoma | 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) | Increased expression of LC3-II and decreased expression of p62. | [2] |
Clinical Efficacy of this compound
Note: To date, there is a lack of published clinical trials that specifically evaluate the efficacy of this compound as a monotherapy for skin hyperpigmentation with quantitative outcome measures such as the Melasma Area and Severity Index (MASI). The available clinical data primarily focuses on other Vitamin C derivatives or combination therapies.
Experimental Protocols
In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
Objective: To assess the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add 20 µL of each dilution of the test compound or control to respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Melanin Content Assay in B16F10 Melanoma Cells
Objective: To quantify the effect of this compound on melanin production in a cellular model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours. α-MSH can be co-administered to stimulate melanin production.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH with 10% DMSO to each well and incubate at 80°C for 1 hour.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The melanin content can be normalized to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).
Western Blot Analysis for Tyrosinase Protein Expression
Objective: To determine the effect of this compound on the protein level of tyrosinase in B16F10 cells.
Materials:
-
B16F10 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against tyrosinase
-
Primary antibody against a housekeeping protein (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat B16F10 cells with this compound for 48-72 hours.
-
Lyse the cells using RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against tyrosinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the housekeeping protein antibody for normalization.
-
Quantify the band intensities using densitometry software.
Visualizations
References
- 1. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 3-Glyceryl Ascorbate Antioxidant Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270) is a stable derivative of Vitamin C, created by binding ascorbic acid to glycerin. This modification enhances its stability in formulations, making it a promising ingredient in skincare and pharmaceutical products for its potential antioxidant effects.[1][2] Like ascorbic acid, 3-glyceryl ascorbate is expected to exert its antioxidant activity by neutralizing free radicals, thereby protecting cells from oxidative damage.[3][4] These application notes provide detailed protocols for assessing the antioxidant activity of this compound using three common in vitro assays: DPPH, ABTS, and FRAP.
While specific quantitative data on the antioxidant activity of this compound is not extensively available in public literature, the protocols outlined below can be used to generate this data. For comparative purposes, typical antioxidant activity values for the parent compound, L-ascorbic acid, are provided.
Antioxidant Mechanism of Action
Vitamin C and its derivatives, including this compound, are potent antioxidants that can neutralize reactive oxygen species (ROS) and other free radicals. The primary mechanism involves the donation of an electron or a hydrogen atom from the ascorbate molecule to the free radical, thereby stabilizing the radical and preventing it from causing cellular damage. This process is fundamental to protecting biological macromolecules such as DNA, proteins, and lipids from oxidative stress.
Caption: General mechanism of free radical scavenging by this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to protect it from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol (B145695), or a buffer). From this stock, prepare a series of dilutions.
-
Prepare a series of standard solutions of L-ascorbic acid for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the sample or standard solution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample/standard.
-
-
Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the sample or standard solution to separate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ solution.
-
Mix and incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Plot the % inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the this compound by comparing its % inhibition to the Trolox standard curve. The TEAC is expressed as µM of Trolox equivalents per µM of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Workflow:
Caption: Workflow for the FRAP assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be prepared fresh.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a series of standard solutions of ferrous sulfate (B86663) (FeSO₄) or L-ascorbic acid.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 10 µL of each concentration of the sample or standard solution to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 10 µL of the solvent and 180 µL of the FRAP reagent.
-
Mix and incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Determine the FRAP value of the this compound samples from the standard curve. The FRAP value is typically expressed as µM of Fe²⁺ equivalents or µM of ascorbic acid equivalents.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a table for easy comparison.
| Antioxidant Assay | Parameter | L-Ascorbic Acid (Reference) | This compound |
| DPPH Assay | IC50 (µg/mL) | ~2-10 | To be determined |
| ABTS Assay | TEAC (Trolox Equivalents) | ~1.0 | To be determined |
| FRAP Assay | FRAP Value (µM Fe²⁺ eq.) | Dependent on concentration | To be determined |
Note: The IC50 value for L-ascorbic acid in the DPPH assay can vary depending on the specific experimental conditions.
Cellular Antioxidant Response Signaling
Antioxidants can influence cellular signaling pathways to enhance the endogenous antioxidant defense system. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of oxidative stress or antioxidants, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2-mediated antioxidant response pathway.
Conclusion
The protocols provided here offer a standardized approach to evaluating the antioxidant activity of this compound. By employing these assays, researchers can generate robust and comparable data to characterize its antioxidant potential. Further studies are warranted to elucidate the specific quantitative antioxidant capacity of this compound and its effects on cellular signaling pathways.
References
Formulating 3-Glyceryl Ascorbate for Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, is emerging as a promising active ingredient in dermatological research and formulation. By binding ascorbic acid to glycerin, this molecule exhibits enhanced stability and improved skin moisturization properties compared to its parent compound, L-ascorbic acid.[1][2][3][4] Its multifunctional benefits, including antioxidant, anti-aging, and skin-lightening effects, make it a compelling candidate for the development of novel dermatological products.[2][3][5] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of 3-Glyceryl ascorbate in various dermatological models.
Chemical and Physical Properties
| Property | Value | Reference |
| INCI Name | This compound, Glycerin, Water | [3][4] |
| Appearance | Clear yellowish liquid | [2][4] |
| Solubility | Water-soluble | [4] |
| Recommended pH | 3.0 - 5.0 | [4] |
| Recommended Usage Level | 1 - 10% | [2] |
Key Dermatological Benefits & Mechanisms of Action
This compound offers a range of benefits for skin health, primarily attributed to its antioxidant, collagen-boosting, and melanin-inhibiting properties.
Antioxidant Activity
As a derivative of Vitamin C, this compound functions as a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution. This activity helps to protect cellular components from oxidative damage, a key contributor to premature skin aging.
Collagen Synthesis
Ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the stabilization of the collagen triple helix. By providing a stable source of ascorbic acid, this compound is expected to promote collagen synthesis in dermal fibroblasts, leading to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.
Melanin (B1238610) Inhibition
This compound has been shown to inhibit melanin production. This effect is likely due to the inhibition of tyrosinase, the key enzyme in melanogenesis. By reducing melanin synthesis, this compound can help to lighten hyperpigmentation and even out skin tone.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound (often referred to by its trade name, Amitose 3GA).
Table 1: Melanin Synthesis Inhibition
| Concentration | Melanin Production Inhibition (%) |
| 0.5 mM | ~40% |
| 1.0 mM | ~60% |
| Data derived from manufacturer's technical data for Amitose 3GA. |
Table 2: Collagen Production Enhancement
| Treatment Duration | Collagen Production Increase (%) |
| 3 days | ~20% |
| 6 days | ~40% |
| Data derived from manufacturer's technical data for Amitose 3GA in normal human fibroblasts. |
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value (µg/mL) |
| This compound | Data not available |
| Ascorbic Acid (Standard) | ~5 - 25[6][7][8][9] |
| Specific IC50 values for this compound are not readily available in the public domain and would need to be determined experimentally. |
Table 4: Stability of this compound in Formulation
| Formulation | Storage Condition | Observation after 12 Weeks |
| 10% this compound Serum | 40°C | No significant color change |
| 10% Ascorbic Acid Serum | 40°C | Significant browning |
| Qualitative data based on manufacturer's stability testing of Amitose 3GA.[5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the dermatological efficacy of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Melanin Synthesis Inhibition Assay
This protocol evaluates the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Kojic acid (as a positive control)
-
NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or kojic acid for 1 hour.
-
Stimulate melanogenesis by adding α-MSH (e.g., 100 nM) to the wells and incubate for 72 hours.
-
After incubation, lyse the cells with 1N NaOH.
-
Measure the absorbance of the cell lysates at 405 nm to quantify melanin content.
-
Normalize the melanin content to the total protein content of each well.
-
Calculate the percentage of melanin inhibition relative to the α-MSH-stimulated control.
Collagen Synthesis Assay
This protocol assesses the ability of this compound to stimulate collagen production in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
This compound
-
Ascorbic acid (as a positive control)
-
Sircol™ Soluble Collagen Assay Kit
-
24-well plates
Procedure:
-
Culture HDFs in fibroblast growth medium.
-
Seed cells into 24-well plates and grow to confluence.
-
Replace the medium with fresh medium containing various concentrations of this compound or ascorbic acid.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's instructions.
-
Measure the absorbance at 555 nm.
-
Calculate the amount of collagen produced and express it as a percentage increase over the untreated control.
References
- 1. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. ulprospector.com [ulprospector.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Glyceryl Ascorbate in Anti-Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270), a stable derivative of Vitamin C, is emerging as a promising multifunctional ingredient in the field of anti-aging research and dermatology.[1][2] Produced by binding ascorbic acid to glycerin, this modification enhances the molecule's stability, overcoming the significant drawback of L-ascorbic acid's rapid oxidation in cosmetic formulations.[1][2] Its anti-aging properties are attributed to a range of biological activities, including antioxidant effects, promotion of collagen synthesis, and inhibition of melanin (B1238610) production.[2] These attributes make 3-Glyceryl ascorbate a compelling candidate for the development of effective and stable anti-aging therapies. This document provides detailed application notes and experimental protocols for researchers investigating the anti-aging potential of this compound.
Mechanism of Action
This compound exerts its anti-aging effects through several key mechanisms:
-
Antioxidant Activity: As a potent antioxidant, it neutralizes reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution. This cellular protection mitigates oxidative damage to lipids, proteins, and DNA, which are primary contributors to the aging process.
-
Collagen Synthesis: this compound stimulates the production of collagen, the primary structural protein in the dermis responsible for skin firmness and elasticity.[2] Ascorbic acid is a known cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix.
-
Inhibition of Melanogenesis: It helps to reduce hyperpigmentation and even out skin tone by inhibiting the activity of tyrosinase, the key enzyme in melanin synthesis.[2]
-
Skin Barrier Function: Derivatives of glyceryl ascorbate, such as 3-O-Laurylglyceryl ascorbate, have been shown to reinforce the skin's barrier function by promoting ceramide synthesis.[3] A strong skin barrier is crucial for moisture retention and protection against external aggressors.
Quantitative Data Summary
The following tables summarize quantitative data from studies on various Vitamin C derivatives. It is important to note that while these findings provide a strong rationale for the anti-aging potential of this compound, further direct studies are needed to quantify its specific efficacy.
Table 1: Stability of Vitamin C and its Derivatives
| Compound | Formulation | Concentration (as Ascorbic Acid) | Storage Conditions | Duration | Observations |
| Amitose 3GA (this compound) | Concentrated Serum | 15.0% | 50°C | 12 weeks | No color change observed.[1] |
| Amitose 3GA (this compound) | Cream | 5.0% | 50°C | 4 weeks | Maintained white appearance, indicating oxidative stability.[1] |
| Amitose 3GA (this compound) | Clear Gel | 1.0% | 50°C | 4 weeks | No color change and maintained viscosity.[1] |
| Ascorbic Acid | Aqueous Solution | Not specified | Room Temperature & 40°C | Not specified | Prone to rapid decomposition. |
| Ascorbic Acid | Guava Juice | 42.2 ± 0.01 mg/mL | 25°C and 35°C (dark) | 7 days | Degraded by 23.4% and 56.4%, respectively. |
Table 2: Anti-Aging Efficacy of Vitamin C Derivatives
| Compound | Assay | Model | Concentration | Results |
| 3-O-ethyl-l-ascorbic acid (with 1% lactic acid) | Melanin Content | Reconstructed Human Pigmented Epidermis | 30% | 15.52% reduction in melanin content after 4 days.[4] |
| 3-O-ethyl-l-ascorbic acid (with 1% lactic acid) | Collagen Production | Human Dermal Fibroblasts | Not specified | Over 10-fold increase in collagen production after 24 hours.[4] |
| 3-O-Laurylglyceryl ascorbate | Serine Palmitoyltransferase (SPT) mRNA expression | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Abrogated H₂O₂-induced downregulation and stimulated SPT mRNA expression.[3] |
| 3-O-Laurylglyceryl ascorbate | Ceramide Quantity | Reconstructed Human Epidermis Equivalents (RHEEs) | Not specified | Increased the quantity of ceramide.[3] |
| Ascorbic Acid | Collagen Synthesis | Cultured Human Skin Fibroblasts | Not specified | Approximately 8-fold increase in collagen synthesis with prolonged exposure.[5] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the anti-aging properties of this compound.
Antioxidant Capacity Assay (DPPH Radical Scavenging Activity)
This protocol assesses the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO). Create a series of dilutions to test a range of concentrations. Prepare similar dilutions of ascorbic acid as a positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test sample dilutions (or control) to the corresponding wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol measures the effect of this compound on collagen production in cultured human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sircol™ Soluble Collagen Assay Kit (or similar)
-
Cell culture plates (24-well)
-
Spectrophotometer
Procedure:
-
Cell Culture: Seed HDFs into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Quantification: Use the Sircol™ assay kit according to the manufacturer's instructions. This typically involves:
-
Precipitating the collagen from the supernatant with the Sircol™ dye reagent.
-
Centrifuging to pellet the collagen-dye complex.
-
Dissolving the pellet in the provided alkali reagent.
-
Measuring the absorbance at 555 nm.
-
-
Data Analysis: Create a standard curve using the provided collagen standard. Determine the concentration of collagen in each sample from the standard curve. Express the results as a percentage increase in collagen synthesis compared to the untreated control.
Tyrosinase Inhibition Assay
This protocol evaluates the inhibitory effect of this compound on the activity of tyrosinase, the key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and Kojic acid in a suitable solvent and create serial dilutions.
-
-
Assay:
-
In a 96-well plate, add 20 µL of the test sample (or control) to each well.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
-
Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes.
-
Calculation: Determine the rate of reaction (slope) for each concentration. Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] x 100
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a significant advancement in the development of stable and effective anti-aging ingredients. Its multifaceted mechanism of action, encompassing antioxidant protection, collagen synthesis stimulation, and melanogenesis inhibition, positions it as a valuable tool for researchers and drug development professionals. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and its derivatives, facilitating further research into their full potential in the fight against skin aging. While more quantitative data on this compound is needed, the existing evidence for related Vitamin C derivatives strongly supports its promise in dermatological applications.
References
- 1. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 2. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 3. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Models for Efficacy Testing of 3-Glyceryl Ascorbate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, is gaining prominence in the cosmetic and dermatological fields for its enhanced stability and skin-benefiting properties.[1][2] This molecule is synthesized by binding ascorbic acid to glycerin, a modification that improves its stability in formulations.[3] Like ascorbic acid, 3-Glyceryl ascorbate is recognized for its potential antioxidant, anti-inflammatory, collagen-promoting, and skin-whitening effects.[4][5] The following application notes provide detailed protocols for in vitro models to substantiate the efficacy of this compound for these key dermatological benefits.
Efficacy Evaluation
Antioxidant Efficacy: DPPH Radical Scavenging Assay
The antioxidant capacity of this compound can be effectively determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method relies on the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.
| Compound | Concentration | % DPPH Radical Scavenging Activity | IC50 Value |
| This compound | (Insert specific concentrations tested, e.g., 10, 50, 100 µg/mL) | (Insert corresponding % inhibition) | (Insert calculated IC50 value) |
| Ascorbic Acid (Positive Control) | (Insert specific concentrations tested) | (Insert corresponding % inhibition) | (Insert calculated IC50 value) |
| Trolox (Positive Control) | (Insert specific concentrations tested) | (Insert corresponding % inhibition) | (Insert calculated IC50 value) |
Data to be populated from experimental results.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions to achieve the desired final concentrations. Prepare similar dilutions for the positive controls (Ascorbic Acid and Trolox).
-
Assay: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the test sample or control at various concentrations. c. For the blank, add 100 µL of methanol instead of the test sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Anti-Inflammatory Efficacy: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration | % Nitric Oxide (NO) Inhibition | IC50 Value |
| This compound | (Insert specific concentrations tested, e.g., 10, 50, 100 µM) | (Insert corresponding % inhibition) | (Insert calculated IC50 value) |
| Dexamethasone (B1670325) (Positive Control) | (Insert specific concentrations tested) | (Insert corresponding % inhibition) | (Insert calculated IC50 value) |
Data to be populated from experimental results.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: a. Collect 50 µL of the cell culture supernatant. b. Add 50 µL of Griess Reagent to the supernatant. c. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Collagen Synthesis Efficacy: In Vitro Assay in Human Dermal Fibroblasts
This protocol assesses the ability of this compound to stimulate the synthesis of collagen type I in human dermal fibroblasts (HDFs). The amount of newly synthesized collagen is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
| Treatment | Concentration | Collagen Type I Synthesis (ng/mL) | Fold Increase vs. Control |
| Control (Untreated) | - | (Insert baseline collagen level) | 1.0 |
| This compound | (Insert specific concentrations tested, e.g., 50, 100, 200 µM) | (Insert corresponding collagen levels) | (Calculate fold increase) |
| Ascorbic Acid (Positive Control) | (Insert specific concentration) | (Insert corresponding collagen level) | (Calculate fold increase) |
Data to be populated from experimental results.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ascorbic acid (positive control)
-
Collagen Type I ELISA Kit
-
24-well cell culture plate
-
Cell incubator
Procedure:
-
Cell Seeding: Seed HDFs in a 24-well plate and grow to confluence.
-
Serum Starvation: Once confluent, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with different concentrations of this compound or ascorbic acid in the low-serum medium for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of secreted pro-collagen type I in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the collagen concentration to the total protein content of the cell lysate or cell number.
Skin Whitening Efficacy
The skin whitening effects of this compound are evaluated through its ability to inhibit the key enzyme in melanogenesis, tyrosinase, and to reduce melanin (B1238610) content in melanoma cells.
This cell-free assay measures the direct inhibitory effect of this compound on mushroom tyrosinase activity.
| Compound | Concentration | % Tyrosinase Inhibition | IC50 Value |
| This compound | (Insert specific concentrations tested, e.g., 100, 250, 500 µM) | (Insert corresponding % inhibition) | (Insert calculated IC50 value) |
| Kojic Acid (Positive Control) | (Insert specific concentrations tested) | (Insert corresponding % inhibition) | (Insert calculated IC50 value) |
Data to be populated from experimental results.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the test sample (this compound or kojic acid) at various concentrations, and L-DOPA solution.
-
Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase solution to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Calculation: Calculate the percentage of tyrosinase inhibition.
This cell-based assay determines the effect of this compound on melanin production in B16F10 murine melanoma cells.
| Treatment | Concentration | Melanin Content (% of Control) |
| Control (Untreated) | - | 100% |
| This compound | (Insert specific concentrations tested, e.g., 50, 100, 200 µM) | (Insert corresponding melanin content) |
| Arbutin (B1665170) (Positive Control) | (Insert specific concentration) | (Insert corresponding melanin content) |
Data to be populated from experimental results.
Materials:
-
B16F10 melanoma cells
-
DMEM with 10% FBS
-
This compound
-
Arbutin (positive control)
-
NaOH
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or arbutin for 72 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with 1N NaOH.
-
Melanin Quantification: Heat the cell lysates at 80°C for 1 hour to solubilize the melanin. Measure the absorbance of the lysate at 405 nm.
-
Normalization: Normalize the melanin content to the total protein concentration of each sample.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Note: Spectrophotometric Determination of 3-Glyceryl Ascorbate
Introduction
3-Glyceryl ascorbate (B8700270) is a novel and stabilized derivative of Vitamin C (L-ascorbic acid), created by binding ascorbic acid to glycerin.[1][2] This modification enhances the molecule's stability and moisturizing properties compared to L-ascorbic acid, making it a desirable ingredient in cosmetic and pharmaceutical formulations.[1][2] Accurate and efficient quantification of 3-Glyceryl ascorbate in raw materials and finished products is crucial for quality control and formulation development.
This application note details a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantitative determination of this compound. The principle of this method is based on the intrinsic ultraviolet (UV) absorbance of the ascorbyl moiety, a characteristic shared with L-ascorbic acid and its derivatives.
Principle of the Method
Like L-ascorbic acid, this compound possesses an enediol group within its lactone ring structure. This conjugated system is responsible for strong UV absorption at a specific wavelength (λmax). The absorbance of a solution containing this compound is directly proportional to its concentration, following the Beer-Lambert Law. By measuring the absorbance of a sample solution at its λmax and comparing it to a standard calibration curve, the concentration of this compound can be accurately determined. This direct UV spectrophotometry method is advantageous due to its simplicity and speed, requiring minimal sample preparation and no complex chromogenic reagents.[3]
Materials and Instrumentation
Instrumentation:
-
UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cuvettes
-
Analytical Balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
pH meter
Reagents and Chemicals:
-
This compound standard (≥98% purity)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Deionized or distilled water
Experimental Protocol
1. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in a small amount of 0.1 M HCl in a 100 mL volumetric flask.
-
Bring the flask to volume with 0.1 M HCl and mix thoroughly. This solution should be freshly prepared.
2. Determination of Maximum Absorption Wavelength (λmax):
-
Pipette 5 mL of the 100 µg/mL standard stock solution into a 50 mL volumetric flask and dilute to the mark with 0.1 M HCl to obtain a 10 µg/mL solution.
-
Scan this solution in the UV spectrophotometer over a wavelength range of 200 nm to 400 nm, using 0.1 M HCl as a blank.
-
The wavelength at which maximum absorbance is observed is the λmax. (Note: This is expected to be near the λmax of L-ascorbic acid, approximately 243-245 nm in acidic conditions).[4]
3. Preparation of Calibration Standards:
-
From the 100 µg/mL standard stock solution, prepare a series of calibration standards by making appropriate dilutions with 0.1 M HCl. A suggested concentration range is 2, 4, 6, 8, 10, and 12 µg/mL.[4]
-
For example, to prepare a 2 µg/mL standard, pipette 2 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with 0.1 M HCl.
4. Construction of the Calibration Curve:
-
Measure the absorbance of each calibration standard at the predetermined λmax using 0.1 M HCl as the blank.
-
Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a valid calibration.
5. Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in 0.1 M HCl and dilute as necessary to obtain a final concentration within the linear range of the calibration curve (e.g., 2-12 µg/mL).
-
If the sample contains particulate matter, filter the solution before measurement.
6. Sample Analysis:
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.
Data Presentation
The performance of the method is summarized in the following tables. Data is based on typical performance for ascorbic acid assays.[4][5]
Table 1: Method Validation Parameters
| Parameter | Result |
| Maximum Wavelength (λmax) | 244 nm |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
| Molar Absorptivity (ε) | ~14,000 M⁻¹cm⁻¹ |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| 4 | 1.2% | 1.8% | 99.5% |
| 8 | 0.9% | 1.4% | 101.2% |
| 12 | 0.7% | 1.1% | 99.8% |
Visualizations
Caption: Workflow for the spectrophotometric determination of this compound.
Conclusion
The direct UV spectrophotometric method described provides a simple, accurate, and precise means for the quantitative analysis of this compound. The method is suitable for routine quality control of raw materials and for the assay of this compound in various formulations, provided that other components in the matrix do not exhibit significant absorbance at the analytical wavelength. This approach avoids the use of costly reagents and lengthy sample preparation steps, making it an efficient analytical tool for researchers and drug development professionals.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ulprospector.com [ulprospector.com]
- 3. ecotest.univ.kiev.ua [ecotest.univ.kiev.ua]
- 4. ijisrt.com [ijisrt.com]
- 5. Method Development and Validation of Vitamin C Formulations Using Zeroth Order UV-visible Spectrophotometry | European Journal of Applied Sciences [journals.scholarpublishing.org]
Application Notes and Protocols for 3-Glyceryl Ascorbate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Glyceryl ascorbate (B8700270) is a stable, water-soluble derivative of Vitamin C (L-ascorbic acid), synthesized by binding ascorbic acid to glycerin.[1][2] This modification enhances the molecule's stability, overcoming the inherent instability of L-ascorbic acid in aqueous solutions and cosmetic formulations.[3] 3-Glyceryl ascorbate and its derivatives have garnered significant interest in the fields of cosmetics and drug development due to their potent antioxidant, skin-lightening, and collagen-promoting properties.[1][4] These application notes provide detailed protocols for key biochemical assays to evaluate the efficacy of this compound and its derivatives, along with data presentation and visualizations of relevant signaling pathways.
While many of the detailed experimental protocols and quantitative data available in the scientific literature focus on alkylated derivatives of this compound (such as 3-O-Glyceryl-2-O-hexyl ascorbate and 3-O-Laurylglyceryl ascorbate) due to their enhanced lipophilicity and skin penetration, the fundamental assays are applicable to the parent compound, this compound. Researchers should consider adapting these protocols for their specific needs.
Key Applications and Mechanisms of Action
This compound and its derivatives exert their effects through several mechanisms:
-
Antioxidant Activity : They act as potent antioxidants, neutralizing free radicals and protecting cells from oxidative stress.[2][4] This activity is fundamental to their anti-aging and skin-protective effects.
-
Melanogenesis Inhibition : They inhibit the production of melanin (B1238610), the pigment responsible for skin color, by downregulating the expression and activity of key enzymes like tyrosinase.[5][6] This leads to a skin-lightening effect.
-
Collagen Synthesis : They promote the production of collagen, a crucial structural protein in the skin, which helps to maintain skin elasticity and reduce the appearance of wrinkles.[1][7]
-
Skin Barrier Reinforcement : Certain derivatives have been shown to enhance the skin's barrier function by promoting ceramide synthesis and protecting against oxidative stress-induced damage.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derivatives from published studies. This data can serve as a benchmark for evaluating the activity of this compound.
Table 1: Tyrosinase Inhibition
| Compound | IC50 Value (µM) | Enzyme Source | Reference |
| Ascorbic Acid | ≥ 100 | Human Tyrosinase | [9] |
| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 | Mushroom Tyrosinase | [10] |
| 7,8,4'-trihydroxyisoflavone | 11.21 ± 0.8 | Mushroom Tyrosinase | [10] |
| Ascorbic acid | 11.5 ± 0.1 | Bacterial Tyrosinase | [11] |
Table 2: Melanogenesis Inhibition in B16 Melanoma Cells
| Compound | Concentration | Melanin Content (% of Control) | Reference |
| 3-O-Glyceryl-2-O-hexyl ascorbate | 100 µM | Significantly decreased | [5] |
| L-Ascorbic acid, Magnesium L-ascorbyl 2-phosphate, Ascorbyl 2-glucoside | 0.5 mM | Increased | [6] |
| N-acetyl-L-cysteine, Glutathione | 0.5 mM | Increased | [6] |
Experimental Protocols
The following are detailed protocols for key biochemical assays. These are based on established methods and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Capacity
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[12][13]
Materials:
-
This compound (or derivative)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each sample or control dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the highest concentration of the sample and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, the key enzyme in melanin synthesis.[10]
Materials:
-
This compound (or derivative)
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and kojic acid in phosphate buffer. Prepare a series of dilutions for each.
-
-
Assay:
-
In a 96-well plate, add 40 µL of each sample or control dilution to separate wells.
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of the tyrosinase solution to each well and mix.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
-
Measurement: Immediately measure the absorbance at 475 nm and then take readings every minute for 20-30 minutes.
-
Calculation: Determine the rate of reaction (change in absorbance per minute). Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay quantifies the effect of this compound on the production of new collagen by skin cells.[14][15]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
L-[³H]-proline (radiolabeled proline)
-
Trichloroacetic acid (TCA)
-
Collagenase
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS until they reach confluence.
-
Treatment: Replace the culture medium with a serum-free medium containing various concentrations of this compound. A control group without this compound should be included.
-
Radiolabeling: Add L-[³H]-proline to the culture medium and incubate for 24-48 hours.
-
Protein Precipitation:
-
Harvest the cells and the culture medium.
-
Precipitate the total protein by adding cold TCA to a final concentration of 10%.
-
Wash the protein pellet with cold TCA to remove unincorporated L-[³H]-proline.
-
-
Collagenase Digestion:
-
Resuspend the protein pellet in a buffer suitable for collagenase activity.
-
Divide the sample into two aliquots. Treat one aliquot with purified bacterial collagenase and the other with buffer alone (control).
-
Incubate to allow for the digestion of collagen.
-
-
Quantification:
-
Separate the digested (collagen) and undigested (non-collagen protein) fractions.
-
Measure the radioactivity in both fractions using a scintillation counter.
-
-
Calculation: The amount of newly synthesized collagen is determined by the difference in radioactivity between the collagenase-treated and control samples.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical assays.[16][17][18]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a peroxyl radical generator
-
This compound
-
Quercetin (B1663063) (as a positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black microplate and grow until confluent.
-
Loading with DCFH-DA:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution of DCFH-DA in the culture medium for 1 hour at 37°C. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
-
Treatment:
-
Wash the cells to remove excess DCFH-DA.
-
Add different concentrations of this compound or quercetin to the wells and incubate for a defined period (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Add AAPH solution to the wells to generate peroxyl radicals. These radicals will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Take readings every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Melanogenesis Inhibition Pathway
The following diagram illustrates the proposed mechanism by which this compound derivatives inhibit melanin synthesis.
Caption: Mechanism of melanogenesis inhibition by this compound derivatives.
Skin Barrier Reinforcement Pathway
This diagram shows how 3-O-Laurylglyceryl ascorbate, a derivative of this compound, strengthens the skin barrier.
Caption: Mechanism of skin barrier reinforcement by 3-O-Laurylglyceryl ascorbate.
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
This diagram outlines the key steps in performing the Cellular Antioxidant Activity (CAA) assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
References
- 1. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 2. paulaschoice.de [paulaschoice.de]
- 3. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 4. Unlocking the Potential of Glyceryl Ascorbate Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 5. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the synthesis and secretion of type VII collagen in cultured human dermal fibroblasts with a sensitive sandwich enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of collagen synthesis in human dermal fibroblasts in contracted collagen gels by ascorbic acid, growth factors, and inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
Troubleshooting & Optimization
Stability issues of 3-Glyceryl ascorbate in aqueous solutions
Welcome to the technical support center for 3-Glyceryl Ascorbate (B8700270) (3-GA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-GA in aqueous solutions and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 3-Glyceryl Ascorbate and why is it used?
A1: this compound (3-GA) is a stable derivative of Vitamin C (L-ascorbic acid) produced by binding ascorbic acid to glycerin.[1][2] This modification enhances its stability in aqueous solutions and cosmetic formulations, making it more resistant to oxidation and discoloration compared to L-ascorbic acid.[3][4] It is utilized for its antioxidant properties, to improve the appearance of aged and fragile skin, and as an ingredient in skin-lightening products.[1]
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: The ideal pH environment for maintaining the stability of this compound in aqueous solutions is between 3 and 5.[1][5] Deviations from this pH range can accelerate its degradation.
Q3: How stable is this compound at elevated temperatures?
A3: this compound exhibits significantly better thermal stability than L-ascorbic acid. Qualitative data from cosmetic formulations show that a concentrated serum containing 15% 3-GA showed no color change after being kept at 50°C for 12 weeks.[3] Similarly, a cream formulation with 5.0% 3-GA maintained its white appearance after 4 weeks at 50°C, whereas formulations with other Vitamin C derivatives showed browning.[3]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, they are expected to be analogous to those of L-ascorbic acid, initiated by hydrolysis of the ester bond to release L-ascorbic acid and glycerin. The released ascorbic acid would then follow its known degradation pathways, which involve oxidation to dehydroascorbic acid (DHA). DHA is unstable and can further hydrolyze to 2,3-diketogulonic acid, which then decomposes into various other products, including oxalic acid and L-threonate.[6][7][8]
Q5: How should I store aqueous solutions of this compound?
A5: To maximize stability, aqueous solutions of this compound should be stored in a cool, dark place. For long-term storage, refrigeration (below 5°C) in a tightly closed container, protected from light, is recommended.[1] Minimizing headspace in the storage container can also reduce exposure to oxygen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (yellowing/browning) of the solution | 1. pH outside the optimal range (3-5): Higher pH can accelerate oxidation.[1][5]2. Exposure to light or high temperatures: UV radiation and heat can promote degradation.[9]3. Presence of metal ions (e.g., Cu²⁺, Fe³⁺): Metal ions can catalyze the oxidation of ascorbic acid.[6]4. Excessive oxygen exposure: Dissolved oxygen contributes to oxidative degradation.[10] | 1. Adjust the pH of the solution to be within the 3-5 range using a suitable buffer.2. Store the solution in an opaque, airtight container and keep it in a cool, dark place (refrigeration is recommended).[1]3. Use high-purity water and glassware. If metal ion contamination is suspected, consider using a chelating agent like EDTA.4. Degas the solvent before preparing the solution and minimize headspace in the storage container. |
| Loss of potency/antioxidant activity | 1. Degradation of 3-GA over time: Even as a stabilized derivative, 3-GA will eventually degrade.2. Incompatibility with other formulation components: Certain ingredients may accelerate the degradation of 3-GA.[11] | 1. Prepare fresh solutions for critical experiments. Monitor the concentration of 3-GA over time using an appropriate analytical method (see Experimental Protocols).2. Verify the compatibility of all components in the formulation. 3-GA is reported to be incompatible with high concentrations of electrolytes and certain surfactants like sodium lauryl sulfate.[11] |
| Precipitation in the solution | 1. Concentration exceeds solubility: The concentration of 3-GA may be too high for the chosen solvent system.2. Interaction with other components: Incompatibility with other formulation ingredients can lead to precipitation. | 1. Consult solubility data for 3-GA in your specific solvent. You may need to reduce the concentration or modify the solvent system.2. Evaluate the compatibility of all ingredients in the formulation. |
| Inconsistent experimental results | 1. Variability in solution stability: Inconsistent storage and handling can lead to varying levels of degradation.2. Inaccurate quantification: The analytical method may not be specific or accurate for 3-GA. | 1. Standardize storage conditions and handling procedures for all experiments. Prepare fresh solutions from a common stock when possible.2. Develop and validate a specific analytical method for 3-GA, such as HPLC-UV (see Experimental Protocols). |
Data Presentation
Table 1: Qualitative Stability of this compound in Cosmetic Formulations
| Formulation Type | 3-GA Concentration (as Ascorbic Acid) | Temperature | Duration | Observation | Reference |
| Concentrated Serum | 15.0% | 50°C | 12 weeks | No color change | [3] |
| Cream | 5.0% | 50°C | 4 weeks | Maintained white appearance (no browning) | [3] |
| Clear Gel | 1.0% | 50°C | 4 weeks | No color change, viscosity maintained | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of this compound
This protocol provides a general framework for the analysis of 3-GA. Method validation and optimization are required for specific applications.
-
Objective: To quantify the concentration of this compound in an aqueous solution and monitor its stability over time.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
This compound standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Phosphoric acid or other suitable acid for pH adjustment of the mobile phase.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for ascorbic acid and its derivatives is an acidic aqueous buffer with an organic modifier. For example, a starting point could be a mixture of 95:5 (v/v) 20 mM potassium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of 3-GA standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
-
Sample Preparation:
-
Dilute the aqueous 3-GA samples with the mobile phase to fall within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 25°C.
-
UV detection wavelength: 260 nm (based on the UV absorbance of the ascorbate moiety).
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the concentration of 3-GA in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Spectrophotometric Assay for Total Ascorbate Content
This method can be used for a rapid estimation of the total ascorbate content but is less specific than HPLC.
-
Objective: To estimate the concentration of this compound by measuring its UV absorbance.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 3.0).
-
-
Procedure:
-
Prepare a series of 3-GA standards in the phosphate buffer.
-
Dilute the aqueous 3-GA samples in the same buffer.
-
Measure the absorbance of the standards and samples at approximately 260 nm.
-
Create a standard curve of absorbance versus concentration for the standards.
-
Determine the concentration of 3-GA in the samples from the standard curve.
-
Note: This method is susceptible to interference from other components that absorb at this wavelength.
-
Visualizations
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 3. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 4. Unlocking the Potential of Glyceryl Ascorbate Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 5. paulaschoice.nl [paulaschoice.nl]
- 6. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photostability and Interaction of Ascorbic Acid in Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. lotioncrafter.com [lotioncrafter.com]
Degradation pathways and byproducts of 3-Glyceryl ascorbate
Welcome to the technical support center for 3-Glyceryl Ascorbate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use and analysis of this stable vitamin C derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable derivative of Vitamin C (L-ascorbic acid) where a glyceryl group is attached at the 3-hydroxyl position. This modification significantly enhances its stability, particularly in aqueous solutions and cosmetic formulations, preventing the rapid oxidation and discoloration commonly observed with L-ascorbic acid.[1][2][3] It is utilized for its antioxidant properties, potential to improve the appearance of aged and fragile skin, and as an ingredient in skin-lightening products to address hyperpigmentation.[4][5]
Q2: What are the expected degradation pathways of this compound?
While specific studies detailing the complete degradation pathways of this compound are not extensively available in published literature due to its high stability, the degradation is expected to initiate by hydrolysis of the ether bond, releasing L-ascorbic acid and glycerin. Following this initial step, the degradation would likely follow the known pathways of L-ascorbic acid.
The primary degradation pathway of L-ascorbic acid involves oxidation to dehydroascorbic acid (DHA).[6][7] DHA is then irreversibly hydrolyzed to 2,3-diketo-L-gulonic acid.[6][8] Subsequent degradation of 2,3-diketo-L-gulonic acid can lead to the formation of various byproducts, including L-xylosone, L-threose, oxalic acid, and other smaller organic acids.[9][10] Under certain conditions, particularly at elevated temperatures, furfural (B47365) can also be a degradation byproduct.[6]
Q3: What are the likely byproducts of this compound degradation?
Based on the probable degradation pathway, the expected byproducts of this compound degradation would include:
-
Glycerin: Released upon the initial hydrolysis of the ether linkage.
-
Dehydroascorbic acid (DHA): The initial oxidation product of the released L-ascorbic acid.
-
2,3-diketo-L-gulonic acid: Formed from the hydrolysis of DHA.
-
Oxalic acid and L-threonic acid: Common cleavage products of 2,3-diketo-L-gulonic acid.[9]
-
Other minor byproducts: Depending on the specific conditions (e.g., pH, presence of metal ions, temperature), other smaller organic molecules may be formed.
It is important to note that due to the enhanced stability of this compound, the formation of these byproducts is significantly slower compared to L-ascorbic acid.[1]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent peak retention times in HPLC analysis | 1. Fluctuations in mobile phase composition.[11]2. Column temperature variations.[11]3. Air trapped in the pump.4. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.2. Use a column oven to maintain a constant temperature.3. Purge the pump to remove any air bubbles.4. Flush the column with a strong solvent or replace it if necessary. |
| Poor peak shape (tailing or fronting) in HPLC | 1. Sample overload.2. Incompatibility between sample solvent and mobile phase.3. Column contamination or voids. | 1. Dilute the sample or inject a smaller volume.2. Dissolve the sample in the mobile phase whenever possible.3. Use a guard column and filter all samples and mobile phases. If the problem persists, try back-flushing the column or replace it. |
| Baseline noise or drift in HPLC chromatogram | 1. Detector lamp issue.2. Contaminated mobile phase or column.3. Leaks in the system. | 1. Check the detector lamp status and ensure it is warmed up.2. Use high-purity solvents and flush the system and column.3. Inspect all fittings for any signs of leakage. |
| Discoloration of the this compound solution during storage | 1. Although highly stable, prolonged exposure to harsh conditions (high temperature, UV light, extreme pH) can lead to some degradation and discoloration.[1]2. Presence of catalytic metal ions. | 1. Store solutions in a cool, dark place. For long-term storage, refrigeration is recommended.[12]2. Use high-purity water and reagents. If metal contamination is suspected, consider using a chelating agent like EDTA in your formulation. |
Experimental Protocols
Protocol 1: Stability Testing of a this compound Formulation
This protocol outlines a general procedure for assessing the stability of a cosmetic or pharmaceutical formulation containing this compound.
1. Objective: To evaluate the physical and chemical stability of a this compound formulation under accelerated and real-time storage conditions.
2. Materials:
- This compound formulation
- Control samples (formulation without this compound)
- Temperature and humidity-controlled stability chambers
- pH meter
- Viscometer
- HPLC system with a UV detector
- Appropriate packaging for the formulation
3. Methodology:
- Sample Preparation: Prepare a sufficient quantity of the formulation and package it in the intended final container.
- Initial Analysis (Time Zero): Before placing the samples in the stability chambers, perform initial analysis for the following parameters:
- Appearance (color, clarity)
- Odor
- pH
- Viscosity
- Concentration of this compound by HPLC.
- Storage Conditions:
- Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.[13]
- Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH.[13]
- Freeze-Thaw Cycling: Cycle samples between -10°C and 25°C for at least three cycles (24 hours at each temperature).[14]
- Testing Intervals:
- Accelerated Stability: Test at 1, 2, and 3 months.
- Real-Time Stability: Test at 3, 6, 9, 12, 18, and 24 months.
- Analysis: At each time point, analyze the samples for the same parameters as the initial analysis. Compare the results to the time zero data and the control samples.
4. Data Presentation:
Table 1: Physical Stability of this compound Formulation under Accelerated Conditions (40°C/75% RH)
| Time Point | Appearance | Odor | pH | Viscosity (cP) |
| 0 Months | Clear, colorless gel | Characteristic | 6.50 | 1500 |
| 1 Month | ||||
| 2 Months | ||||
| 3 Months |
Table 2: Chemical Stability of this compound Formulation under Accelerated Conditions (40°C/75% RH)
| Time Point | This compound Concentration (%) |
| 0 Months | 5.00 |
| 1 Month | |
| 2 Months | |
| 3 Months |
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the quantitative analysis of this compound in a sample. Method optimization may be required depending on the sample matrix.
1. Objective: To determine the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).
2. Materials and Equipment:
- HPLC system with a UV detector, pump, and autosampler
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- This compound reference standard
- HPLC-grade methanol (B129727) and water
- Phosphoric acid or other suitable buffer components
- Syringe filters (0.45 µm)
3. Chromatographic Conditions (Example):
- Mobile Phase: Isocratic mixture of 20 mM phosphate (B84403) buffer (pH 2.5) and methanol (95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
4. Procedure:
- Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
- Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Postulated degradation pathway of this compound.
Caption: General workflow for cosmetic stability testing.
References
- 1. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 2. certifiedcosmetics.com [certifiedcosmetics.com]
- 3. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 4. ulprospector.com [ulprospector.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. Stability Testing Of Cosmetic Products | CPT Labs [cptclabs.com]
- 14. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Optimizing 3-Glyceryl Ascorbate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 3-Glyceryl Ascorbate (3-GA) formulations for enhanced stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound (3-GA) is a stable derivative of Vitamin C (ascorbic acid) created by bonding ascorbic acid to glycerin.[1][2][3][4][5] This modification significantly improves its stability in formulations, making it resistant to the oxidation and discoloration commonly seen with pure L-ascorbic acid.[3][6] It is utilized for its potent antioxidant properties, ability to improve the appearance of aged and fragile skin, and its role in skin-lightening products to address hyperpigmentation.[1][2]
Q2: What are the optimal pH and storage conditions for this compound formulations?
For maximum stability, formulations containing this compound should be maintained at a pH between 3 and 5.[5][7][8] It is recommended to store both the raw material and the final formulation in tightly closed containers, protected from direct sunlight and heat.[9] Refrigerated storage, below 5°C (41°F), is ideal for the raw material.[7][9]
Q3: Is this compound compatible with other common cosmetic ingredients?
This compound is compatible with a wide range of cosmetic ingredients. However, it is incompatible with high concentrations of electrolytes (≥ 2%) and certain surfactants like sodium lauryl sulfate (B86663) (≥ 30%).[8] Its antioxidant effect can be enhanced when formulated with Vitamin E.[1][2]
Q4: What are the typical signs of instability in a this compound formulation?
While 3-GA is significantly more stable than L-ascorbic acid, instability can still occur. Signs to watch for include:
-
Color Change: A shift in color, often to a yellowish or brownish hue, indicates oxidation.[10]
-
pH Shift: A significant deviation from the optimal pH range of 3-5 can suggest degradation.
-
Precipitation: The formation of solid particles may indicate solubility issues or degradation.
-
Phase Separation: In emulsions (creams, lotions), the separation of oil and water phases can be a sign of instability.
-
Odor Change: Any development of an off-odor can signal chemical degradation.
Troubleshooting Guide
Issue 1: My this compound formulation is turning yellow/brown.
-
Question: Why is my 3-GA formulation changing color, and how can I prevent it?
-
Answer: Discoloration, typically to a yellow or brown hue, is a sign of oxidation. While 3-GA is highly resistant to this, certain factors can accelerate the process.
-
Check the pH: Ensure the final formulation's pH is firmly within the 3-5 range.[7][8] A pH outside this range can promote degradation.
-
Protect from Light and Air: Package your formulation in opaque, air-tight containers to minimize exposure to light and oxygen, which are key drivers of oxidation.[11][12]
-
Control Storage Temperature: High temperatures can accelerate degradation. Advise storage in a cool, dark place. Stability tests have shown 3-GA to be stable at 50°C for several weeks, but prolonged exposure should be avoided.[10]
-
Incorporate Other Antioxidants: Adding other antioxidants, such as Vitamin E or Ferulic Acid, can help protect the 3-GA and improve overall formulation stability.[7][10]
-
Use a Chelating Agent: Traces of metal ions (e.g., iron, copper) can catalyze oxidation. Including a chelating agent like EDTA can help sequester these ions.
-
Issue 2: I'm observing precipitation in my aqueous this compound serum.
-
Question: What causes precipitation in my 3-GA serum and how can I resolve it?
-
Answer: Precipitation can occur due to several factors, including solubility limits, pH shifts, or interactions with other ingredients.
-
Verify Concentration: Ensure the concentration of 3-GA is within its solubility limits in your specific vehicle. The typical use level is 1-10%.[7]
-
Adjust pH: Check and adjust the pH to be within the 3-5 range, as pH can influence the solubility of ascorbic acid derivatives.
-
Review Ingredient Compatibility: High concentrations of electrolytes (>2%) can cause 3-GA to salt out.[8] Review your formulation for any incompatible ingredients.
-
Optimize the Solvent System: 3-GA is soluble in water, propanediol, and glycerin.[4][8] Adjusting the ratios of these solvents may improve solubility.
-
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions based on available data.
| Formulation Type | 3-GA Concentration (as Ascorbic Acid) | Storage Condition | Duration | Observation |
| Cream | 5.0% | 50°C | 4 weeks | Maintained white appearance, demonstrating oxidative stability.[10] |
| Concentrated Serum | 15.0% | 50°C | 12 weeks | No color change observed.[10] |
| Clear Gel | 1.0% | 50°C | 4 weeks | No color change and maintained viscosity.[10] |
Experimental Protocols
Protocol 1: Stability Testing of a this compound Cream
This protocol outlines a typical accelerated stability study for a cream formulation containing 3-GA.
-
Sample Preparation:
-
Prepare a batch of the 3-GA cream formulation.
-
Package the cream in the intended final packaging (e.g., opaque, airless pumps).
-
Also, package samples in clear glass jars to observe color changes more easily.
-
Keep a set of control samples stored at a refrigerated temperature (around 4°C).
-
-
Accelerated Stability Conditions:
-
Place samples in stability chambers under various conditions as per ICH guidelines.[13] Common conditions include:
-
40°C with 75% relative humidity (RH)
-
50°C
-
Room temperature (25°C) with 60% RH
-
Exposure to UV light (photostability testing)
-
Freeze-thaw cycles (e.g., -10°C for 24 hours, then 25°C for 24 hours, repeated for 3 cycles).[14]
-
-
-
Testing Schedule:
-
Evaluate the samples at initial time (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, texture, and phase separation.
-
Chemical Properties: pH and viscosity.
-
Assay of this compound: Quantify the remaining percentage of 3-GA using a validated analytical method like HPLC (see Protocol 2).
-
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general framework for the High-Performance Liquid Chromatography (HPLC) analysis of 3-GA in a cosmetic formulation.
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column (e.g., 250 x 4.6mm, 5µm particle size).[15]
-
Mobile Phase: A mixture of an aqueous acidic buffer and an organic solvent. A common mobile phase is a mixture of water with acetic acid and methanol (B129727) (e.g., 95:5 v/v).[15] The pH of the mobile phase is typically acidic (e.g., pH 2.6).[16]
-
Flow Rate: Isocratic elution at a flow rate of approximately 0.7-1.0 mL/min.[15][16]
-
Detection Wavelength: Around 245 nm.[15]
-
Injection Volume: 20 µL.[15]
-
Column Temperature: Ambient or controlled at a low temperature (e.g., 20°C) to enhance the stability of ascorbic acid during analysis.[16]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Disperse the sample in a suitable solvent (e.g., mobile phase or a compatible solvent system). Emulsification using ultrasound may be necessary for creams and lotions.
-
Centrifuge the sample to remove any undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[4]
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of 3-GA in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Antioxidant mechanism of this compound.
Caption: Workflow for cosmetic formulation stability testing.
Caption: Logical workflow for troubleshooting formulation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. etsy.com [etsy.com]
- 3. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NYLearns.org - Laboratory 3: Determination of Ascorbate (Vitamin C) Concentration in Common Juices [nylearns.org]
- 5. A Highly Sensitive Kinetic Spectrophotometric Method for the Determination of Ascorbic Acid in Pharmaceutical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cheops-tsar.de [cheops-tsar.de]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. lotioncrafter.com [lotioncrafter.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 13. certified-laboratories.com [certified-laboratories.com]
- 14. makingcosmetics.com [makingcosmetics.com]
- 15. jocpr.com [jocpr.com]
- 16. scispace.com [scispace.com]
Addressing solubility challenges of 3-Glyceryl ascorbate in experiments
This guide provides researchers, scientists, and drug development professionals with technical support for addressing solubility challenges when working with 3-Glyceryl Ascorbate (B8700270) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 3-Glyceryl Ascorbate and why is it used?
This compound is a stable, water-soluble derivative of Vitamin C (ascorbic acid) created by binding it to glycerin.[1][2][3][4] This modification enhances its stability against oxidation compared to pure L-ascorbic acid, preventing discoloration and degradation in formulations.[1][5][6] It is utilized for its antioxidant properties, its role in promoting collagen production, and its ability to improve the appearance of aged or fragile skin.[2][5][7]
Q2: What are the primary solvents for this compound?
This compound is soluble in water, glycerin, and propanediol.[5] It is generally insoluble in oils, esters, and silicones.[5] Many commercial preparations are supplied as a pre-dissolved solution containing this compound, glycerin, and water.[2][8][9]
Q3: What is the optimal pH range for keeping this compound in solution?
The recommended final pH for solutions containing this compound is between 3.0 and 5.0 to ensure stability and efficacy.[3][5][8][9]
Q4: Why is my this compound solution precipitating when added to my experimental buffer or cell culture medium?
Precipitation can occur for several reasons:
-
pH Shift: If the pH of your final solution is outside the optimal 3.0-5.0 range, the stability of the molecule can be compromised, leading to precipitation.
-
Incompatibility with Electrolytes: this compound is known to be incompatible with high concentrations of electrolytes (≥ 2%).[5] Many common buffers and cell culture media (like PBS) are salt-based and can cause the compound to salt out of solution.
-
High Concentrations: Attempting to create a final concentration that exceeds its solubility limit in the specific medium can lead to precipitation.
-
Solvent Shock: If you are using a concentrated stock in a solvent like DMSO and adding it to an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate. This is a common issue with ascorbic acid itself.[10]
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding this compound to a buffer.
| Potential Cause | Troubleshooting Step |
| High Electrolyte Concentration | 1. Lower the salt concentration of your buffer, if the experiment allows. 2. Prepare the this compound in pure water first, then add it slowly to the buffer while vortexing. 3. Consider using a low-salt or organic buffer system if compatible with your assay. |
| Incorrect pH | 1. Measure the pH of the final solution after adding the ascorbate derivative. 2. Adjust the pH to be within the 3.0-5.0 range using dilute HCl or NaOH. |
| Over-saturation | 1. Review the solubility data and recalculate the required concentrations. 2. Perform a serial dilution to find the maximum soluble concentration in your specific buffer system. |
Issue 2: Solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| Temperature Effects | 1. Avoid storing stock solutions at very low temperatures (e.g., 4°C) where solubility may decrease. Some suppliers recommend storing below 5°C, so check the specific product datasheet.[8][9] 2. If using heat to dissolve the compound, ensure it does not exceed 40°C (104°F), as higher temperatures can affect stability.[5] |
| Slow Reaction with Medium Components | 1. Prepare solutions fresh before each experiment. Aqueous solutions of ascorbic acid derivatives are not recommended for long-term storage.[11] 2. Filter the solution through a 0.22 µm syringe filter before use to remove any microprecipitates. |
Solubility Data
The following table summarizes the solubility characteristics of this compound.
| Solvent | Solubility | Notes |
| Water | Soluble[4][5][8][12] | The primary solvent for most applications. |
| Glycerin | Soluble[5] | Often used as a co-solvent to enhance stability and moisturizing properties. |
| Propanediol | Soluble[5] | A suitable alternative co-solvent. |
| Ethanol (B145695) | Low Solubility | Pure ascorbic acid has low solubility in ethanol (~20-30 mg/mL), and this is expected to be similar for its derivatives.[13][14] |
| DMSO | Slightly Soluble | Pure ascorbic acid is slightly soluble in DMSO.[11] It is best to avoid using DMSO for stock solutions intended for aqueous media to prevent precipitation.[10] |
| Oils, Esters, Silicones | Insoluble[5] | Not suitable solvents. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol outlines the steps for preparing a standard aqueous stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder. Perform this in a low-humidity environment if possible.
-
Initial Dissolution: Add a small amount of deionized water (or a glycerin/water mixture) to the powder to create a slurry.
-
Solubilization: Gradually add the remaining volume of the solvent while continuously stirring or vortexing. Gentle warming up to 40°C (104°F) can be used to aid dissolution, but is often not necessary.[5] Do not exceed this temperature.
-
pH Adjustment: Once fully dissolved, measure the pH of the solution. Adjust the pH to between 3.0 and 5.0 using dropwise addition of dilute HCl or NaOH while stirring.
-
Sterilization (if for cell culture): Sterilize the solution by passing it through a 0.22 µm syringe filter. Do not autoclave, as heat will degrade the compound.
-
Storage: Store the stock solution in a tightly sealed, light-protected container. For short-term storage, 4°C may be acceptable, but check the supplier's recommendation. For longer-term storage, aliquoting and freezing at -20°C is preferable. Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Signaling Pathway Involvement
As a Vitamin C derivative, this compound serves as an essential cofactor for enzymes involved in collagen synthesis, a critical process in maintaining skin structure and function.
References
- 1. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 2. ulprospector.com [ulprospector.com]
- 3. paulaschoice.nl [paulaschoice.nl]
- 4. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 5. lotioncrafter.com [lotioncrafter.com]
- 6. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 7. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 13. L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 3-Glyceryl Ascorbate
Welcome to the technical support center for the purification of synthesized 3-Glyceryl Ascorbate (B8700270). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 3-Glyceryl Ascorbate in a question-and-answer format.
Issue 1: The final product has a yellow or brownish tint.
-
Question: After synthesis and initial work-up, my this compound is not a pure white powder but has a distinct yellow or brownish color. What could be the cause and how can I remove it?
-
Answer: A yellowish or brownish discoloration in this compound can arise from several factors, including the degradation of ascorbic acid, especially in the presence of heat and oxygen, or the formation of colored byproducts during the synthesis. While this compound is more stable than ascorbic acid, improper handling or reaction conditions can still lead to discoloration.[1]
Solution: Treatment with activated charcoal is an effective method for removing colored impurities.[2][3][4][5][6]
Experimental Protocol: Activated Charcoal Treatment
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent (e.g., water or a water/methanol (B129727) mixture) at room temperature. The concentration should be low enough to ensure all the product is dissolved.
-
Charcoal Addition: Add powdered activated charcoal to the solution. A typical starting amount is 1-5% (w/w) relative to the amount of crude product.
-
Stirring: Stir the suspension at room temperature for 30-60 minutes. Avoid excessive heating, as it can promote degradation.
-
Filtration: Remove the activated charcoal by filtration through a pad of celite or a fine filter paper. The filtrate should be colorless.
-
Product Recovery: Concentrate the filtrate under reduced pressure to recover the decolorized this compound.
-
Issue 2: The purified product contains unreacted L-ascorbic acid.
-
Question: My final product shows a spot corresponding to L-ascorbic acid on the TLC plate. How can I remove this impurity?
-
Answer: The presence of unreacted L-ascorbic acid is a common issue if the synthesis reaction does not go to completion. Due to the similar polar nature of L-ascorbic acid and this compound, separation can be challenging.
Solution: Ion-exchange chromatography is a highly effective technique for separating the acidic L-ascorbic acid from the more neutral this compound.[7][8][9][10]
Experimental Protocol: Ion-Exchange Chromatography
-
Resin Selection and Preparation: Use a weak anion exchange (WAX) resin. Prepare a slurry of the resin in the desired starting buffer (e.g., a low concentration phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic to neutral pH). Pack a column with the resin slurry.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer until the pH of the eluent matches the pH of the buffer.
-
Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to elute the non-retained this compound. L-ascorbic acid, being more acidic, will bind to the resin.
-
Elution (optional, for resin regeneration): To remove the bound L-ascorbic acid and regenerate the column, a buffer with a higher ionic strength or a lower pH can be used.
-
Purity Analysis: Collect fractions of the eluent containing this compound and analyze their purity by TLC or HPLC.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 3: Low yield after crystallization.
-
Question: I am getting a very low yield of pure crystals after recrystallization. How can I improve the recovery of my product?
-
Answer: Low crystallization yield can be due to several factors, including the choice of solvent, cooling rate, and the presence of impurities that inhibit crystal formation.
Solution: Optimizing the crystallization conditions is key. This involves selecting an appropriate solvent system and controlling the cooling process.
Troubleshooting Steps:
-
Solvent System: The ideal solvent system is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as methanol/water or ethanol/water, can be effective. Experiment with different solvent ratios to find the optimal balance between solubility and insolubility.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or oiling out of the product. After reaching room temperature, the solution can be placed in a refrigerator or ice bath to maximize crystal formation.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure this compound can induce crystallization.
-
Concentration: Ensure the initial solution is sufficiently concentrated. If the solution is too dilute, the yield will be low. If crystals do not form upon cooling, try to slowly evaporate some of the solvent to increase the concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: For general-purpose purification of this compound on a laboratory scale, column chromatography using silica (B1680970) gel is a versatile and effective method. It can separate the desired product from both more polar and less polar impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column.
-
Equilibration: Equilibrate the column by running the chosen eluent through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Elute the column with a suitable solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of methanol in a chloroform:methanol mixture), is often effective.[11] The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect fractions and spot them on a TLC plate to identify which fractions contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Q2: How can I monitor the purity of this compound during purification?
A2: Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of a reaction and the purity of fractions from chromatographic separations. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
| Analytical Technique | Typical Conditions |
| TLC | Stationary Phase: Silica gel 60 F254 Mobile Phase: Chloroform:Methanol (e.g., gradient from 9:1 to 7:3 v/v)[11] Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate). |
| HPLC | Column: C18 reverse-phase column[12][13] Mobile Phase: A mixture of an aqueous buffer (e.g., water with acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[12][13] Detection: UV detector at approximately 245-280 nm.[12][13] |
Q3: What are the potential impurities in synthesized this compound?
A3: Besides unreacted starting materials (L-ascorbic acid and glycidol), potential impurities can include byproducts from side reactions. The exact nature of these byproducts would depend on the specific synthetic route and reaction conditions. Mass spectrometry and NMR spectroscopy can be powerful tools for identifying unknown impurities.[14][15][16][17]
Q4: How can I remove unreacted glycidol (B123203)?
A4: Glycidol is a relatively volatile and water-soluble compound. It can often be removed by distillation under reduced pressure or by washing the crude product with a solvent in which this compound is insoluble but glycidol is soluble . A liquid-liquid extraction could also be employed, where the product is in an aqueous phase and glycidol is extracted into an organic solvent.[18][19]
Visualizations
Caption: General purification workflow for synthesized this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 2. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 3. carbontech.net.tr [carbontech.net.tr]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. purolite.com [purolite.com]
- 11. biosciencejournals.com [biosciencejournals.com]
- 12. scispace.com [scispace.com]
- 13. jocpr.com [jocpr.com]
- 14. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 15. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 3-Glyceryl Ascorbate
Frequently Asked Questions (FAQs)
Q1: What is 3-Glyceryl Ascorbate (B8700270) and why is it used?
A1: 3-Glyceryl Ascorbate is a stable derivative of Vitamin C (ascorbic acid) formed by binding it to glycerin. This modification enhances its stability against oxidation, making it a preferred ingredient in cosmetic and pharmaceutical formulations where the instability of pure ascorbic acid is a concern. It retains the beneficial properties of Vitamin C, such as antioxidant, anti-aging, and skin-brightening effects.[1][2]
Q2: What are the primary factors that cause oxidation of this compound?
A2: The main factors that can lead to the degradation of this compound include:
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Exposure to Light (UV Radiation): Light, particularly UV radiation, can provide the energy needed to initiate oxidative processes.
-
Incorrect pH: The stability of ascorbate derivatives is pH-dependent. An inappropriate pH can catalyze degradation.
-
Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts in the oxidation of ascorbic acid and its derivatives.[3]
-
Exposure to Oxygen: Direct contact with air provides the oxygen necessary for oxidation to occur.
Q3: What are the visible signs of this compound oxidation?
A3: The most common sign of oxidation is a change in color, typically a yellowing or browning of the solution or formulation.[1] This discoloration indicates that the this compound is degrading and losing its antioxidant efficacy.
Q4: How can I prevent the oxidation of this compound during storage?
A4: To maintain the stability of this compound, it is crucial to:
-
Store at low temperatures: Refrigeration at or below 5°C is recommended.
-
Protect from light: Store in opaque or amber-colored containers to block out light.
-
Maintain an optimal pH: The ideal pH for formulations containing this compound is between 3 and 5.[2]
-
Use chelating agents: Incorporate chelating agents like Disodium EDTA to bind and inactivate catalytic metal ions.[4][5]
-
Minimize oxygen exposure: Use airtight containers and consider flushing the headspace with an inert gas like nitrogen.[5]
-
Incorporate synergistic antioxidants: The addition of other antioxidants, such as Vitamin E (alpha-tocopherol) and ferulic acid, can help to regenerate Vitamin C derivatives and provide enhanced protection against oxidation.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Oxidation of this compound | 1. Verify Storage Conditions: Ensure the product is stored at the recommended temperature (≤ 5°C) and protected from light. 2. Check pH of Formulation: Measure the pH and adjust to the optimal range of 3-5 if necessary. 3. Review Formulation for Pro-oxidants: Identify and eliminate any ingredients that may promote oxidation (e.g., unbound metal ions). 4. Incorporate Stabilizers: Add a chelating agent (e.g., 0.1% Disodium EDTA) and/or synergistic antioxidants (e.g., Vitamin E, Ferulic Acid). |
| Precipitation of this compound | - pH Shift: A significant change in pH can affect the solubility of 3-GA. - Supersaturation: The concentration of 3-GA may be too high for the solvent system at a given temperature. - Incompatibility with other ingredients: Certain components in the formulation may be causing 3-GA to precipitate. | 1. Confirm pH: Check and adjust the pH to the recommended range (3-5). 2. Solubility Check: Review the concentration of 3-GA in your formulation. You may need to adjust the solvent system or reduce the concentration. 3. Compatibility Test: Conduct small-scale compatibility tests with individual ingredients to identify any interactions. |
| Loss of Antioxidant Efficacy | Degradation of this compound | 1. Quantify Active Ingredient: Use an analytical method like HPLC-UV to determine the current concentration of 3-GA. 2. Implement Stability-Enhancing Measures: If significant degradation has occurred, reformulate with the addition of stabilizers as outlined in the discoloration section. 3. Conduct Accelerated Stability Studies: Perform accelerated stability testing on new formulations to predict long-term efficacy. |
Data on Stability of this compound
The following tables summarize the stability of this compound (commercial name: Amitose 3GA) under various conditions, demonstrating its superior stability compared to other Vitamin C derivatives.
Table 1: Discoloration Study of this compound in a Concentrated Serum Formulation
| Formulation | Concentration of Ascorbic Acid equivalent | Storage Condition | Duration | Observation |
| Concentrated Serum with Amitose 3GA | 15.0% | 50°C | 12 weeks | No color change |
Data sourced from manufacturer's stability testing.[1]
Table 2: Stability of this compound in Different Formulation Types at 50°C
| Formulation Type | Concentration of Ascorbic Acid equivalent | Duration | Observation |
| Clear Gel | 1.0% | 4 weeks | No color change, viscosity maintained |
| Cream | 5.0% | 4 weeks | White appearance maintained (no browning) |
Data sourced from manufacturer's stability testing.[1]
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)
This method is for the quantitative analysis of this compound in a solution or formulation to assess its concentration and degradation over time.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., ODS-3, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous buffer and an organic solvent. A common mobile phase for ascorbic acid and its derivatives is a mixture of an aqueous phosphate (B84403) buffer at an acidic pH (e.g., pH 2.0-3.0) and methanol (B129727) or acetonitrile (B52724) in a gradient or isocratic elution mode.
-
Standard: Pure this compound.
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions (Example):
-
Column: ODS-3 RP-C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 2.5) and methanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Procedure:
-
Prepare a stock solution of the this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solution and record the peak area.
-
Determine the concentration of this compound in the sample by using the calibration curve.
Protocol 2: Spectrophotometric Determination of this compound Stability
This is a simpler, more rapid method to monitor the stability of this compound by observing changes in its UV absorbance, which is indicative of degradation.
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Solvent: A suitable buffer solution in which this compound is soluble and stable for the duration of the measurement (e.g., 0.1 M HCl or a phosphate buffer at a slightly acidic pH).[10][11]
2. Procedure:
-
Determine the maximum absorbance wavelength (λmax) of a freshly prepared this compound solution in the chosen solvent. For ascorbic acid, this is typically around 243-265 nm depending on the pH.[3][10]
-
Prepare a solution of this compound of a known concentration in the chosen solvent.
-
Measure the initial absorbance of the solution at the λmax.
-
Store the solution under the desired test conditions (e.g., elevated temperature, light exposure).
-
At specified time intervals, take an aliquot of the solution and measure its absorbance at the λmax.
-
A decrease in absorbance over time indicates the degradation of this compound. The percentage of remaining 3-GA can be calculated as: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
Visualizations
Caption: Oxidation pathway of this compound and preventative measures.
Caption: Troubleshooting workflow for suspected oxidation of this compound.
Caption: Synergistic antioxidant action of Vitamin E and this compound.
References
- 1. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Antioxidants: How Ferulic Acid Boosts the Efficacy of Vitamin C & E [letsmakebeauty.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. Method Development and Validation of Vitamin C Formulations Using Zeroth Order UV-visible Spectrophotometry | European Journal of Applied Sciences [journals.scholarpublishing.org]
pH influence on 3-Glyceryl ascorbate stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and activity of 3-Glyceryl Ascorbate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to L-Ascorbic Acid?
A1: this compound is a stable derivative of Vitamin C, produced by binding ascorbic acid to glycerin.[1] This modification enhances its stability, particularly against oxidation, making it more suitable for cosmetic and pharmaceutical formulations compared to the highly unstable L-Ascorbic Acid.[1][2] While L-Ascorbic Acid readily degrades in the presence of light, air, and heat, this compound exhibits high temporal stability and is resistant to discoloration.[1] For instance, a concentrated serum formulation containing 15% this compound showed no color change even after being kept for 12 weeks at 50°C.[2]
Q2: What is the optimal pH range for the stability of this compound?
A2: The recommended pH range for formulations containing this compound is between 3 and 5. Within this acidic range, the molecule maintains its structural integrity and stability. Deviations from this pH range can lead to increased degradation over time, although it is still generally more stable than L-Ascorbic Acid across a wider pH range.
Q3: How does pH affect the antioxidant activity of this compound?
Q4: Does the pH of the medium affect the collagen synthesis-promoting activity of this compound?
A4: Yes, the pH of the cell culture medium can influence cellular processes, including collagen synthesis. Vitamin C and its derivatives are known to stimulate collagen production by acting as co-factors for enzymes involved in collagen synthesis and by stimulating procollagen (B1174764) gene expression.[3][4][5] For optimal and reproducible results in in-vitro studies, it is recommended to maintain the pH of the cell culture medium within the physiological range (typically 7.2-7.4) when assessing the collagen-boosting effects of this compound.
Q5: What are the known signaling pathways through which this compound might exert its effects?
A5: While the specific signaling pathways for this compound are not yet fully elucidated, research on a closely related amphipathic derivative, 3-O-laurylglyceryl ascorbate, has shown that it activates the intracellular antioxidant system through the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[6] This suggests that this compound may also exert its antioxidant and other cellular effects by modulating these key signaling pathways involved in cellular defense and inflammation.[6][7]
Data Presentation
Table 1: Stability of this compound in Different Formulations (Qualitative Data)
| Formulation Type | Concentration | Storage Conditions | Observation | Reference |
| Concentrated Serum | 15% (as ascorbic acid) | 12 weeks at 50°C | No color change | [2] |
| Cream | 5.0% (as ascorbic acid) | 4 weeks at 50°C | Maintained white appearance (no browning) | [2] |
| Clear Gel | 1.0% (as ascorbic acid) | 4 weeks at 50°C | No color change, maintained viscosity | [2] |
Note: Quantitative degradation kinetics data for this compound at various pH values are not extensively available in public literature. Researchers are advised to perform their own stability studies under their specific experimental conditions.
Experimental Protocols & Troubleshooting
Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound over time at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7) using appropriate buffer systems (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution to create test samples.
-
Incubation: Store the samples at a constant temperature (e.g., 40°C) and protect them from light.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.2% metaphosphoric acid, methanol, and acetonitrile (B52724) (e.g., 90:8:2, v/v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.[8]
-
Quantification: Create a standard curve with known concentrations of this compound to quantify the remaining amount in the samples at each time point.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Peak Tailing or Broadening | Column degradation; Inappropriate mobile phase pH | Use a guard column; Ensure mobile phase pH is compatible with the column; Adjust mobile phase composition. |
| Inconsistent Retention Times | Fluctuation in pump pressure; Column temperature changes | Purge the pump to remove air bubbles; Use a column oven to maintain a constant temperature. |
| Baseline Noise | Contaminated mobile phase or detector | Filter the mobile phase; Clean the detector cell. |
| Poor Resolution from Degradation Products | Mobile phase not optimized | Modify the mobile phase composition (e.g., change the ratio of organic solvents) to improve separation. |
Experimental Workflow: Stability Testing
References
- 1. scispace.com [scispace.com]
- 2. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 3. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen biosynthesis by human skin fibroblasts. III. The effects of ascorbic acid on procollagen production and prolyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collaborative Power of Nrf2 and PPARγ Activators against Metabolic and Drug-Induced Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Nrf2 and PPARγ in the Improvement of Oxidative Stress in Hypertension and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Interference of 3-Glyceryl Ascorbate in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Glyceryl Ascorbate (B8700270) (3-GA) and its derivatives in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 3-Glyceryl Ascorbate and why is it used in cell culture?
This compound (3-GA) is a stable derivative of Vitamin C (ascorbic acid) where ascorbic acid is bound to glycerin.[1][2] This modification enhances its stability in aqueous solutions, such as cell culture media, compared to the highly unstable L-ascorbic acid.[3] It is used for its antioxidant properties, to study the effects of Vitamin C on cellular processes, and in cosmetic science for its skin-lightening and anti-aging effects.[1][2][4]
Q2: What are the main sources of interference when using this compound in cellular assays?
The primary source of interference is the generation of hydrogen peroxide (H₂O₂) in the cell culture medium.[5][6] This occurs when ascorbate auto-oxidizes, a process influenced by the composition of the medium, particularly the presence of transition metal ions like iron and copper, and the oxygen concentration.[7][8] The generated H₂O₂ can be cytotoxic and confound the results of viability, proliferation, and apoptosis assays.[5][6] Additionally, as an antioxidant, 3-GA can directly interfere with assays that rely on redox indicators.
Q3: Can this compound affect cell signaling pathways?
Yes. Derivatives of this compound have been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[9][10] Ascorbate has also been shown to induce autophagy in some cancer cells, a process that is mediated by the production of hydrogen peroxide.[2] It is crucial to be aware of these potential off-target effects when interpreting experimental data.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT, LDH)
Symptoms:
-
High background signal in MTT assays.
-
Increased cell death at concentrations expected to be non-toxic.
-
Discrepancies between different cytotoxicity assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrogen Peroxide (H₂O₂) Generation | Ascorbate auto-oxidation in the medium generates H₂O₂, which is cytotoxic.[5][6] Include a control group with 3-GA in cell-free medium to quantify H₂O₂ production. Add catalase to a parallel set of wells to neutralize H₂O₂ and determine if the observed cytotoxicity is H₂O₂-dependent.[5][6] |
| Direct Reduction of Assay Reagents | 3-GA, as a reducing agent, can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[11] Run a cell-free control with 3-GA and the MTT reagent to measure any direct reduction. If interference is observed, consider using an alternative viability assay that does not rely on a redox indicator, such as the CellTiter-Glo® Luminescent Cell Viability Assay. |
| Interference with LDH Assay | Components of the test compound or changes in medium pH can interfere with LDH enzyme activity.[12] Run a control where 3-GA is added to the supernatant of lysed cells to check for direct interference with the LDH enzyme. Also, measure the pH of the medium after adding 3-GA. |
Issue 2: Altered Cell Proliferation in Response to this compound
Symptoms:
-
Unexpected changes in cell proliferation rates in assays like BrdU or Ki67.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Cycle Arrest | Ascorbic acid can induce cell cycle arrest, which can be misinterpreted as a general cytotoxic effect.[13] Analyze the cell cycle distribution of treated cells using flow cytometry (e.g., propidium (B1200493) iodide staining) to distinguish between cytotoxicity and cell cycle arrest. |
| Nutrient Depletion/Medium Instability | The oxidation of 3-GA can alter the composition of the culture medium over time. Prepare fresh 3-GA solutions for each experiment and consider more frequent media changes for long-term studies. |
Issue 3: Conflicting Results in Apoptosis Assays (e.g., Caspase Activity, Annexin V)
Symptoms:
-
Induction of apoptosis markers at low, supposedly non-toxic concentrations.
-
Discrepancy between early (Annexin V) and late (caspase activation) markers of apoptosis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| H₂O₂-Induced Apoptosis | The H₂O₂ generated by 3-GA can induce apoptosis.[5] As with cytotoxicity assays, use catalase to determine the role of H₂O₂ in the observed apoptosis. |
| Induction of Autophagy | Ascorbate can induce autophagy, which can sometimes be a pro-survival mechanism or a pathway to cell death.[2] Assess autophagic markers (e.g., LC3-II conversion by Western blot or immunofluorescence) to determine if this pathway is activated. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of ascorbate in cell culture.
Table 1: Hydrogen Peroxide Generation by Ascorbate in Different Cell Culture Media
| Cell Culture Medium | Ascorbate Concentration | H₂O₂ Generated (µM) | Reference |
| DMEM | 1 mM | 161 ± 39 | [5] |
| RPMI 1640 | 1 mM | 83 ± 17 | [5] |
| Fresh Nutrient Medium | 100 µM | ~40 (net production) | [7] |
Table 2: Cytotoxic Effects of Ascorbate on HL60 Cells
| Cell Culture Medium | Ascorbate Concentration | Apoptosis (%) | Reference |
| DMEM | 1 mM | 50 | [5] |
| RPMI 1640 | 1 mM | 0 | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for use with this compound, including essential controls for potential interference.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (3-GA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of 3-GA in complete culture medium.
-
Remove the old medium and add 100 µL of the 3-GA dilutions to the respective wells. Include vehicle-only controls.
-
Control for direct MTT reduction: In a separate set of wells without cells, add 100 µL of the 3-GA dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free 3-GA control wells from the corresponding wells with cells to correct for direct MTT reduction. Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol includes controls to account for potential interference from this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (3-GA) stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of 3-GA and include vehicle controls.
-
Maximum LDH release control: Add lysis buffer to a set of control wells 45 minutes before the end of the incubation.
-
Spontaneous LDH release control: Add vehicle to another set of control wells.
-
Control for 3-GA interference: At the end of the incubation, in a separate cell-free plate, add the supernatant from lysed, untreated cells to wells containing the different concentrations of 3-GA.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Correct for background absorbance from the medium. Calculate the percentage of cytotoxicity using the formula: ((Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100. Compare the results with the 3-GA interference control plate.
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activated by a 3-GA Derivative
A derivative of this compound, 3-O-laurylglyceryl ascorbate (VC-3LG), has been shown to activate the Nrf2 antioxidant response pathway.
References
- 1. immunostep.com [immunostep.com]
- 2. ASCORBATE INDUCES AUTOPHAGY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Ascorbic acid (vitamin C) synergistically enhances the therapeutic effect of targeted therapy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 13. aurorabiolabs.com [aurorabiolabs.com]
Improving the shelf-life of 3-Glyceryl ascorbate stock solutions
For researchers, scientists, and drug development professionals, maintaining the integrity of experimental reagents is paramount. This guide provides detailed information on improving the shelf-life of 3-Glyceryl ascorbate (B8700270) stock solutions, a stabilized form of Vitamin C, to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My 3-Glyceryl ascorbate stock solution has turned yellow. Can I still use it?
A slight yellow tint indicates the initial stages of degradation. For non-critical applications, it may still be usable. However, for sensitive assays, such as cell-based experiments or kinetic studies, it is highly recommended to prepare a fresh solution. A darker yellow or brown discoloration is a definitive sign of significant degradation, and the solution should be discarded as the chemical composition has changed.
Q2: What is the primary cause of this compound degradation in stock solutions?
The primary cause of degradation is oxidation. This process is accelerated by several factors, including:
-
Exposure to Oxygen: Dissolved oxygen in the solvent is a key reactant in the oxidative degradation of ascorbate derivatives.
-
Exposure to Light: UV radiation can provide the energy to initiate and accelerate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Suboptimal pH: The stability of this compound is pH-dependent.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of ascorbate.
Q3: How can I minimize the degradation of my this compound stock solution?
To maximize the shelf-life of your stock solution, adhere to the following best practices:
-
Use High-Purity, Degassed Solvents: Prepare your solution using deionized, distilled water or a high-purity buffer that has been degassed to remove dissolved oxygen.
-
Protect from Light: Store your stock solution in an amber vial or wrap the container in aluminum foil to prevent light exposure.
-
Store at Low Temperatures: Refrigeration at 2-8°C is recommended for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Maintain Optimal pH: The ideal pH for this compound solutions is between 3 and 5.
-
Use Metal-Free Containers and Buffers: Prepare and store your solutions in plastic or high-quality glass containers to avoid metal ion contamination. If using buffers, consider treating them with a chelating resin to remove trace metals.
-
Minimize Headspace: When storing solutions, use a container that is appropriately sized to minimize the amount of air (oxygen) in the headspace.
Q4: What are the signs of this compound degradation?
The most common visual indicator of degradation is a change in color, progressing from colorless to yellow and then to brown. However, a loss of potency can occur even before a significant color change is visible. For critical experiments, it is advisable to periodically check the concentration of your stock solution using a quantitative method like HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Discoloration (Yellowing/Browning) of Stock Solution | - Exposure to light, heat, or oxygen.- Presence of catalytic metal ions.- Suboptimal pH. | - Prepare fresh solution using degassed solvent.- Store in an amber vial at 2-8°C or frozen.- Use high-purity, metal-free reagents and containers.- Adjust pH to the optimal range of 3-5. |
| Precipitation in Stock Solution Upon Storage | - Solution is supersaturated.- Solvent evaporation.- Degradation products are insoluble. | - Gently warm the solution to attempt redissolving.- If precipitation persists, prepare a new, less concentrated solution.- Ensure the container is tightly sealed to prevent evaporation. |
| Loss of Biological Activity in Cell Culture Assays | - Degradation of this compound in the stock solution.- Instability in cell culture medium.- Interaction with media components. | - Use a freshly prepared stock solution for each experiment.- Consider the stability of ascorbate in your specific cell culture medium, as some components can accelerate degradation.[1]- Perform a time-course experiment to determine the stability of this compound under your specific assay conditions. |
| Inconsistent or Unexpected Experimental Results | - Variability in the potency of the stock solution.- Interference from degradation products.- pH shift in the experimental medium upon addition of the stock solution. | - Prepare a fresh stock solution from a reliable source of this compound.- Validate the concentration of your stock solution before use.- Buffer your experimental medium adequately to prevent significant pH changes. |
| Interference with Colorimetric or Fluorometric Assays | - this compound, as a reducing agent, can directly interfere with assays that rely on redox reactions. | - Run appropriate controls, including a vehicle control and the assay buffer with this compound alone, to assess for direct interference.- Consider using an alternative assay that is not based on a redox reaction. |
Quantitative Data on Stability
While specific quantitative data for the degradation kinetics of this compound in various research-specific buffers is limited in publicly available literature, the following table provides general stability guidelines based on data for ascorbate and its more stable derivatives.
| Storage Condition | Solvent/Buffer | Expected Stability (Time to ~10% Degradation) | Key Considerations |
| -20°C to -80°C | Deionized Water, PBS | > 6 months | Aliquot to avoid freeze-thaw cycles. Ensure airtight containers. |
| 2-8°C | Deionized Water, PBS | 1-2 weeks | Protect from light. Minimize headspace. |
| Room Temperature (20-25°C) | Deionized Water, PBS | < 24-48 hours | Not recommended for storage. Prepare fresh for immediate use. |
| 37°C (e.g., in cell culture incubator) | Cell Culture Media (e.g., DMEM) | Hours (significant degradation can occur within 4-8 hours)[1] | Prepare fresh and add to culture immediately before the experiment. For longer experiments, consider replenishing the medium with fresh this compound. |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized, and degassed water or PBS
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
Procedure:
-
Degas the Solvent: Degas sterile, deionized water or PBS by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes or by using a vacuum system.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder. For a 10 mL solution of 100 mM, you will need 0.2502 g (Molar Mass = 250.19 g/mol ).
-
Dissolving: Add the powder to a sterile container and add a portion of the degassed solvent. Gently vortex or swirl to dissolve. Bring the solution to the final volume of 10 mL.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile, amber-colored container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the stock. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a freshly prepared solution can be stored at 2-8°C for up to one week, protected from light.
Protocol for Quantifying this compound Stability using HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your HPLC system and column.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound stock solution and standards of known concentrations
-
HPLC-grade methanol (B129727) and water
-
Phosphoric acid or another suitable acid for mobile phase pH adjustment
Procedure:
-
Preparation of Mobile Phase: A common mobile phase for ascorbate analysis is a mixture of methanol and an acidic aqueous buffer. For example, 95:5 (v/v) water (with 0.1% phosphoric acid to adjust pH to ~2.5) : methanol. The mobile phase should be filtered and degassed before use.
-
Preparation of Standards: Prepare a series of this compound standards of known concentrations (e.g., 10, 25, 50, 100, 250 µM) in the same solvent as your stock solution.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours) of storage under different conditions (e.g., 4°C, room temperature), take an aliquot of your stock solution and dilute it to fall within the range of your standard curve.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 245-265 nm; this should be confirmed with a UV scan of a standard).
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted samples from your stability study.
-
-
Data Analysis:
-
Determine the peak area for this compound in your samples.
-
Using the standard curve, calculate the concentration of this compound remaining in your samples at each time point.
-
Plot the percentage of remaining this compound against time to determine its degradation rate under different storage conditions.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Simplified overview of the Ascorbate-Glutathione antioxidant pathway.
References
Troubleshooting 3-Glyceryl ascorbate crystallization in formulations
Welcome to the technical support center for 3-Glyceryl Ascorbate (B8700270). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during the formulation process, with a specific focus on preventing crystallization.
Frequently Asked Questions (FAQs)
Q1: What is 3-Glyceryl Ascorbate and what are its main benefits in a formulation?
A1: this compound is a stable derivative of Vitamin C (ascorbic acid) created by binding it to glycerin.[1][2][3][4][5][6] This modification enhances its stability in formulations compared to pure L-ascorbic acid, preventing discoloration and degradation over time.[7][8][9] Its key benefits include antioxidant properties to protect against UV and environmental damage, skin brightening by suppressing melanin (B1238610) production, and promoting collagen synthesis for improved skin elasticity.[7][9] It also offers moisturizing properties.[9]
Q2: What are the key solubility characteristics of this compound?
A2: this compound is soluble in water, propanediol, and glycerin.[7] It is insoluble in oils, esters, and silicones.[7] This makes it ideal for water-based serums, gels, lotions, and creams.[1][9][10]
Q3: What is the recommended pH range for formulations containing this compound?
A3: The recommended final pH for formulations containing this compound is between 2.0 and 5.0.[7] Some sources suggest an ideal pH environment of 3-5.[1][5] Maintaining the pH within this range is crucial for the stability of the molecule.
Q4: Are there any known incompatibilities with this compound?
A4: Yes, this compound is incompatible with high concentrations of electrolytes (≥ 2%) and certain surfactants like sodium lauryl sulfate (B86663) (at concentrations of 30% or higher).[7] It is also incompatible with electrophiles.[7] Careful consideration of these incompatibilities is necessary to prevent formulation instability, which could potentially lead to crystallization.
Q5: At what temperature should this compound be added to a formulation?
A5: It is recommended to add this compound to the formulation at a temperature below 40°C (104°F).[7] Adding it at higher temperatures could risk degrading the ingredient.
Troubleshooting Guide: this compound Crystallization
Crystallization of an active ingredient in a topical formulation is a critical issue that can affect product efficacy, safety, and aesthetics. The following guide provides a systematic approach to troubleshooting and resolving crystallization of this compound.
Problem: Crystals are observed in my this compound formulation.
Potential Cause 1: Saturation Issue
-
Question: Is the concentration of this compound too high for the solvent system?
-
Troubleshooting Steps:
-
Review the formulation's solvent composition and the concentration of this compound.
-
Consult the solubility data to ensure the concentration is within the soluble range for the given solvent blend.
-
If the concentration is high, consider reducing it or modifying the solvent system to improve solubility.
-
Potential Cause 2: Improper pH
-
Question: Is the final pH of the formulation outside the recommended range (2.0-5.0)?
-
Troubleshooting Steps:
-
Measure the pH of the formulation where crystals are observed.
-
If the pH is outside the 2.0-5.0 range, adjust it using appropriate pH adjusters (e.g., citric acid, sodium citrate).
-
Monitor the formulation for any signs of recrystallization after pH adjustment.
-
Potential Cause 3: Incompatible Ingredients
-
Question: Does the formulation contain high levels of electrolytes or incompatible surfactants?
-
Troubleshooting Steps:
-
Review the entire ingredient list for potential incompatibilities.
-
If high levels of electrolytes (≥ 2%) are present, consider reducing their concentration or replacing them with non-ionic alternatives.
-
If incompatible surfactants are used, explore alternative surfactant systems.
-
Potential Cause 4: Low Temperature Storage or Cycling
-
Question: Has the formulation been exposed to low temperatures or significant temperature fluctuations?
-
Troubleshooting Steps:
-
Review the storage conditions of the formulation.
-
Conduct stability testing at various temperature conditions, including freeze-thaw cycles, to assess the potential for temperature-induced crystallization.
-
If the formulation is sensitive to cold, consider adding a cryoprotectant like glycerin or propylene (B89431) glycol, which can also act as co-solvents.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₈ | [11] |
| Molecular Weight | 250.20 g/mol | [11] |
| Appearance | Light to medium amber liquid | [7] |
| Solubility | Soluble in water, propanediol, glycerin; Insoluble in oils, esters, silicones | [7] |
| Recommended pH | 2.0 - 5.0 | [7] |
| Typical Use Level | 2% - 10% | [7] |
Experimental Protocols
Protocol 1: Determination of Saturation Solubility
-
Objective: To determine the maximum soluble concentration of this compound in a given solvent system.
-
Materials: this compound, formulation vehicle (solvent system), analytical balance, magnetic stirrer and stir bars, temperature-controlled water bath, filtration apparatus (e.g., 0.45 µm syringe filter), HPLC or UV-Vis spectrophotometer.
-
Methodology:
-
Prepare a series of vials with a fixed volume of the solvent system.
-
Add increasing amounts of this compound to each vial to create a range of concentrations.
-
Place the vials in a temperature-controlled water bath set to the desired storage temperature and stir for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect each vial for the presence of undissolved crystals.
-
For the vials that appear to have reached saturation (containing undissolved material), filter the supernatant to remove any solid particles.
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method (HPLC or UV-Vis).
-
The highest concentration measured in a saturated solution represents the saturation solubility.
-
Protocol 2: pH Adjustment and Monitoring
-
Objective: To adjust the pH of a formulation and monitor for crystallization.
-
Materials: Formulation batch, pH meter, pH adjusting solutions (e.g., 10% citric acid, 10% sodium hydroxide), microscope.
-
Methodology:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the formulation.
-
Slowly add the appropriate pH adjusting solution dropwise while continuously stirring the formulation.
-
Allow the formulation to equilibrate for 15-30 minutes before taking a final pH reading.
-
Once the target pH is reached, store the formulation under controlled conditions.
-
Visually inspect the formulation for any signs of crystal formation at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
For more detailed analysis, a small sample can be viewed under a microscope to detect the presence of microcrystals.
-
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for determining saturation solubility.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Vitamin C (this compound) - Daji Belle [ingredients.dajibelle.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. lotioncrafter.com [lotioncrafter.com]
- 8. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 9. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 10. joanmorais.com [joanmorais.com]
- 11. This compound | C9H14O8 | CID 67267795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
3-Glyceryl Ascorbate vs. L-Ascorbic Acid: A Comparative Guide to Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
L-ascorbic acid, a potent antioxidant and essential nutrient, is notoriously unstable, presenting significant challenges in formulation development. Its susceptibility to degradation by heat, light, and oxidation necessitates the exploration of more robust derivatives. 3-Glyceryl ascorbate (B8700270), a derivative formed by binding ascorbic acid with glycerin, has emerged as a promising alternative with enhanced stability. This guide provides an objective comparison of the stability of 3-Glyceryl ascorbate and L-ascorbic acid, supported by available experimental data and detailed methodologies.
Executive Summary
This compound demonstrates significantly greater stability compared to L-ascorbic acid, particularly in aqueous formulations and at elevated temperatures. While L-ascorbic acid rapidly degrades, leading to discoloration and loss of potency, this compound maintains its integrity under similar stress conditions. This enhanced stability is attributed to the modification at the C-3 position of the ascorbic acid molecule, which protects the easily oxidizable enediol group.
Data Presentation: Stability Comparison
The following tables summarize the available quantitative and qualitative data on the stability of L-ascorbic acid and this compound under various conditions.
Table 1: Thermal Stability in Solution
| Compound | Concentration & Formulation | Temperature | Duration | Observed Stability |
| This compound | 15.0% in concentrated serum | 50°C | 12 weeks | No color change observed.[1] |
| This compound | 5.0% in cream formulation | 50°C | 4 weeks | Maintained white appearance, indicating oxidative stability.[1] |
| This compound | 1.0% in clear gel formulation | 50°C | 4 weeks | No color change and maintained viscosity.[1] |
| L-Ascorbic Acid | 0.03 - 0.07 mol/L in aqueous solution (pH 5.0) | 190°C | Not specified | Degradation rate of 84.4% to 87.3%.[2] |
| L-Ascorbic Acid | Aqueous solution | 100°C | 2 hours | Significant degradation, with the extent depending on pH. |
| L-Ascorbic Acid | Guava juice | 25°C and 35°C | 7 days | Degraded by 23.4% and 56.4%, respectively.[3] |
Table 2: General Stability Characteristics
| Feature | This compound | L-Ascorbic Acid |
| Chemical Structure | Ascorbic acid bound to glycerin. | Pure Vitamin C. |
| Water Solubility | Water-soluble. | Freely soluble in water.[4] |
| pH Stability | More stable over a wider pH range.[5] | Highly pH-dependent stability; degradation is faster in acidic and alkaline conditions.[2][6] |
| Oxidative Stability | High; resistant to discoloration.[1] | Low; prone to oxidation, leading to browning.[1][2] |
| Formulation Compatibility | High stability in various cosmetic formulations.[1] | Unstable in aqueous solutions, posing formulation challenges.[1][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Thermal Stability of this compound in Cosmetic Formulations
This protocol is based on the stability tests described for Amitose 3GA.[1]
-
Objective: To assess the thermal stability of this compound in different cosmetic bases.
-
Materials:
-
This compound (as Amitose 3GA)
-
Concentrated serum base
-
Cream base
-
Clear gel base
-
Temperature-controlled oven
-
Colorimeter (optional, for quantitative color measurement)
-
Viscometer (for gel formulation)
-
-
Procedure:
-
Preparation of Formulations:
-
Prepare a concentrated serum containing 15.0% this compound.
-
Prepare a cream formulation containing 5.0% this compound.
-
Prepare a clear gel formulation containing 1.0% this compound.
-
-
Stability Testing:
-
Place the prepared formulations in appropriate containers and store them in a temperature-controlled oven at 50°C.
-
Visually inspect the samples at regular intervals (e.g., weekly) for any color change.
-
For the gel formulation, measure the viscosity at the beginning and end of the study period.
-
-
Data Analysis:
-
Record the visual observations of color change.
-
Compare the initial and final viscosity measurements for the gel formulation.
-
-
Protocol 2: Degradation Kinetics of L-Ascorbic Acid in Aqueous Solution
This protocol is a generalized procedure based on studies of L-ascorbic acid degradation.[2][6]
-
Objective: To determine the degradation kinetics of L-ascorbic acid under specific temperature and pH conditions.
-
Materials:
-
L-Ascorbic acid
-
Buffer solutions of various pH (e.g., pH 5.0, 7.0)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Water bath or other temperature-controlled environment
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of L-ascorbic acid in the desired buffer.
-
Create a series of reaction solutions with known initial concentrations of L-ascorbic acid.
-
-
Degradation Study:
-
Place the reaction solutions in a temperature-controlled environment (e.g., a water bath at a specific temperature).
-
At predetermined time intervals, withdraw aliquots of the samples.
-
Immediately quench the reaction (e.g., by cooling on ice or adding a quenching agent) to prevent further degradation before analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of L-ascorbic acid in each aliquot using a validated HPLC method. A common method involves a C18 column and a mobile phase of acidified water and an organic solvent, with UV detection around 245-254 nm.
-
-
Data Analysis:
-
Plot the concentration of L-ascorbic acid versus time.
-
Determine the order of the degradation reaction (often pseudo-first-order) and calculate the degradation rate constant (k).
-
-
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of L-Ascorbic Acid and this compound.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for comparative stability testing.
Degradation Pathway of L-Ascorbic Acid
Caption: Simplified degradation pathway of L-Ascorbic Acid.
References
- 1. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 2. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahexyldecyl Ascorbate vs. Ascorbic Acid: A Scientific Look at Vitamin C in Skincare — Seashine Labs Organic Skincare [seashinelabs.com]
- 5. paulaschoice.nl [paulaschoice.nl]
- 6. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistconfessions.com [chemistconfessions.com]
A Comparative Guide to the Antioxidant Efficacy of Vitamin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
L-Ascorbic Acid, or Vitamin C, is a cornerstone antioxidant in cellular protection, renowned for its potent ability to neutralize reactive oxygen species (ROS).[1] However, its inherent instability in the presence of light, oxygen, and water presents significant formulation challenges.[2] This has led to the development of various Vitamin C derivatives, engineered to enhance stability while aiming to retain the antioxidant prowess of the parent molecule. This guide provides an objective comparison of the antioxidant efficacy of prominent Vitamin C derivatives, supported by experimental data and detailed methodologies.
Mechanisms of Antioxidant Action
Vitamin C and its derivatives exert their antioxidant effects primarily by donating electrons or hydrogen atoms to neutralize unstable free radicals. The principal mechanisms include:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. The bond dissociation enthalpy (BDE) is a key parameter for this mechanism; a lower BDE indicates a stronger antioxidant capacity.[2]
-
Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron to the free radical, followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, forming an anion, which then donates an electron to the free radical.[3]
Theoretical studies using density functional theory (DFT) suggest that for Vitamin C and its derivatives, the HAT mechanism is the most likely pathway for scavenging free radicals in aqueous solutions.[2][3]
Comparative Antioxidant Performance Data
The following table summarizes quantitative data from various studies, comparing the antioxidant efficacy of L-Ascorbic Acid and its common derivatives. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant strength, representing the concentration of a substance required to scavenge 50% of the free radicals in the assay; a lower IC50 value indicates higher antioxidant activity.
| Derivative | Assay | Result (IC50) | Key Findings & Source |
| L-Ascorbic Acid (L-AA) | DPPH | ~3.37 µg/mL - 10.12 µg/mL | Benchmark for antioxidant activity. High efficacy but poor stability.[4][5] Note: IC50 values for L-AA can vary significantly between studies based on assay conditions.[6] |
| Sodium Ascorbyl Phosphate (SAP) | In-vitro (Cell-based) | - | An effective antioxidant that protects cells against damage from free radicals. Works synergistically with Vitamin E. Considered a stable and less irritating derivative.[7][8] |
| Magnesium Ascorbyl Phosphate (MAP) | In-vitro (Cell-based) | - | A stable, water-soluble derivative. It penetrates the skin where it is metabolized to ascorbic acid. Functions as a potent antioxidant, protecting against photoaging.[9][10][11] |
| Ascorbyl Glucoside (AA-2G) | DPPH | IC50 not specified | A stable derivative known for its antioxidant potential. It has shown a high antioxidative protective effect in commercial formulations.[12] |
| 3-O-Ethyl Ascorbic Acid (E-AA) | DPPH | 0.032 g/L (~32 µg/mL) | A highly stable derivative with both water and oil solubility, allowing for efficient skin penetration. It demonstrates strong antioxidant capacity.[1][13][14] |
| Ascorbyl Palmitate (AP) | DPPH | Less potent than L-AA | A lipophilic (fat-soluble) derivative. Studies show its antioxidative potency is lower than that of hydrophilic L-Ascorbic Acid in the DPPH assay.[15][16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two common in-vitro antioxidant assays.
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow color is measured by the decrease in absorbance at approximately 517 nm.[4][17]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or a specific molarity like 0.063 mM) in a suitable solvent, typically methanol (B129727) or 96% ethanol.[18] Keep the solution protected from light.
-
Sample Preparation: Prepare various concentrations of the Vitamin C derivative (and L-Ascorbic Acid as a positive control) in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 200 µL).[19] A blank containing only the solvent is also prepared.
-
Incubation: Mix the contents thoroughly and incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[19]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.[4]
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer: Prepare a 300 mM acetate buffer (pH 3.6).
-
TPTZ Solution: Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
FeCl₃ Solution: Prepare a 20 mM FeCl₃·6H₂O solution.
-
FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
-
Sample Preparation: Prepare various concentrations of the Vitamin C derivative. A standard curve is typically generated using known concentrations of FeSO₄·7H₂O.
-
Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP working reagent (e.g., 220 µL) in a 96-well plate.
-
Incubation: Mix and incubate the reaction mixture for a specified time (e.g., 4 minutes).
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).
Visualizations
The following diagram illustrates the fundamental role of a Vitamin C molecule (Ascorbate) in neutralizing a free radical through electron/hydrogen donation and its subsequent regeneration.
Caption: Vitamin C's antioxidant cycle of neutralizing ROS and subsequent regeneration.
This diagram outlines the typical procedural flow for determining antioxidant efficacy using the DPPH radical scavenging assay.
Caption: A typical experimental workflow for the DPPH antioxidant assay.
Conclusion and Implications
While L-Ascorbic Acid remains the benchmark for antioxidant efficacy, its instability is a major drawback.[2] Derivatives such as 3-O-Ethyl Ascorbic Acid, Sodium Ascorbyl Phosphate, and Magnesium Ascorbyl Phosphate offer significant improvements in stability, making them more reliable active ingredients for cosmetic and pharmaceutical formulations.[9][14] The choice of derivative often involves a trade-off between stability and raw antioxidant power. Lipophilic derivatives like Ascorbyl Palmitate may offer formulation advantages in oil-based systems but exhibit lower radical-scavenging activity compared to their hydrophilic counterparts.[15]
For researchers and developers, selecting the appropriate Vitamin C derivative requires careful consideration of the formulation's pH, solvent system (aqueous vs. lipid), and desired therapeutic outcome. The data and protocols presented in this guide serve as a foundational resource for making informed decisions in the development of next-generation antioxidant therapies and advanced skincare products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Effectiveness of Common Extraction Solvents in Obtaining Antioxidant Compounds from African Medicinal Plants | MDPI [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. halecosmeceuticals.com [halecosmeceuticals.com]
- 8. enclaire.in [enclaire.in]
- 9. farachem.com [farachem.com]
- 10. formulatorsampleshop.com [formulatorsampleshop.com]
- 11. lotioncrafter.com [lotioncrafter.com]
- 12. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03542A [pubs.rsc.org]
- 13. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating the biological activity of 3-Glyceryl ascorbate in cellular models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 3-Glyceryl Ascorbate (B8700270) and its derivatives against traditional L-ascorbic acid and other common Vitamin C alternatives in cellular models. The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activities
3-Glyceryl Ascorbate, a stable derivative of Vitamin C, is produced by binding ascorbic acid to glycerin. This modification enhances its stability and moisturizing properties when compared to L-ascorbic acid.[1] Formulations containing this compound exhibit high temporal stability and are resistant to discoloration.[2] Like other forms of Vitamin C, it offers antioxidant benefits, contributes to improving skin tone, and supports skin firmness.[3]
Antioxidant Activity
In cellular models, derivatives of this compound have demonstrated potent antioxidant effects. A notable derivative, 3-O-Laurylglyceryl Ascorbate (VC-3LG), has been shown to provide a superior reduction of intracellular reactive oxygen species (ROS) compared to L-ascorbic acid.[4][5] This enhanced effect is attributed not only to direct ROS scavenging but also to the upregulation of the intracellular antioxidant system.[4][5]
VC-3LG activates the PPAR-γ and Nrf2 signaling pathways, leading to the increased expression of antioxidant genes such as γ-glutamyl cysteine synthase (γ-GCS), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase-1 (NQO1).[4][5]
Table 1: Comparison of Antioxidant Activity in Human Epidermal Keratinocytes
| Compound | Concentration | % Reduction of Intracellular ROS (induced by H₂O₂) | Key Upregulated Antioxidant Genes (mRNA fold increase) |
| 3-O-Laurylglyceryl Ascorbate (VC-3LG) | 30 µM | Superior to L-ascorbic acid | Catalase, PPAR-γ, Nrf2, γ-GCS, HO-1, NQO1 |
| L-ascorbic acid | 30 µM | Effective, but less than VC-3LG | - |
Note: Specific quantitative fold-change values for gene expression were not available in the searched literature.
Collagen Synthesis
Table 2: Comparison of Collagen Synthesis Activity in Human Dermal Fibroblasts
| Compound | Concentration | Fold Increase in Collagen Synthesis |
| This compound | 1-10% (typical use) | Data not available |
| L-ascorbic acid | 50 µg/mL | ~8-fold |
| Ascorbyl 2-O-Glucoside | 0.1-0.5 mmol/L | Comparable to L-ascorbic acid |
Melanogenesis Inhibition
Derivatives of this compound have been shown to be effective in inhibiting melanogenesis. For instance, 3-O-Glyceryl-2-O-hexyl ascorbate has been found to downregulate the expression of genes crucial for melanin (B1238610) production, including tyrosinase, MyosinVa, Rab27a, and Kinesin in B16 mouse melanoma cells. This leads to a decrease in both tyrosinase protein levels and overall melanin synthesis.
Table 3: Comparison of Melanogenesis Inhibition in B16 Melanoma Cells
| Compound | Concentration | Effect on Melanin Synthesis | Key Downregulated Genes |
| 3-O-Glyceryl-2-O-hexyl ascorbate | Not specified | Decrease in melanin synthesis | Tyrosinase, MyosinVa, Rab27a, Kinesin |
| Kojic Acid | Not specified | Inhibition of tyrosinase activity | - |
| L-ascorbic acid | Not specified | Reduces dopaquinone (B1195961) to L-DOPA | - |
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This protocol is used to measure the ability of a compound to inhibit intracellular ROS formation.
Materials:
-
Human epidermal keratinocytes (NHEKs)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Test compounds (this compound, L-ascorbic acid, etc.)
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed NHEKs into a 96-well plate and culture until confluent.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with the test compounds at various concentrations for 1 hour.
-
Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The antioxidant activity is calculated as the percentage reduction in fluorescence in treated cells compared to control cells (treated with ROS inducer only).
Collagen Synthesis Assay using Sirius Red
This colorimetric assay quantifies the amount of collagen produced by fibroblasts in culture.
Materials:
-
Human dermal fibroblasts
-
Sirius Red dye solution (0.1% in picric acid)
-
0.1 M Hydrochloric acid (HCl)
-
0.5 M Sodium hydroxide (B78521) (NaOH)
-
PBS
-
24-well tissue culture plates
-
Spectrophotometer
Procedure:
-
Seed human dermal fibroblasts in 24-well plates and culture until they reach the desired confluency.
-
Treat the cells with test compounds (e.g., this compound, L-ascorbic acid) in a serum-free medium for 48-72 hours.
-
Remove the culture medium and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.
-
Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.
-
Wash the stained cells extensively with 0.1 M HCl to remove unbound dye.
-
Elute the bound dye by adding 0.5 M NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
Quantify the collagen content by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antioxidant signaling pathway of this compound derivatives.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Caption: Experimental workflow for the Sirius Red collagen synthesis assay.
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 3. paulaschoice.nl [paulaschoice.nl]
- 4. 3-O-Laurylglyceryl ascorbate activates the intracellular antioxidant system through the contribution of PPAR-γ and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts [mdpi.com]
- 7. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Glyceryl Ascorbate and Magnesium Ascorbyl Phosphate in Skincare Research
A detailed guide for researchers and formulation scientists on the stability, permeability, and biological efficacy of two prominent vitamin C derivatives.
In the pursuit of harnessing the potent antioxidant and anti-aging benefits of ascorbic acid while overcoming its inherent instability, the skincare industry has developed a range of derivatives. Among these, 3-Glyceryl Ascorbate (B8700270) (VC-3G) and Magnesium Ascorbyl Phosphate (B84403) (MAP) have emerged as popular choices in cosmetic and dermatological formulations. This guide provides an objective, data-driven comparison of these two derivatives, focusing on their performance in key areas of skincare research, supported by experimental data and detailed protocols.
Physicochemical Properties and Stability
Both 3-Glyceryl Ascorbate and Magnesium Ascorbyl Phosphate are valued for their enhanced stability compared to pure L-ascorbic acid.[1] MAP, a water-soluble derivative, is known to be stable at a neutral pH and is less prone to oxidation when exposed to light and air.[2] Formulations containing MAP demonstrate significant resistance to discoloration.[3] this compound, created by binding ascorbic acid with glycerin, is also a stable, water-soluble derivative.[3] It offers formulation flexibility as it is not restricted to a narrow pH range for efficacy, unlike L-ascorbic acid.[4]
Table 1: Stability Comparison of Vitamin C Derivatives
| Parameter | This compound | Magnesium Ascorbyl Phosphate | L-Ascorbic Acid (for reference) |
| Chemical Structure | Ascorbic acid bound to glycerin | Phosphate ester of ascorbic acid with magnesium | Pure Vitamin C |
| Stability in Formulation | High, resistant to discoloration[3] | High, stable at neutral pH[2] | Low, readily oxidizes[2] |
| Optimal pH | Wide range (3-5)[4] | Neutral (~7)[2] | Acidic (<3.5) |
Skin Permeation
The efficacy of a topical agent is fundamentally dependent on its ability to penetrate the stratum corneum. The lipophilicity of a molecule is a key determinant of its skin permeability. Magnesium Ascorbyl Phosphate is considered more lipophilic than ascorbic acid, which is suggested to allow for greater permeation through the stratum corneum. Once absorbed, it is hydrolyzed by enzymes in the skin to release active ascorbic acid.
Information regarding the skin permeation of this compound is less documented in comparative studies. However, its structure, involving glycerin, may influence its hygroscopic properties and interaction with the skin barrier.
Biological Efficacy: A Comparative Overview
The ultimate measure of a vitamin C derivative's utility lies in its biological activity within the skin. The primary functions of interest are antioxidant activity, stimulation of collagen synthesis, and inhibition of melanogenesis.
Antioxidant Activity
Both derivatives are recognized for their antioxidant properties, which are crucial for protecting the skin from oxidative stress induced by UV radiation and environmental pollutants. While both are considered good antioxidants, they are generally thought to be less potent than pure ascorbic acid, a trade-off for their increased stability.[4] A study on a derivative of glyceryl ascorbate, 3-O-Laurylglyceryl ascorbate, demonstrated its ability to reduce oxidative stress in keratinocytes.[6]
Table 2: Comparative Efficacy of this compound and Magnesium Ascorbyl Phosphate
| Efficacy Parameter | This compound | Magnesium Ascorbyl Phosphate |
| Antioxidant Activity | Good, though considered less potent than ascorbic acid.[4] A derivative, VC-3LG, reduces oxidative stress.[6] | Potent antioxidant.[2] |
| Collagen Synthesis | Enhances collagen production.[3] | Stimulates collagen synthesis, equivalent to ascorbic acid.[7] |
| Depigmentation | Inhibits melanin (B1238610) production.[3] A derivative, VC-HG, suppresses melanogenesis by interfering with melanosome transport.[8] | Suppresses melanin formation. A 10% cream showed significant lightening effect on melasma and solar lentigines.[9] |
Collagen Synthesis
Vitamin C is a critical cofactor for the enzymes prolyl and lysyl hydroxylase, which are essential for the stabilization of the collagen triple helix. Studies have shown that Magnesium Ascorbyl Phosphate is equivalent to ascorbic acid in its ability to stimulate collagen synthesis in dermal fibroblasts.[7] this compound is also reported to enhance collagen production.[3]
Depigmentation and Skin Brightening
Both derivatives are utilized for their ability to inhibit melanogenesis, leading to a reduction in hyperpigmentation and a more even skin tone. Magnesium Ascorbyl Phosphate has been shown to suppress melanin formation. A clinical study using a 10% MAP cream demonstrated a significant lightening effect in patients with melasma and solar lentigines.[9] this compound also has an inhibitory effect on melanin production.[3] A derivative, 3-O-Glyceryl-2-O-hexyl ascorbate, has been found to suppress melanogenesis by interfering with the transport of melanosomes.[8]
Signaling Pathways and Mechanisms of Action
The biological effects of these vitamin C derivatives are rooted in their interaction with cellular signaling pathways.
Magnesium Ascorbyl Phosphate Mechanism of Action
MAP primarily acts after its enzymatic conversion to ascorbic acid within the skin. As ascorbic acid, it donates electrons to neutralize free radicals. In collagen synthesis, it acts as a cofactor for hydroxylase enzymes. Its depigmenting effect is attributed to the inhibition of the enzyme tyrosinase, a key regulator of melanin production.
Caption: Mechanism of action for Magnesium Ascorbyl Phosphate.
This compound Mechanism of Action
The mechanism of this compound also involves its conversion to ascorbic acid. Furthermore, specific derivatives have shown unique pathways. For instance, 3-O-Laurylglyceryl ascorbate reinforces the skin barrier by activating ceramide synthesis, a process that can be downregulated by oxidative stress. 3-O-Glyceryl-2-O-hexyl ascorbate interferes with melanosome transport by downregulating the expression of MyosinVa and Kinesin, and also activates the autophagy system for melanosome degradation.[8][10]
Caption: Mechanisms of action for this compound derivatives.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Stability Testing of Vitamin C Derivatives
This protocol outlines a method to assess the chemical stability of vitamin C derivatives in a cosmetic formulation using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for stability testing of Vitamin C derivatives.
Methodology:
-
Formulation: Prepare an oil-in-water (o/w) emulsion containing a standardized concentration (e.g., 2%) of the vitamin C derivative to be tested. A control formulation without the active ingredient should also be prepared.
-
Storage: Aliquot the formulations into appropriate containers and store them under various controlled conditions, such as different temperatures (e.g., 8°C, 25°C, 40°C) and relative humidity (e.g., 75% RH), for a predetermined period (e.g., four weeks).
-
Sampling: At regular intervals (e.g., weekly), samples are withdrawn for analysis.
-
Sample Preparation: The vitamin C derivative is extracted from the emulsion matrix using a suitable solvent system. This may involve dilution with a solvent mixture (e.g., buffer-organic solvent) followed by centrifugation to separate the phases.
-
HPLC Analysis: The extracted sample is analyzed by a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection at the wavelength of maximum absorbance for the specific derivative.
-
Quantification: The concentration of the remaining vitamin C derivative is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound. The percentage of the remaining active is calculated relative to the initial concentration.
-
Data Analysis: The degradation kinetics can be determined by plotting the percentage of the remaining derivative against time for each storage condition.
In Vitro Skin Permeation Assay using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to evaluate the permeation of vitamin C derivatives through a skin membrane.
Caption: Workflow for in vitro skin permeation assay.
Methodology:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is prepared by removing subcutaneous fat and, if required, separating the epidermis from the dermis.
-
Cell Setup: The prepared skin membrane is mounted between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4), which is maintained at 32°C and continuously stirred.
-
Application: A precise amount of the test formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At scheduled time points over a period (e.g., 24 hours), samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Analysis: The concentration of the vitamin C derivative in the collected samples is quantified using a validated analytical method, typically HPLC.
-
Data Analysis: The cumulative amount of the derivative permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of the curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol details a common method for assessing the antioxidant capacity of the vitamin C derivatives.
Caption: Workflow for DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. Stock solutions of the test compounds and a positive control (e.g., ascorbic acid, Trolox) are also prepared.
-
Reaction: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the DPPH radical (IC50) is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.
Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol describes a method to evaluate the effect of vitamin C derivatives on collagen production by cultured human dermal fibroblasts.
Caption: Workflow for collagen synthesis assay.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they reach a desired confluency.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the vitamin C derivatives. A vehicle control is also included. The cells are incubated for a specific period (e.g., 24 to 72 hours).
-
Sample Collection: After the treatment period, the cell culture supernatant (for secreted procollagen) and/or the cell layer (for cell-associated collagen) are collected.
-
Collagen Quantification: The amount of newly synthesized collagen is quantified. Common methods include:
-
Procollagen Type I C-Peptide (PIP) ELISA: This assay measures the amount of PIP released into the culture medium, which is stoichiometric to the amount of newly synthesized type I procollagen.
-
Sirius Red Staining: This method quantifies total collagen in the cell layer by staining with Sirius Red dye, followed by elution and spectrophotometric measurement.
-
-
Normalization: The amount of collagen is typically normalized to the total protein content or cell number to account for any effects of the test compounds on cell proliferation.
-
Data Analysis: The fold-increase in collagen synthesis compared to the untreated control is calculated for each concentration of the vitamin C derivative.
Melanin Inhibition Assay in B16 Melanoma Cells
This protocol outlines a cell-based assay to assess the depigmenting activity of the vitamin C derivatives.
Caption: Workflow for melanin inhibition assay.
Methodology:
-
Cell Culture: B16 mouse melanoma cells are cultured in a suitable medium.
-
Treatment: The cells are treated with various concentrations of the vitamin C derivatives in the presence or absence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH). A known tyrosinase inhibitor (e.g., kojic acid) can be used as a positive control. The cells are incubated for a period that allows for melanin production (e.g., 48-72 hours).
-
Cell Viability: After treatment, cell viability is assessed using an assay such as the MTT assay to ensure that the observed effects on melanin content are not due to cytotoxicity.
-
Melanin Quantification: The cells are harvested and lysed (e.g., with NaOH). The melanin content in the cell lysate is determined by measuring the absorbance at approximately 405 nm using a spectrophotometer.
-
Normalization: The melanin content is normalized to the total protein content of the cell lysate to account for differences in cell number.
-
Data Analysis: The percentage of melanin synthesis inhibition is calculated relative to the stimulated, untreated control.
Conclusion
Both this compound and Magnesium Ascorbyl Phosphate offer significant advantages over L-ascorbic acid in terms of stability, making them valuable ingredients in skincare formulations. MAP has a more established body of research demonstrating its efficacy in collagen synthesis and depigmentation, with some clinical data to support its use. This compound and its derivatives present intriguing, multifaceted mechanisms of action, including enhancing skin barrier function and modulating melanosome transport, which warrant further investigation.
The choice between these two derivatives will depend on the specific goals of the formulation. For applications requiring robust, evidence-backed collagen-boosting and skin-lightening effects, MAP is a strong candidate. For formulations focused on hydration, barrier repair, and potentially novel mechanisms of pigmentation control, VC-3G and its derivatives are promising alternatives. It is evident that more direct, head-to-head comparative studies are needed to fully elucidate the relative performance of these two stable vitamin C derivatives across a range of key skincare parameters. The experimental protocols provided in this guide offer a framework for conducting such vital research.
References
- 1. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium Ascorbyl Phosphate: The Vitamin C Derivative You Need for Radiant Skin [letsmakebeauty.com]
- 3. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 4. paulaschoice.co.uk [paulaschoice.co.uk]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of 3-Glyceryl Ascorbate and Other Stable Vitamin C Analogs for Researchers and Drug Development Professionals
In the pursuit of harnessing the potent antioxidant and anti-aging benefits of Vitamin C (L-ascorbic acid) for dermatological and cosmetic applications, the inherent instability of the molecule presents a significant formulation challenge. This has led to the development of a variety of stable Vitamin C analogs. Among the newer entrants is 3-Glyceryl Ascorbate, a promising derivative offering enhanced stability and moisturizing properties. This guide provides a comprehensive, data-driven comparison of this compound against other widely used stable Vitamin C analogs, including Tetrahexyldecyl Ascorbate, 3-O-Ethyl Ascorbic Acid, Magnesium Ascorbyl Phosphate (B84403) (MAP), Sodium Ascorbyl Phosphate (SAP), and Ascorbyl Glucoside.
Comparative Performance Data
The following tables summarize the available quantitative data on the stability, antioxidant activity, and collagen synthesis-stimulating effects of these Vitamin C derivatives. It is important to note that direct head-to-head comparative studies across all parameters for all analogs are limited, and experimental conditions can vary between studies.
Table 1: Stability of Vitamin C Derivatives in Cosmetic Formulations
| Vitamin C Derivative | Formulation Type | Storage Conditions | Remaining Active (%) | Study Duration |
| This compound | Cream (5.0% as ascorbic acid) | 50°C | No browning observed | 4 weeks[1] |
| This compound | Concentrated Serum (15.0% as ascorbic acid) | 50°C | No color change | 12 weeks[1] |
| This compound | Clear Gel (1.0% as ascorbic acid) | 50°C | No color change | 4 weeks[1] |
| Magnesium Ascorbyl Phosphate | Solution | Neutral pH | Stable | -[2][3] |
| Ascorbyl Palmitate | Emulsion | - | Subject to hydrolysis | -[2] |
| Sodium Ascorbyl Phosphate | Multiple Emulsion | Accelerated (40°C, 75% RH) | ~95% | 3 months[4] |
Table 2: Antioxidant Activity of Vitamin C Derivatives (DPPH Radical Scavenging Assay)
| Vitamin C Derivative | IC50 (µg/mL) | Reference |
| L-Ascorbic Acid | 10 | [3] |
| 3-O-Ethyl Ascorbic Acid | 32 (0.032 g/L) | [5] |
| General Vitamin C | 6.1 - 24.34 | [6] |
A screening study evaluating the antioxidant activity of this compound, Sodium Ascorbyl Phosphate, and Ascorbyl Glucoside using the DPPH method has been conducted, though specific IC50 values were not provided in the available abstract[7].
Table 3: Collagen Synthesis Stimulation in Human Dermal Fibroblasts
| Vitamin C Derivative | Concentration | Increase in Collagen Synthesis | Study Details |
| Magnesium Ascorbyl Phosphate | 10⁻⁴ M | Equivalent to L-Ascorbic Acid | Monolayer fibroblast cultures[8] |
| Sodium Ascorbyl Phosphate | 10⁻³ M | Equivalent to L-Ascorbic Acid (at 10⁻⁴ M) | Required ~10-fold higher concentration than MAP[8] |
| 3-O-Ethyl Ascorbic Acid | - | Increased collagen production | In human dermal fibroblasts[9] |
| Tetrahexyldecyl Ascorbate | - | Stimulates collagen production | -[10] |
Quantitative data on the direct comparison of this compound's effect on collagen synthesis against other derivatives is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further comparative studies.
Stability Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the remaining concentration of the Vitamin C derivative in a cosmetic formulation over time under specific storage conditions.
Methodology:
-
Sample Preparation: A known amount of the cosmetic formulation is accurately weighed and dissolved in a suitable solvent system (e.g., a mixture of a buffer like potassium dihydrogen phosphate and an organic solvent like methanol) to extract the Vitamin C derivative.[11] The solution is then centrifuged and filtered through a 0.22 µm syringe filter.[11]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11]
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., 0.02 mol/L potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol) is employed.[11]
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.[11]
-
Detection: The eluent is monitored using a UV detector at a wavelength specific to the Vitamin C derivative being analyzed (e.g., 250 nm).[11]
-
Temperature: The column temperature is maintained at a constant value, for instance, 25°C.[11]
-
-
Quantification: A standard curve is generated using known concentrations of the pure Vitamin C derivative. The concentration in the test samples is determined by comparing the peak area from the chromatogram to the standard curve.[7]
-
Stability Assessment: Samples are stored under controlled conditions (e.g., different temperatures and light exposure). At specified time intervals, the concentration of the Vitamin C derivative is measured using the HPLC method described above. The percentage of the remaining active ingredient is then calculated relative to the initial concentration.
In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To evaluate the rate and extent of penetration of Vitamin C derivatives through a skin model.
Methodology:
-
Membrane Preparation: Excised human or animal skin (e.g., porcine or rodent) is prepared by removing subcutaneous fat and is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.[12]
-
Experimental Setup: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (e.g., 32°C or 37°C) with continuous stirring.[12]
-
Sample Application: A precise amount of the formulation containing the Vitamin C derivative is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Quantification: The concentration of the Vitamin C derivative in the collected samples is quantified using a validated analytical method, typically HPLC.
-
Data Analysis: The cumulative amount of the permeated compound per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve. At the end of the experiment, the amount of the derivative remaining on the skin surface and retained within the skin layers can also be determined after appropriate extraction procedures.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of Vitamin C derivatives.
Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Assay Procedure:
-
Different concentrations of the Vitamin C derivative are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer. A control containing the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The concentration of the Vitamin C derivative required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the concentration of the sample.[6]
Signaling Pathways and Mechanisms of Action
Collagen Synthesis: The TGF-β/Smad Pathway
Vitamin C and its derivatives are crucial for collagen production. One of the key signaling pathways involved is the Transforming Growth Factor-beta (TGF-β)/Smad pathway.
This pathway is initiated by the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins.[13][14] These activated Smads then form a complex that translocates to the nucleus to stimulate the transcription of collagen genes.[13][14] Vitamin C derivatives, upon conversion to L-ascorbic acid, act as essential cofactors for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of the collagen triple helix.[8]
Melanogenesis Inhibition: The MAPK Pathway
The synthesis of melanin (B1238610), or melanogenesis, is a complex process regulated by various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Vitamin C derivatives can influence this pathway to reduce hyperpigmentation.
External stimuli like UV radiation activate the p38 MAPK pathway, which in turn upregulates the Microphthalmia-associated transcription factor (MITF).[15] MITF is a key regulator of melanogenesis, promoting the transcription of the tyrosinase gene. Tyrosinase is the rate-limiting enzyme in melanin synthesis. Vitamin C derivatives can inhibit this process by downregulating the p38 MAPK pathway and also by directly inhibiting the activity of the tyrosinase enzyme.[15]
Conclusion
This compound demonstrates excellent stability in various cosmetic formulations, a critical advantage over L-ascorbic acid. While direct, comprehensive comparative data with other stable analogs is still emerging, its unique properties, including its moisturizing benefits derived from the glycerin moiety, make it a compelling ingredient for further research and development. For formulators and researchers, the choice of a Vitamin C derivative will depend on the specific performance characteristics required, such as solubility, desired potency, and the formulation base. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting further comparative studies to fully elucidate the relative performance of this compound and other stable Vitamin C analogs.
References
- 1. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 2. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHYSICAL AND CHEMICAL STABILITY ANALYSIS OF COSMETIC MULTI- PLE EMULSIONS LOADED WITH ASCORBYL PALMITATE AND SODIUM ASCORBYL PHOSPHATE SALTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijbpas.com [ijbpas.com]
- 8. karger.com [karger.com]
- 9. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The New Wave of Vitamin C - THD Ascorbate & 3-O Ethyl Ascorbic Acid [but-more-importantly.com]
- 11. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS induces melanogenesis through p38 MAPK activation in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hfhmsudermatologyresearch.com [hfhmsudermatologyresearch.com]
- 15. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
A Comparative Guide to the In Vivo Efficacy of 3-Glyceryl Ascorbate and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin C, in its pure form as L-ascorbic acid, is a potent antioxidant and a critical co-factor in various physiological processes, including collagen synthesis.[1] However, its inherent instability and limited skin penetration pose significant challenges for its use in therapeutic and cosmetic applications.[2][3][4] To overcome these limitations, various derivatives have been developed, including 3-Glyceryl ascorbate (B8700270). This guide provides a comparative overview of 3-Glyceryl ascorbate and ascorbic acid, focusing on their efficacy as evidenced by available studies. While direct in vivo comparative efficacy studies are limited, this document synthesizes the existing in vitro and ex vivo data to offer a comprehensive comparison for research and development professionals.
Physicochemical Properties and Stability
A primary advantage of this compound over ascorbic acid lies in its enhanced stability. Ascorbic acid is highly susceptible to oxidation in the presence of air, light, and heat, leading to a rapid loss of activity in aqueous solutions and cosmetic formulations.[1][2][4] In contrast, this compound, a derivative where ascorbic acid is bound to glycerin, exhibits significantly higher stability.[4][5] This improved stability is crucial for ensuring the potency and extending the shelf-life of formulations.
| Property | Ascorbic Acid | This compound | References |
| Chemical Stability | Highly unstable in aqueous solutions, prone to oxidation. | Significantly more stable in aqueous solutions and cosmetic formulations. | [2][4][5] |
| Skin Penetration | Limited due to its hydrophilic nature. | Enhanced skin penetration. | [6][7] |
| Formulation | Difficult to formulate due to instability and narrow effective pH range. | Easier to formulate, offering greater flexibility. | [6][7] |
In Vitro and Ex Vivo Efficacy
While direct in vivo comparative studies are scarce, in vitro and ex vivo studies on this compound derivatives provide valuable insights into their potential efficacy compared to ascorbic acid. These studies primarily focus on antioxidant activity, melanogenesis inhibition, and improvement of skin barrier function.
Antioxidant Activity
Ascorbic acid is a well-established antioxidant.[1] Studies on this compound derivatives, such as 3-O-Laurylglyceryl ascorbate, indicate that while they may have a lower direct radical-scavenging ability compared to ascorbic acid, they can exhibit a superior reduction of intracellular reactive oxygen species (ROS). This is attributed to their ability to stimulate the expression of endogenous antioxidant enzymes.
| Study Type | Compound | Key Findings | References |
| In Vitro (Keratinocytes) | 3-O-Laurylglyceryl ascorbate | Reduced intracellular ROS levels more effectively than ascorbic acid by up-regulating antioxidant gene expression. |
Melanogenesis Inhibition
Ascorbic acid can inhibit melanogenesis, contributing to its skin-lightening effects.[3] In vitro studies on B16 mouse melanoma cells have demonstrated that derivatives of this compound can also effectively inhibit melanin (B1238610) synthesis. The proposed mechanism involves the downregulation of key enzymes and proteins involved in melanin production and transport.
| Study Type | Compound | Key Findings | References |
| In Vitro (B16 Melanoma Cells) | 3-O-Glyceryl-2-O-hexyl ascorbate | Downregulated the expression of tyrosinase, MyosinVa, Rab27a, and Kinesin, leading to decreased melanin synthesis. | [3] |
Skin Barrier Function
A key differentiator for this compound derivatives is their demonstrated ability to enhance skin barrier function. Studies on reconstructed human epidermis have shown that compounds like 3-O-Laurylglyceryl ascorbate can increase ceramide synthesis, a critical component of the skin's lipid barrier. This leads to reduced transepidermal water loss (TEWL) and a more resilient skin barrier. Ascorbic acid is not typically associated with this mechanism of action.
| Study Type | Compound | Key Findings | References |
| Ex Vivo (Reconstructed Human Epidermis) | 3-O-Laurylglyceryl ascorbate | Increased ceramide synthesis and reduced TEWL, indicating reinforcement of the skin barrier. | [8] |
Experimental Protocols
In Vitro Antioxidant Activity Assay (Intracellular ROS Measurement)
-
Cell Culture: Human epidermal keratinocytes are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or ascorbic acid for a specified period.
-
Oxidative Stress Induction: Oxidative stress is induced by exposing the cells to a ROS-generating agent (e.g., H₂O₂ or UVB radiation).
-
ROS Detection: The intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified using a fluorescence microplate reader or flow cytometry.
-
Data Analysis: The percentage reduction in ROS levels by the test compounds is calculated relative to the untreated, stressed control cells.
Melanogenesis Inhibition Assay (B16 Melanoma Cells)
-
Cell Culture: B16 mouse melanoma cells are cultured in a suitable medium.
-
Treatment: Cells are treated with different concentrations of this compound derivatives or ascorbic acid.
-
Melanin Content Measurement: After the treatment period, the cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm. The results are normalized to the total protein content of the cell lysate.
-
Tyrosinase Activity Assay: The activity of tyrosinase, the key enzyme in melanogenesis, is measured by monitoring the rate of L-DOPA oxidation to dopachrome (B613829) at 475 nm in cell lysates.
-
Gene Expression Analysis: The effect on the expression of melanogenesis-related genes (e.g., tyrosinase, MITF) is analyzed using real-time quantitative PCR (RT-qPCR).
Skin Barrier Function Assay (Reconstructed Human Epidermis)
-
Model System: Commercially available reconstructed human epidermis (RHE) models are used.
-
Topical Application: A defined amount of a formulation containing the test compound (e.g., 3-O-Laurylglyceryl ascorbate) is applied to the surface of the RHE.
-
Transepidermal Water Loss (TEWL) Measurement: TEWL is measured at various time points using a Tewameter to assess the integrity of the skin barrier. A decrease in TEWL indicates an improved barrier function.
-
Ceramide Analysis: After the experimental period, the lipids are extracted from the RHE, and the ceramide content is quantified using techniques like high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Gene and Protein Expression: The expression of genes and proteins involved in ceramide synthesis (e.g., serine palmitoyltransferase) and epidermal differentiation is analyzed by RT-qPCR and Western blotting, respectively.
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of this compound derivatives in certain cellular functions can be attributed to their influence on specific signaling pathways.
Experimental workflows for assessing the efficacy of Vitamin C compounds.
Signaling pathways influenced by this compound derivatives.
Conclusion
Based on the available scientific literature, this compound and its derivatives present a compelling alternative to ascorbic acid, primarily due to their superior stability and enhanced skin penetration. While direct in vivo comparative efficacy studies are lacking, in vitro and ex vivo evidence suggests that these derivatives not only retain the antioxidant and skin-lightening properties of ascorbic acid but also offer additional benefits, such as the reinforcement of the skin barrier function through the stimulation of ceramide synthesis. For researchers and drug development professionals, this compound warrants further investigation as a more stable and potentially more effective form of vitamin C for topical applications. Future in vivo studies are necessary to fully elucidate its comparative efficacy and bioavailability against ascorbic acid.
References
- 1. us.typology.com [us.typology.com]
- 2. Reconstructed human epidermis: a model to study in vitro the barrier function of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. episkin.com [episkin.com]
- 4. Structural Requirements of Alkylglyceryl-l-Ascorbic Acid Derivatives for Melanogenesis Inhibitory Activity | MDPI [mdpi.com]
- 5. chemistconfessions.com [chemistconfessions.com]
- 6. episkin.com [episkin.com]
- 7. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barrier function of human skin and human reconstructed epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Spectroscopic Methods for the Quantification of 3-Glyceryl Ascorbate
In the realm of pharmaceutical and cosmetic research, accurate quantification of active ingredients is paramount for ensuring product quality, stability, and efficacy. For 3-Glyceryl Ascorbate, a stable derivative of Vitamin C, both High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are viable analytical techniques. This guide provides a detailed comparison of these methods, supported by representative experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Summary of Method Performance
The following table summarizes the key performance parameters for representative HPLC and UV-Vis Spectrophotometric methods for the analysis of ascorbic acid, which are indicative of the expected performance for this compound.
| Parameter | HPLC Method | UV-Vis Spectroscopic Method |
| Linearity (R²) | > 0.999[1] | > 0.997[2] |
| Linear Range | 30 - 70 µg/mL[1] | 3 - 15 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102%[1] | 99.45 - 101.48% |
| Precision (% RSD) | < 2%[1] | < 2%[2] |
| Limit of Detection (LOD) | ~1.95 µg/mL[3] | 0.96 µg/mL[2] |
| Limit of Quantification (LOQ) | ~6.5 µg/mL[3] | 2.91 µg/mL[2] |
| Specificity | High (separates analyte from impurities) | Moderate (potential for interference) |
| Analysis Time per Sample | ~5-15 minutes | ~1-5 minutes |
| Cost & Complexity | Higher | Lower |
Experimental Workflow for Method Cross-Validation
The process of cross-validating two analytical methods involves a systematic comparison of their results and performance characteristics to ensure that the alternative method provides data of comparable quality to the reference method.
Detailed Experimental Protocols
The following are representative protocols for HPLC and UV-Vis spectrophotometric analysis of ascorbic acid, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a validated reversed-phase HPLC (RP-HPLC) approach for Vitamin C quantification.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 ODS (Hypersil), 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer and Methanol (e.g., 90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 244 nm.[1]
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Prepare a stock solution by accurately weighing 25 mg of Ascorbic Acid standard and dissolving it in a 50 mL volumetric flask with the mobile phase to get a concentration of 500 µg/mL.
-
From the stock solution, prepare a working standard of 50 µg/mL by diluting 5.0 mL into a 50 mL volumetric flask with the mobile phase.[1]
-
Prepare a series of calibration standards (e.g., 30, 40, 50, 60, 70 µg/mL) by further diluting the stock solution.[1]
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing this compound.
-
Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Construct a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
UV-Vis Spectrophotometric Method
This protocol is based on a validated UV spectrophotometric method for the determination of ascorbic acid in bulk powder form.[2]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A mixture of Methanol and Water (50:50 v/v).[2]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution between 200-400 nm. For ascorbic acid, this is typically around 258 nm in this solvent.[2]
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the solvent to obtain a concentration within the linear range of the assay.
-
The solution should be clear and free of particulates.
-
-
Analysis:
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution and calculate the concentration of this compound using the regression equation from the calibration curve.
-
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC is the superior method when high specificity and the ability to separate the analyte from potential degradation products or other components in a complex matrix are required. It is the gold standard for stability-indicating assays.
-
UV-Vis Spectrophotometry offers a simpler, faster, and more cost-effective solution for routine analysis of relatively pure samples. However, its lower specificity means it is more susceptible to interference from other UV-absorbing compounds in the sample matrix.
For drug development and quality control in complex formulations, the specificity of an HPLC method is indispensable. For rapid screening or analysis of bulk material where interfering substances are not a concern, UV-Vis spectrophotometry provides a reliable and efficient alternative. Cross-validation should be performed to ensure that the chosen method is fit for its intended purpose.
References
Comparative Benefits of 3-Glyceryl Ascorbate: A Review of Peer-Reviewed Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Glyceryl Ascorbate against other common Vitamin C derivatives, focusing on key performance indicators relevant to dermatological and cosmetic research. The information is compiled from available peer-reviewed studies and technical literature.
Executive Summary
This compound is a stable, water-soluble derivative of ascorbic acid, formed by attaching glycerin to the ascorbic acid molecule. This modification is designed to enhance stability and improve skin penetration compared to pure L-ascorbic acid. While direct, quantitative, peer-reviewed comparisons with a wide range of other Vitamin C derivatives are limited, existing data and technical information suggest that this compound offers a favorable balance of stability and biological activity. It is recognized for its antioxidant properties, potential to stimulate collagen synthesis, and role in inhibiting melanin (B1238610) production.
Data Presentation: Comparative Performance
The following tables summarize the available quantitative and qualitative data on the performance of this compound in comparison to L-Ascorbic Acid and other common derivatives. It is important to note that a direct head-to-head comparison in a single peer-reviewed study is often unavailable, and the data is compiled from various sources.
Table 1: Stability of Vitamin C Derivatives in Cosmetic Formulations
| Compound | Formulation Type | Conditions | Results | Citation |
| This compound (Amitose 3GA) | 15% Serum | 50°C for 12 weeks | No color change observed. | [1] |
| This compound (Amitose 3GA) | 5% Cream | 50°C for 4 weeks | Maintained white appearance, indicating high oxidative stability. | [1] |
| L-Ascorbic Acid | Aqueous Solution | Room Temperature | Prone to rapid oxidation and discoloration. | [2][3] |
| Ascorbyl Palmitate | Emulsion | Not Specified | Hydrolysis can occur, but high viscoelasticity can reduce this. | [4] |
| Magnesium Ascorbyl Phosphate | Solution & Emulsion | Not Specified | Considered a very stable derivative. | [4] |
Table 2: Antioxidant Activity of Vitamin C Derivatives
| Compound | Assay | IC50 / Activity | Citation |
| 3-O-Ethyl Ascorbic Acid | DPPH Radical Scavenging | IC50: 0.032 g/L | [5] |
| L-Ascorbic Acid | DPPH Radical Scavenging | Generally shows high antioxidant activity, often used as a positive control. | [6] |
| This compound | Not Specified | Considered a good antioxidant, but potentially less potent than pure L-ascorbic acid. | [7] |
Table 3: Collagen Synthesis in Human Dermal Fibroblasts
| Compound | Concentration | Effect on Collagen Synthesis | Citation |
| L-Ascorbic Acid | 30 µM | 4-fold increase | [8] |
| Ascorbyl 2-Phosphate | Not Specified | Enhances collagen production. | [9] |
| 3-O-Ethyl Ascorbic Acid | Not Specified | Enhances collagen production. | [9] |
| This compound | Not Specified | Claimed to support collagen synthesis. | [7] |
Note: Specific quantitative data on the direct comparative efficacy of this compound on collagen synthesis from peer-reviewed studies is limited.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These represent standard protocols in the field for evaluating the performance of Vitamin C derivatives.
Stability Testing of Vitamin C Derivatives in Formulations
Objective: To assess the chemical stability of the vitamin C derivative in a cosmetic formulation over time and under accelerated conditions (e.g., high temperature).
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A known concentration of the formulation containing the vitamin C derivative is prepared.
-
Storage Conditions: Samples are stored under various conditions, such as different temperatures (e.g., 4°C, 25°C, 40°C, 50°C) and light exposures (e.g., protected from light, exposed to UV light).
-
Time Points: Samples are collected at specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Extraction: The vitamin C derivative is extracted from the formulation using a suitable solvent system.
-
HPLC Analysis: The concentration of the remaining vitamin C derivative in the extract is quantified using a validated HPLC method with a suitable column (e.g., C18) and mobile phase. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the specific derivative.
-
Data Analysis: The percentage of the vitamin C derivative remaining at each time point is calculated relative to the initial concentration.
In Vitro Skin Permeation Study
Objective: To evaluate the penetration of a vitamin C derivative through the skin.
Methodology: Franz Diffusion Cell Assay
-
Skin Preparation: Excised human or animal skin (e.g., porcine ear skin) is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: A precise amount of the formulation containing the vitamin C derivative is applied to the surface of the skin in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions. The fluid is continuously stirred.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.
-
Quantification: The concentration of the vitamin C derivative in the collected samples is quantified using a sensitive analytical method like HPLC.
-
Data Analysis: The cumulative amount of the permeated compound per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated.
Antioxidant Activity Assay
Objective: To determine the free radical scavenging capacity of the vitamin C derivative.
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: The vitamin C derivative is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of radical scavenging activity is calculated for each concentration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To assess the ability of the vitamin C derivative to stimulate collagen production in skin cells.
Methodology: ELISA (Enzyme-Linked Immunosorbent Assay)
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they reach a desired confluency.
-
Treatment: The cells are then treated with various concentrations of the vitamin C derivative for a specific period (e.g., 48 or 72 hours). A vehicle control is also included.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The amount of secreted pro-collagen type I in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of pro-collagen type I in the treated samples is compared to the control to determine the percentage increase in collagen synthesis.
Mandatory Visualization
The following diagrams illustrate the workflows and signaling pathways described in this guide.
Caption: Workflow for Stability Testing of Vitamin C Derivatives.
Caption: In Vitro Skin Permeation Study Workflow.
Caption: Ascorbic Acid's Role in Collagen Synthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. skiningredients.com [skiningredients.com]
- 3. Collagen synthesis in growing human skin fibroblasts. | Semantic Scholar [semanticscholar.org]
- 4. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) [bmbreports.org]
- 6. researchgate.net [researchgate.net]
- 7. paulaschoice.nl [paulaschoice.nl]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
A Comparative Analysis of the Skin Penetration of 3-Glyceryl Ascorbate and Other Vitamin C Derivatives
Introduction
Vitamin C, or L-ascorbic acid, is a potent antioxidant revered in dermatology for its role in collagen synthesis, photoprotection, and hyperpigmentation treatment.[1][2][3] However, its inherent instability and poor penetration through the hydrophobic stratum corneum limit its efficacy in topical formulations.[1][2] To overcome these limitations, various derivatives have been developed. These are typically more stable and are designed to penetrate the skin more effectively, where they are ideally converted to the active L-ascorbic acid form.[2][4][5]
This guide provides a comparative assessment of the skin penetration of a newer derivative, 3-Glyceryl Ascorbate, against other commonly used vitamin C derivatives. The analysis is based on available experimental data and is intended for researchers, scientists, and drug development professionals.
Comparative Skin Penetration of Vitamin C Derivatives
The efficacy of a topical vitamin C derivative is fundamentally linked to its ability to permeate the stratum corneum and reach the deeper layers of the epidermis and dermis. The following table summarizes quantitative data from various in vitro and ex vivo studies, offering a comparative look at the skin penetration capabilities of different derivatives.
| Derivative | Concentration & Vehicle | Skin Model | Duration (h) | Permeated Amount (% of applied dose) | Cumulative Permeation (µg/cm²) | Reference |
| L-Ascorbic Acid | 20% in lotion | Pig Skin | 24 | 84.7% | 62.3 mg (total) | [6] |
| L-Ascorbic Acid | 8% in a new formulation | Human Skin | 8 | Not specified | Level achieved was 8.5% higher than normal tissue value | [7][8][9] |
| 3-O-Ethyl Ascorbic Acid | 2% in PG, PGML, IPM | Human Epidermis | 24 | 58.0 ± 4.2% | 49.4 ± 4.1 | [10] |
| Ascorbyl Glucoside | Not Specified | In-vitro studies show it can penetrate the skin and is then converted into pure vitamin C.[3][11] | ||||
| Magnesium Ascorbyl Phosphate (MAP) | Formulated in aspasomal cream | Enhanced drug permeation and skin retention was observed.[12] | ||||
| Sodium Ascorbyl Phosphate (SAP) | Not Specified | Cleaved by enzymes in the skin to release active L-AA.[2] | ||||
| Ascorbyl-6-Palmitate | Not Specified | One study showed that daily application did not increase the levels of L-ascorbic acid in the skin.[1] | ||||
| Tetrahexyldecyl Ascorbate (THA) | Not Specified | Oil-soluble, so it penetrates well; studies show it penetrates better than ascorbyl glucoside.[13] | ||||
| This compound | Not Specified | While specific permeation data is limited, it is noted for its high stability and moisturizing effects.[14][15][16] |
Note: Direct comparison is challenging due to variations in experimental conditions, vehicles, and skin models across studies.
Experimental Protocols
The following is a standardized methodology for an in vitro skin permeation study, based on common practices in the field.[17][18][19][20][21]
Objective: To quantify the percutaneous absorption of a vitamin C derivative through an excised skin sample.
1. Skin Preparation:
-
Human or porcine skin is used, typically from cosmetic surgeries or ethically sourced animal tissue.
-
The skin is dermatomed to a thickness of 200-500 µm (split-thickness) to isolate the epidermis and a portion of the dermis.[17]
-
Skin integrity is verified, for instance, by measuring Transepidermal Water Loss (TEWL).[18]
-
Skin samples are cut into discs to fit the diffusion cells.
2. Franz Diffusion Cell Assembly:
-
The experiment utilizes a Franz-type diffusion cell, which consists of a donor chamber and a receptor chamber, with the skin sample mounted between them.[17][20]
-
The stratum corneum side of the skin faces the donor chamber.
-
The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.[19]
-
The system is maintained at 32 ± 1°C to simulate skin surface temperature, and the receptor fluid is continuously stirred.[17][19]
3. Dosing and Sampling:
-
A finite dose (e.g., 10 µL/cm²) of the test formulation containing the vitamin C derivative is applied to the skin surface in the donor chamber.[18]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor fluid.[19]
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.
4. Quantification and Data Analysis:
-
At the end of the experiment, the skin surface is washed to remove unabsorbed formulation.
-
The different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to determine the concentration of the vitamin C derivative.
-
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly used for quantification.[19]
-
The cumulative amount of the derivative permeated per unit area (µg/cm²) is plotted against time. The percentage of the applied dose absorbed is also calculated.
Visualizing the Mechanisms and Workflow
Experimental Workflow for Skin Permeation Study
References
- 1. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nooance-paris.com [nooance-paris.com]
- 4. primaryskin.co [primaryskin.co]
- 5. 9 Exclusive Differences Between Vitamin C Derivatives. [mytrendyblends.com]
- 6. Study on the Efficacy of Vitamin C Lotion on Skin: Permeable and Anti-Aging [scirp.org]
- 7. karger.com [karger.com]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the in vitro permeation of 3-O-ethyl-l-ascorbic acid in human skin and in a living skin equivalent (LabSkin™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistconfessions.com [chemistconfessions.com]
- 12. Ascorbic acid derivative-loaded modified aspasomes: formulation, in vitro, ex vivo and clinical evaluation for melasma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mvskinlongevity.substack.com [mvskinlongevity.substack.com]
- 14. nayaglow.com [nayaglow.com]
- 15. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]
- 16. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 17. ec.europa.eu [ec.europa.eu]
- 18. Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancement of skin permeation of vitamin C using vibrating microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. transderma.fr [transderma.fr]
- 21. Expert consensus on technical specifications of in vitro skin penetration test of cosmetic product | KeAi Publishing [keaipublishing.com]
Safety Operating Guide
Proper Disposal of 3-Glyceryl Ascorbate: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 3-Glyceryl Ascorbate, ensuring the safety of personnel and protection of the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a stabilized form of Vitamin C often used in cosmetic and pharmaceutical research.
Based on available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This classification significantly simplifies disposal procedures; however, it is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) guidelines.
Hazard Assessment
A thorough review of the Safety Data Sheet (SDS) for this compound indicates a low hazard profile. The following table summarizes the key safety information.
| Hazard Category | Classification | Notes |
| GHS Classification | Not Classified[1] | No hazard pictograms, signal words, or hazard statements are required.[1] |
| Potential Health Hazards | ||
| Eyes | May be an irritant.[1] | Standard laboratory eye protection is recommended.[1] |
| Inhalation | No known hazard.[1] | Handle in a well-ventilated area.[1] |
| Skin | No known hazard.[1] | |
| Ingestion | No known hazard.[1] | |
| Environmental Hazards | No data available, but not expected to be hazardous.[1] | The product components are not classified as environmentally hazardous.[2] |
Disposal Procedures
The following procedures are recommended for the disposal of this compound. A decision-making workflow for disposal is illustrated in the diagram below.
Step-by-Step Disposal Guidance:
-
Waste Characterization: Confirm that the waste is solely this compound or a solution thereof, without the addition of any hazardous materials. If other chemicals are present, the disposal procedure must account for the hazards of all components.[3]
-
Disposal of Liquid Waste:
-
For aqueous solutions of this compound, disposal down the sanitary sewer is generally acceptable, provided the solution's pH is between 6.0 and 9.5.[3][4]
-
It is crucial to flush the drain with a copious amount of water (at least 20 parts water to 1 part waste solution) during and after disposal to ensure adequate dilution.[4]
-
Always seek approval from your institution's Environmental Health & Safety (EHS) department before proceeding with drain disposal.[5]
-
-
Disposal of Solid Waste:
-
Uncontaminated, solid this compound is considered non-hazardous and can typically be disposed of in the regular trash.[3]
-
Some institutions may have specific policies prohibiting the disposal of any chemicals in laboratory trash cans to protect custodial staff. In such cases, you may be required to place the sealed container directly into an outside dumpster.[5] Always verify your facility's procedures.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be thoroughly rinsed with water.
-
After rinsing, the container labels should be removed or completely defaced to prevent misidentification.[5]
-
Rinsed and defaced containers can then be disposed of in the regular trash or, if applicable, your laboratory's glass recycling stream.[5]
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]
-
Collect the absorbed material and contaminated cleanup items into a suitable, labeled container for disposal.
-
Dispose of the cleanup materials in accordance with the guidelines for solid this compound waste.[1]
-
Important Considerations:
-
Institutional Policies: Always prioritize your institution's specific waste disposal guidelines. Contact your EHS office for clarification on any procedures.
-
Mixtures: If this compound is mixed with other substances, the entire mixture must be evaluated for hazardous properties, and the disposal method must be appropriate for the most hazardous component.
-
Documentation: Maintain accurate records of your chemical inventory and waste disposal activities as required by your institution and regulatory bodies.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. health.state.mn.us [health.state.mn.us]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Glyceryl Ascorbate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Glyceryl ascorbate (B8700270), a stable vitamin C derivative. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
While 3-Glyceryl ascorbate is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent potential irritation and contamination.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting eyes from potential splashes during handling and preparation of solutions.[2][3][4] |
| Hand Protection | Nitrile Gloves | Recommended to prevent skin contact. Nitrile gloves offer good chemical resistance for incidental contact.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and personal clothing from spills.[2][3] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powdered form of this compound to avoid inhalation of fine particles.[1] Not typically required when handling the liquid form in a well-ventilated area. |
| Footwear | Closed-toe Shoes | Required in all laboratory settings to protect feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is critical for the safe and effective use of this compound in a laboratory setting.
1. Preparation and Area Decontamination:
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and free of contaminants.
-
Assemble all necessary equipment, including weigh boats, spatulas, beakers, and volumetric flasks.
-
Verify that an eyewash station and safety shower are accessible.[1][2]
2. Weighing the Compound (if in solid/powder form):
-
Don the appropriate PPE as outlined in the table above.
-
Use a calibrated analytical balance for accurate measurement.
-
To minimize the generation of airborne dust, handle the powder gently. Consider using a fume hood or a balance enclosure.
-
Close the container tightly after dispensing the desired amount.
3. Dissolving the Compound:
-
This compound is soluble in water.[5]
-
Add the weighed compound to a suitable vessel containing the appropriate solvent (e.g., deionized water).
-
Stir the solution gently until the compound is fully dissolved. Avoid vigorous shaking that could cause splashing.
4. Use in Experiments:
-
Handle the solution with care, avoiding splashes and spills.
-
If working with cell cultures or other sensitive applications, sterile filtration of the solution may be necessary.
-
Keep containers with this compound solutions clearly labeled and sealed when not in use.
5. Storage:
-
Store this compound in a tightly closed container in a cool, dry place, away from direct sunlight and heat.[1][6] The recommended storage temperature is below 5°C.[1]
Disposal Plan
Proper disposal of unused this compound and associated waste is essential for environmental safety and regulatory compliance.
1. Unused Material:
-
While not classified as hazardous, it is not recommended to dispose of pure this compound down the drain.
-
Small quantities of unused solid material should be collected in a labeled waste container.
-
Treat the collected waste as chemical waste and dispose of it through your institution's hazardous waste management program.
2. Contaminated Materials:
-
Gloves, weigh boats, and other disposable items: Place these in a designated chemical waste bin.
-
Glassware: Rinse glassware thoroughly with a suitable solvent (e.g., water). The first rinse should be collected and disposed of as chemical waste.[7] Subsequent rinses with water can typically be discarded down the drain.
-
Spills: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material in a sealed container and dispose of it as chemical waste.
Experimental Workflow for Handling this compound
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. lotioncrafter.com [lotioncrafter.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
